molecular formula C34H42O19 B12438851 Sibiricose A4

Sibiricose A4

Cat. No.: B12438851
M. Wt: 754.7 g/mol
InChI Key: HDKAQDYJCHFCIH-UHFFFAOYSA-N
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Description

Sibiricose A4 is a useful research compound. Its molecular formula is C34H42O19 and its molecular weight is 754.7 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C34H42O19

Molecular Weight

754.7 g/mol

IUPAC Name

[4,5-dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3

InChI Key

HDKAQDYJCHFCIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO

Origin of Product

United States

Foundational & Exploratory

Sibiricose A4 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4 is a complex oligosaccharide ester isolated from the roots of Polygala species, notably Polygala sibirica and Polygala tenuifolia. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammation and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of this compound, drawing from available scientific literature. Detailed experimental protocols for the isolation and analysis of related compounds are presented, alongside a discussion of potential mechanisms of action. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Structure and Properties

This compound is a sucrose (B13894) derivative esterified with two sinapoyl groups. Its systematic IUPAC name is [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[1]. The chemical structure of this compound is presented in Figure 1.

this compound Chemical Structure

Figure 1. Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[1]
Molecular Weight 754.69 g/mol PubChem[1]
CAS Number 241125-73-5MedChemExpress
Appearance PowderChemFaces
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), EthanolChemFaces
XLogP3 -0.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 8PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 19PubChem (Computed)

Biological Activities and Therapeutic Potential

While direct and extensive studies on the biological activities of purified this compound are limited, the pharmacological properties of extracts from its source plants, Polygala sibirica and Polygala tenuifolia, are well-documented. These extracts, rich in oligosaccharide esters including this compound, have demonstrated significant neuroprotective and anti-inflammatory effects.

Neuroprotective Effects

Extracts from Polygala species have been traditionally used to treat cognitive ailments. Modern pharmacological studies suggest that the active constituents, including oligosaccharide esters, may exert their neuroprotective effects through various mechanisms. These include the regulation of neurotransmitter levels, improvement of hypothalamic-pituitary-adrenal (HPA) axis function, and modulation of gut microbiota. Saponin components from Polygala tenuifolia have been shown to reduce β-amyloid accumulation, exhibit antioxidant effects, and possess anti-inflammatory properties within the central nervous system. While specific quantitative data for this compound is not available, the known activities of related compounds from the same plant source suggest its potential as a neuroprotective agent.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Natural products are a promising source of novel anti-inflammatory agents. Extracts from Polygala sibirica have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism of action is believed to involve the blockage of the MAPK/NF-κB signaling pathway. Sucrose esters isolated from other plant species have also demonstrated potent anti-inflammatory activity, suggesting that this class of compounds, including this compound, warrants further investigation for its anti-inflammatory potential.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not extensively published. However, methodologies for the extraction of related oligosaccharide esters from Polygala species and for assessing relevant biological activities can be adapted for the study of this compound.

Isolation and Purification of Sibiricose Analogs from Polygala Species

The following is a general protocol for the isolation of oligosaccharide esters from the roots of Polygala sibirica, which can be optimized for the specific isolation of this compound.

Protocol 1: Extraction and Chromatographic Separation

  • Extraction:

    • Air-dried and powdered roots of Polygala sibirica are extracted with methanol at room temperature.

    • The methanol extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar compounds.

  • Column Chromatography:

    • The resulting aqueous layer, enriched with polar oligosaccharide esters, is subjected to column chromatography.

    • A variety of stationary phases can be employed, including silica (B1680970) gel, Sephadex LH-20, and ODS (octadecylsilane).

    • Elution is typically performed with a gradient of solvents, such as chloroform-methanol or methanol-water, to separate the different components.

  • Preparative HPLC:

    • Fractions containing the desired compounds are further purified by semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of NO production in LPS-stimulated RAW 264.7 macrophages.

Protocol 2: Measurement of Nitric Oxide Production

  • Cell Culture:

    • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept below 0.1%) for 1-2 hours.

  • Inflammatory Stimulation:

    • Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitric Oxide Measurement:

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • Equal volumes of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms and signaling pathways modulated by this compound have not yet been elucidated. However, based on the activities of extracts from its source plants and related compounds, several potential pathways can be hypothesized.

Potential Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of Polygala extracts are often attributed to the inhibition of the NF-κB and MAPK signaling pathways. A simplified diagram illustrating this proposed mechanism is shown below.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Degradation IKK->IkB NFkB NF-κB Nuclear Translocation IkB->NFkB ProInflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory SibiricoseA4 This compound SibiricoseA4->IKK Inhibition

Diagram 1. Proposed anti-inflammatory mechanism of this compound.

Logical Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the screening and characterization of the biological activities of a natural product like this compound.

bioactivity_workflow Start Isolation & Purification of this compound InVitro In Vitro Bioassays (e.g., Anti-inflammatory, Neuroprotective) Start->InVitro DoseResponse Dose-Response & IC50 Determination InVitro->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) DoseResponse->Mechanism InVivo In Vivo Animal Models Mechanism->InVivo Toxicology Toxicology & Safety Evaluation InVivo->Toxicology Lead Lead Compound for Drug Development Toxicology->Lead

Diagram 2. Experimental workflow for bioactivity evaluation.

Conclusion and Future Directions

This compound is a structurally complex natural product with significant therapeutic potential, particularly in the areas of neuroprotection and anti-inflammation. While current research provides a strong rationale for its further investigation, there is a clear need for more focused studies on the purified compound. Future research should aim to:

  • Elucidate the complete physicochemical profile of this compound. This includes experimental determination of its melting point, optical rotation, and detailed solubility in various pharmaceutically relevant solvents.

  • Quantify the biological activities of pure this compound. Establishing specific IC₅₀ or EC₅₀ values in a range of in vitro assays is crucial for understanding its potency and selectivity.

  • Uncover the precise molecular mechanisms of action. Identifying the direct molecular targets and signaling pathways modulated by this compound will be essential for its development as a therapeutic agent.

  • Evaluate its efficacy and safety in preclinical animal models. In vivo studies are necessary to assess the pharmacokinetic profile, therapeutic efficacy, and potential toxicity of this compound.

By addressing these key research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its potential application in the development of novel drugs for inflammatory and neurodegenerative diseases.

References

The Mechanism of Action of Sibiricose A4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sibiricose A4 is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. (Polygalaceae), a plant with a history of use in traditional medicine for treating inflammation and neurological conditions.[1][2][3][4][5] While research on this compound itself is limited, studies on extracts of Polygala sibirica and its other bioactive constituents, such as saponins (B1172615) and other oligosaccharide esters, have revealed significant anti-inflammatory and neuroprotective properties. This guide synthesizes the available information to propose a likely mechanism of action for this compound, focusing on its potential role in modulating inflammatory signaling pathways.

Hypothetical Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on the activities of related compounds, this compound is hypothesized to exert its anti-inflammatory effects by inhibiting key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, in immune cells such as macrophages upon stimulation by pro-inflammatory triggers like lipopolysaccharide (LPS).

An ethanol (B145695) extract of Polygala sibirica has been demonstrated to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in LPS-stimulated RAW 264.7 macrophages. This inhibition was associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, achieved through the blockade of the MAPK/NF-κB pathway. Other compounds isolated from the Polygala genus, such as Onjisaponin B, have also been shown to inhibit the NF-κB pathway. Furthermore, other natural sucrose esters have exhibited anti-inflammatory activity by reducing the production of nitric oxide and prostaglandin E2.

The proposed mechanism involves the following steps:

  • Inhibition of NF-κB Activation: this compound may prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.

  • Modulation of MAPK Signaling: this compound could potentially inhibit the phosphorylation of key MAPK proteins, such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. The inactivation of these kinases would further contribute to the suppression of inflammatory mediator production.

The following diagram illustrates the proposed inhibitory effect of this compound on the LPS-induced inflammatory signaling pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Measurement of Inflammatory Mediators cluster_pathway_analysis Signaling Pathway Analysis cluster_data_analysis Data Analysis and Conclusion Cell_Culture RAW 264.7 Cell Culture Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment Stimulation LPS Stimulation Pretreatment->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Cell_Lysis Cell Lysis and Protein Extraction Stimulation->Cell_Lysis Griess_Assay Griess Assay (NO) Supernatant_Collection->Griess_Assay ELISA ELISA (PGE2, Cytokines) Supernatant_Collection->ELISA Data_Analysis Quantitative Analysis and Statistical Evaluation Griess_Assay->Data_Analysis ELISA->Data_Analysis Western_Blot Western Blot Analysis (iNOS, COX-2, p-MAPKs, p-IκBα, NF-κB) Cell_Lysis->Western_Blot Western_Blot->Data_Analysis Conclusion Elucidation of Mechanism Data_Analysis->Conclusion

References

Sibiricose A4 molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

Sibiricose A4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of this compound, a naturally occurring phenylpropanoid. This document includes key quantitative data, generalized experimental protocols for its isolation and characterization, and visual diagrams of relevant biochemical pathways and experimental workflows.

Core Molecular Data

This compound is a complex natural product found in plants of the Polygala genus, such as Polygala sibirica and Polygala tenuifolia[1][2]. Its core molecular and chemical properties are summarized below.

PropertyValue
Molecular Formula C₃₄H₄₂O₁₉[1][2]
Molecular Weight 754.7 g/mol [1] (also cited as 754.69 g/mol )
CAS Number 241125-73-5
IUPAC Name [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Class Phenylpropanoids

Biological Context: The Phenylpropanoid Pathway

This compound is synthesized in plants through the phenylpropanoid pathway. This pathway is responsible for the production of a wide variety of secondary metabolites and begins with the amino acid phenylalanine. The general flow of this pathway, which leads to the precursors of compounds like this compound, is illustrated below.

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Lignins Lignins p_Coumaroyl_CoA->Lignins Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes Isolation_Workflow start Powdered Plant Material extraction Solvent Extraction (Ethanol/Methanol) start->extraction partitioning Solvent Partitioning (Water/n-Butanol) extraction->partitioning silica Silica Gel Chromatography partitioning->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc Preparative HPLC sephadex->hplc end Pure this compound hplc->end elucidation Structural Elucidation (NMR, MS) end->elucidation

References

A Technical Guide to the Biological Activities of Polygala sibirica Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Polygala sibirica L., a perennial plant from the Polygalaceae family, has been a staple in traditional medicine, particularly in Asia, for treating a variety of ailments including insomnia, cognitive decline, and respiratory conditions.[1][2][3] The root of the plant, often used interchangeably with Polygala tenuifolia under the name "Polygalae Radix," is rich in a diverse array of phytochemicals.[2][4] These include triterpene saponins, xanthones, oligosaccharide esters, flavonoids, and polysaccharides. Modern pharmacological research has begun to validate its traditional uses, revealing a broad spectrum of biological activities. Extracts from P. sibirica have demonstrated significant neuroprotective, anti-inflammatory, antioxidant, and antitumor effects, among others. This technical guide provides an in-depth overview of the scientifically validated biological activities of P. sibirica extracts, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.

Anti-inflammatory and Antioxidant Activity

Extracts from Polygala sibirica have shown potent anti-inflammatory and antioxidant properties. These activities are largely attributed to their high content of polyphenols and flavonoids, which can modulate key inflammatory pathways and neutralize oxidative stress.

Quantitative Data

The following table summarizes the quantitative results from studies on the anti-inflammatory and antioxidant effects of an ethanol (B145695) extract of Polygala sibirica L. var megalopha Fr. (EEP).

Activity AssessedBio-marker / AssayConcentrationResultReference
Phytochemical Content Total Polyphenols-23.50 ± 2.16 mg GAE/100 g
Total Flavonoids-43.78 ± 3.81 mg RE/100 g
Anti-inflammatory Nitric Oxide (NO) Production100 & 150 µg/mLNotable decrease (P<0.01 or P<0.05)
Prostaglandin E2 (PGE2)100 & 150 µg/mLNotable decrease (P<0.01 or P<0.05)
TNF-α mRNA Expression150 µg/mLDecreased (P<0.01 or P<0.05)
IL-1β mRNA Expression150 µg/mLDecreased (P<0.01 or P<0.05)
IL-6 mRNA Expression150 µg/mLDecreased (P<0.01 or P<0.05)
Antioxidant Intracellular ROS Production100 & 150 µg/mLDecreased (P<0.01 or P<0.05)
Superoxide Dismutase (SOD)100 & 150 µg/mLIncreased activity (P<0.01 or P<0.05)
Catalase (CAT) Activity100 & 150 µg/mLIncreased activity (P<0.01 or P<0.05)
Radical Scavenging-DPPH, OH, O₂⁻, Nitrite
Experimental Protocols

This protocol details the methodology used to assess the anti-inflammatory effects of P. sibirica extracts on RAW264.7 mouse macrophages.

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

  • Treatment: Seed cells in appropriate plates. Pre-treat the cells with varying concentrations of the P. sibirica extract (e.g., 0-200 µg/mL) for 2 hours.

  • Stimulation: Induce an inflammatory response by adding 1 µg/mL of lipopolysaccharide (LPS) to the media and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell supernatant. Determine NO concentration by mixing the supernatant with Griess reagent and measuring the absorbance at 540 nm.

  • Cytokine and PGE2 Measurement: Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (RT-PCR): Isolate total RNA from the cells. Synthesize cDNA and perform quantitative real-time PCR (RT-PCR) to determine the mRNA expression levels of iNOS, COX-2, TNF-α, IL-1β, and IL-6.

  • Protein Expression Analysis (Western Blot): Lyse the cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, and phosphorylated forms of p38, ERK, JNK, and IκB-α. Visualize bands using a chemiluminescence detection system.

  • NF-κB Translocation (Immunofluorescence): Fix and permeabilize cells grown on coverslips. Incubate with an antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Visualize the cellular localization of p65 using a fluorescence microscope.

Visualization: Anti-inflammatory Signaling Pathway

The diagram below illustrates the proposed mechanism by which P. sibirica extract inhibits the LPS-induced inflammatory response in macrophages. The extract blocks the phosphorylation of MAPK proteins (ERK, JNK, p38), which in turn prevents the degradation of IκB-α and subsequent nuclear translocation of the NF-κB p65 subunit.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IKK IKK TLR4->IKK Activates MAPK_pathway->IKK IkB_NFkB IκB-α-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB-α IkB IκB-α IkB->IkB NFkB NF-κB (p65) NFkB_n NF-κB (p65) NFkB->NFkB_n Translocates IkB_NFkB->IkB Releases IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Pro_inflammatory Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory Induces Transcription LPS LPS LPS->TLR4 Binds Extract Polygala sibirica Extract Extract->MAPK_pathway Inhibits Extract->IKK Inhibits

Caption: MAPK/NF-κB signaling pathway inhibition by P. sibirica extract.

Neuroprotective Activity

Polygalae Radix, which includes P. sibirica, is renowned for its application in neurological health, including improving cognitive function and providing antidepressant effects. Research indicates that its extracts can protect neurons from various insults, such as those induced by β-amyloid (Aβ), glutamate, and oxidative stress.

Quantitative Data

The following table summarizes quantitative data on the neuroprotective effects of compounds and extracts related to Polygala. Note that some data pertains to senegenin, a key saponin (B1150181) found in the plant, rather than a crude extract.

Activity AssessedModel SystemTreatmentConcentrationResultReference
Cytoprotection Aβ-induced cytotoxicitySenegenin20 µg/mL23% increase in cell viability (P<0.001)
Aβ-induced cytotoxicitySenegenin40 µg/mL34% increase in cell viability (P<0.001)
Neurite Outgrowth PC12 cellsSenegenin1 µg/mLSignificant increase in neurite number & length (P<0.01)
PC12 cellsSenegenin5 µg/mLSignificant increase in neurite number & length (P<0.05)
Anti-ischemic Ischemia in PC12 cellsTenuifolin-Showed anti-ischemic effect
Neuroprotection Glutamate/Aβ toxicityPSM-04 (extract)-Significant neuroprotection
Experimental Protocol

This protocol describes a general method to evaluate the cytoprotective effect of P. sibirica extracts against neurotoxicity induced by an oxidizing agent like H₂O₂ in a neuronal cell line (e.g., SH-SY5Y or PC12).

  • Cell Culture: Culture neuronal cells in 96-well plates in the appropriate medium until they reach ~80% confluency.

  • Pre-treatment: Treat the cells with various concentrations of P. sibirica extract for a specified period (e.g., 2-24 hours). Include a vehicle control group.

  • Induction of Injury: Expose the cells to a neurotoxic concentration of an injurious agent (e.g., H₂O₂, glutamate, or Aβ oligomers) for an appropriate duration (e.g., 4-24 hours). A control group should receive no injurious agent.

  • MTT Assay:

    • Remove the treatment medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Calculation: Calculate cell viability as a percentage relative to the untreated control cells.

Visualization: Experimental Workflow for Bioactivity Screening

This diagram outlines a typical workflow for investigating the biological activities of a plant extract, from preparation to specific in vitro assays.

G start Plant Material (Polygala sibirica) extraction Extraction & Fractionation (e.g., Ethanol, Water) start->extraction phytochem Phytochemical Analysis (e.g., HPLC, GC-MS) extraction->phytochem assays In Vitro Bioactivity Screening extraction->assays anti_inflam Anti-inflammatory Assay (LPS-stimulated Macrophages) assays->anti_inflam antioxidant Antioxidant Assay (DPPH, ABTS, Cellular ROS) assays->antioxidant neuroprotect Neuroprotection Assay (MTT, LDH on Neuronal Cells) assays->neuroprotect anticancer Anticancer Assay (MTT on Cancer Cell Lines) assays->anticancer data Data Analysis (IC50, % Inhibition) anti_inflam->data antioxidant->data neuroprotect->data anticancer->data

Caption: General experimental workflow for screening P. sibirica extracts.

Antimicrobial and Antitumor Activity

While less extensively studied than its neuroprotective and anti-inflammatory effects, P. sibirica also exhibits antimicrobial and antitumor potential.

Quantitative Data

The following table presents data on the antimicrobial and anticancer activities. The antimicrobial data is for an isolated compound, highlighting an area for future research on crude extracts. Anticancer data is from a study on the broader Polygala genus, showing the potential of these plants.

Activity AssessedTargetTreatmentConcentrationResultReference
Antimicrobial Staphylococcus aureus1,7-dihydroxy-5,6-dimethoxyxanthone217 µM/LMIC
Anticancer HL-60 (Leukemia)P. molluginifolia extract50 µg/mL83% proliferation inhibition
Jurkat (Leukemia)P. molluginifolia extract50 µg/mL78% proliferation inhibition
MDA-MB-231 (Breast)P. molluginifolia extract50 µg/mL75% proliferation inhibition
MCF-7 (Breast)P. molluginifolia extract50 µg/mL70% proliferation inhibition
HCT-116 (Colon)P. molluginifolia extract50 µg/mL64% proliferation inhibition
Experimental Protocol

This protocol outlines the MTT assay for evaluating the cytotoxic effects of P. sibirica extracts on various cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., HL-60, MCF-7, A549) and a non-tumor control cell line (e.g., Vero, HaCaT) into 96-well plates at an appropriate density. Allow cells to adhere overnight.

  • Treatment: Expose the cells to a range of concentrations of the P. sibirica extract for a defined period (e.g., 24, 48, or 72 hours). Use a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., etoposide, cisplatin).

  • MTT Assay & Data Acquisition: Follow steps 4 and 5 as described in Protocol 2 .

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the extract concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualization: Relationship of Activities and Assays

This diagram illustrates the main biological activities of Polygala sibirica extracts and the corresponding assays used for their evaluation.

G cluster_activities Biological Activities cluster_assays Experimental Assays center_node Polygala sibirica Extracts act1 Anti-inflammatory center_node->act1 act2 Antioxidant center_node->act2 act3 Neuroprotective center_node->act3 act4 Anticancer center_node->act4 assay1 LPS-stimulated Macrophages (NO, Cytokine Measurement) act1->assay1 Evaluated by assay2 Radical Scavenging (DPPH, ABTS) act2->assay2 Evaluated by assay3 Cellular Antioxidant (ROS, SOD, CAT) act2->assay3 Evaluated by assay4 Neuronal Viability (MTT, LDH) act3->assay4 Evaluated by assay5 Cytotoxicity on Cancer Cells (MTT) act4->assay5 Evaluated by

Caption: Core biological activities of P. sibirica and their assays.

Polygala sibirica is a pharmacologically significant plant with a diverse profile of biological activities. The available scientific evidence, particularly from in vitro models, strongly supports its traditional use and highlights its potential as a source for novel therapeutic agents. The extracts demonstrate robust anti-inflammatory effects by modulating the MAPK/NF-κB pathway, significant antioxidant capacity through radical scavenging and enhancement of endogenous enzyme activity, and promising neuroprotective effects against common cytotoxic insults. While further research is needed, especially in the areas of anticancer and antimicrobial activities and through in vivo validation, P. sibirica represents a valuable subject for continued investigation in drug discovery and development.

References

Sibiricose A4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sibiricose A4, a natural product isolated from the plant Polygala tenuifolia. While specific biological data for this compound is limited in publicly available literature, this document summarizes its known chemical properties and explores the reported biological activities of closely related compounds and extracts from its source organism. This information aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Chemical Identity and Properties

This compound is an oligosaccharide ester. Its fundamental chemical identifiers and computed physicochemical properties are detailed below.

IdentifierValueSource
InChIKey HDKAQDYJCHFCIH-KEVYWWLWSA-NPubChem[1]
Canonical SMILES COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@@H]2--INVALID-LINK--O)O[C@]3(--INVALID-LINK--CO)O)OC(=O)/C=C/C4=CC(=C(C(=C4)OC)O)OC)CO)COPubChem[1]

A summary of its key computed physicochemical properties is provided in Table 2.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[1]
Molecular Weight 754.7 g/mol PubChem[1]
XLogP3 -0.3PubChem[1]
Hydrogen Bond Donor Count 9PubChem[1]
Hydrogen Bond Acceptor Count 19PubChem[1]
Rotatable Bond Count 14PubChem[1]

Biological Activity (Inferred from Related Compounds)

Direct quantitative biological activity data for this compound is not extensively available in the current scientific literature. However, studies on extracts from Polygala tenuifolia and other isolated oligosaccharide esters provide insights into its potential therapeutic effects.

Anti-Inflammatory Activity

Extracts from Polygala tenuifolia have demonstrated significant anti-inflammatory properties. A methanol (B129727) extract and its fractions have been shown to inhibit the production of pro-inflammatory cytokines. While data for this compound is absent, a related oligosaccharide ester, 3-O-(3,4,5-trimethoxy-cinnamoyl),6′-O-(p-methoxybenzoyl) sucrose (B13894) ester (TCMB), showed a significant inhibitory effect on prostaglandin (B15479496) E2 (PGE₂) production with a half-maximal inhibitory concentration (IC₅₀) of 10.01 μM.

Antioxidant Activity

An oligosaccharide ester-rich fraction (YZ-OE) from the roots of Polygala tenuifolia exhibited notable in vivo antioxidant activity in a study with senescence-accelerated mice. Administration of this fraction at 50 mg/kg led to a significant increase in the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and a decrease in malondialdehyde (MDA) content in both blood and liver.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, based on the investigation of related natural products, a general workflow for assessing anti-inflammatory and antioxidant properties can be proposed.

General Workflow for a a-Inflammatory Activity Screening

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory potential of a natural product like this compound.

experimental_workflow cluster_0 In Vitro Assays cluster_1 Data Analysis Cell Culture Cell Culture LPS Stimulation LPS Stimulation Cell Culture->LPS Stimulation RAW 264.7 macrophages NO Assay NO Assay LPS Stimulation->NO Assay Griess Reagent Cytokine Analysis Cytokine Analysis LPS Stimulation->Cytokine Analysis ELISA for TNF-α, IL-6 Western Blot Western Blot LPS Stimulation->Western Blot NF-κB, MAPK pathways IC50 Calculation IC50 Calculation NO Assay->IC50 Calculation Cytokine Analysis->IC50 Calculation Statistical Analysis Statistical Analysis IC50 Calculation->Statistical Analysis

A general experimental workflow for evaluating anti-inflammatory properties.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways modulated by this compound have not been elucidated. However, many natural products with anti-inflammatory properties exert their effects by modulating key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) pathway.

Hypothetical Modulation of the NF-κB Signaling Pathway

The diagram below illustrates the canonical NF-κB signaling pathway and a hypothetical point of inhibition by a bioactive compound.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Complex IKK Complex TLR4->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces Transcription Inhibitor This compound (Hypothetical) Inhibitor->IKK Complex Inhibits

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a structurally defined natural product with potential for biological activity, inferred from studies on related compounds from Polygala tenuifolia. The lack of specific data for this compound presents a clear opportunity for further research. Future investigations should focus on:

  • Quantitative Biological Evaluation: Determining the IC₅₀ or EC₅₀ values of this compound in various in vitro assays for anti-inflammatory, antioxidant, and neuroprotective activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • In Vivo Efficacy: Assessing the therapeutic potential of this compound in relevant animal models of disease.

This technical guide serves as a starting point for researchers interested in unlocking the therapeutic potential of this compound and other related natural products.

References

Sibiricose A4: A Technical Guide to its Solubility and Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala tenuifolia, is a natural product of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility of this compound in common laboratory solvents: dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. Furthermore, this document explores the putative signaling pathways associated with the broader class of triterpenoid (B12794562) saponins (B1172615), to which this compound belongs, in the absence of specific data for this compound. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of this compound.

Solubility of this compound

A thorough review of publicly available data, including commercial supplier information and scientific literature, reveals a lack of precise quantitative solubility data for this compound in DMSO, methanol, and ethanol. While qualitative descriptions of its solubility are available, specific measurements in mg/mL or mM concentrations have not been published.

Qualitative Solubility Data

Based on available product information, this compound is generally described as being soluble in DMSO, methanol, and ethanol. However, the extent of solubility is not specified.

Quantitative Solubility Data Summary

Quantitative solubility data for this compound in the specified solvents is not currently available in the public domain. Researchers are advised to determine the solubility empirically for their specific experimental needs.

For context, a related compound, Sibiricose A5, has a reported solubility in DMSO of 100 mg/mL[1]. While this may suggest a high solubility for this compound in DMSO, this remains an assumption and should be experimentally verified.

Table 1: Summary of this compound Solubility

SolventQuantitative SolubilityQualitative Description
DMSOData not availableSoluble
MethanolData not availableSoluble
EthanolData not availableSoluble

Experimental Protocols for Solubility Determination

While specific protocols for determining the solubility of this compound are not available, standard methodologies can be employed. The following provides a general workflow for the experimental determination of solubility.

General Experimental Workflow for Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound C Add excess this compound to a known volume of solvent A->C B Prepare Solvent (DMSO, Methanol, or Ethanol) B->C D Equilibrate solution (e.g., shaking at constant temperature) C->D E Separate undissolved solid (e.g., centrifugation, filtration) D->E F Quantify concentration of This compound in the supernatant (e.g., HPLC, UV-Vis) E->F G Determine solubility (mg/mL or mM) F->G

Caption: General workflow for determining the solubility of a compound.

Putative Signaling Pathways of this compound

Direct experimental evidence detailing the specific signaling pathways modulated by this compound is currently lacking in the scientific literature. However, as a member of the triterpenoid saponin (B1150181) class of compounds, it is plausible that this compound shares mechanisms of action with other well-characterized saponins. The primary mechanisms reported for this class of compounds in cancer cells are the induction of apoptosis and cell cycle arrest[2][3][4].

Triterpenoid Saponin-Induced Apoptosis

Triterpenoid saponins have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Saponin_ext Triterpenoid Saponin DR Death Receptors (e.g., Fas, TRAIL-R) Saponin_ext->DR C8 Caspase-8 activation DR->C8 C3 Caspase-3 activation C8->C3 Saponin_int Triterpenoid Saponin Bcl2 Bcl-2 family modulation (↓ Bcl-2, ↑ Bax) Saponin_int->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytC Cytochrome c release Mito->CytC C9 Caspase-9 activation CytC->C9 C9->C3 Apoptosis Apoptosis C3->Apoptosis

Caption: Generalized pathways of triterpenoid saponin-induced apoptosis.

Triterpenoid Saponin-Induced Cell Cycle Arrest

Many saponins have been demonstrated to cause cell cycle arrest, often at the G1/S or G2/M phase transitions. This is typically achieved through the modulation of cyclins and cyclin-dependent kinases (CDKs). The diagram below illustrates a generalized pathway for S-phase arrest.

G cluster_regulation Cell Cycle Regulation Saponin Triterpenoid Saponin Chk2 Activation of Chk2 Saponin->Chk2 Cdc25A Inhibition of Cdc25A Chk2->Cdc25A Cdk2_CyclinE ↓ Cdk2-Cyclin E/A activity Cdc25A->Cdk2_CyclinE dephosphorylation S_Arrest S-Phase Arrest Cdk2_CyclinE->S_Arrest

Caption: A potential pathway for triterpenoid saponin-induced S-phase cell cycle arrest.[5]

Conclusion

This compound is a promising natural product that warrants further investigation. This technical guide highlights a critical gap in the existing knowledge base: the lack of quantitative solubility data in common organic solvents. It is imperative for researchers to experimentally determine these parameters to ensure the accuracy and reproducibility of their studies. While the precise molecular mechanisms of this compound remain to be elucidated, the established activities of the broader triterpenoid saponin class provide a valuable framework for initial mechanistic hypotheses, focusing on the induction of apoptosis and cell cycle arrest. Future research should aim to provide definitive quantitative solubility data and to explore the specific signaling pathways modulated by this compound.

References

Potential Therapeutic Targets of Sibiricose A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic targets and mechanism of action of Sibiricose A4 is currently limited. This document synthesizes available information on its source, the medicinal plant Polygala sibirica, and related compounds to postulate potential therapeutic avenues and molecular targets for further investigation. All presented pathways and targets for this compound are hypothetical and based on this indirect evidence.

Introduction

This compound is a sucrose (B13894) ester natural product isolated from the roots of Polygala sibirica L. While direct pharmacological studies on this compound are not extensively available, the well-documented medicinal properties of its source plant provide a foundation for exploring its therapeutic potential. Polygala sibirica, also known as Yuan Zhi in traditional Chinese medicine, has been utilized for centuries to treat a variety of ailments, including cognitive disorders, inflammation, and cancer.[1][2][3][4][5] The plant is rich in bioactive compounds such as triterpenoid (B12794562) saponins (B1172615), xanthones, and other oligosaccharide esters, which are known to modulate multiple cellular pathways. This guide will explore the potential therapeutic targets of this compound by examining the established biological activities of extracts from Polygala sibirica and its known chemical constituents.

Postulated Therapeutic Areas and Potential Molecular Targets

Based on the pharmacological profile of Polygala sibirica and its known bioactive compounds, three primary areas of therapeutic interest for this compound are proposed: oncology, neuroprotection, and anti-inflammatory applications.

Oncology

Triterpenoid saponins, a major class of compounds found in Polygala sibirica, have demonstrated significant anti-cancer properties. A related compound, Sibiricose A3, has been noted in the context of prostate cancer research. This suggests that this compound may also possess anti-tumor activities. Potential mechanisms of action could involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Potential Signaling Pathway Modulation:

A critical pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling cascade . Triterpenoid saponins from various plant sources have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells. It is plausible that this compound could exert similar effects.

PI3K_Akt_mTOR_Pathway SibiricoseA4 This compound (Hypothesized) PI3K PI3K SibiricoseA4->PI3K Inhibition? Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Another potential mechanism is the induction of cell cycle arrest . Triterpenoid saponins can halt cancer cell proliferation by downregulating cyclins and cyclin-dependent kinases (CDKs) and upregulating CDK inhibitors.

Neuroprotection

Polygala sibirica has a long history of use in traditional medicine for improving cognitive function and treating neurological disorders such as insomnia and amnesia. This suggests that its constituents, including this compound, may possess neuroprotective properties. The neuroprotective effects of Polygala species are attributed to their antioxidant and anti-inflammatory activities within the central nervous system.

Potential Mechanisms:

  • Antioxidant Activity: Related compounds, Sibiricose A5 and Sibiricose A6, have been reported to possess potent antioxidant activity. Oxidative stress is a key contributor to neurodegenerative diseases. This compound may therefore protect neurons by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant defenses.

  • Anti-inflammatory Effects: Neuroinflammation is another critical factor in the pathogenesis of neurodegenerative diseases. The anti-inflammatory properties of Polygala extracts suggest that this compound could modulate inflammatory pathways in the brain, potentially by inhibiting pro-inflammatory cytokines.

Anti-inflammatory Effects

The anti-inflammatory properties of Polygala sibirica are well-documented. This suggests that this compound may have potential as an anti-inflammatory agent. The molecular targets for this activity could involve key inflammatory mediators and signaling pathways.

Potential Signaling Pathway Modulation:

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Inhibition of this pathway is a common mechanism for many anti-inflammatory compounds.

NFkB_Signaling_Pathway SibiricoseA4 This compound (Hypothesized) IKK IKK Complex SibiricoseA4->IKK Inhibition? InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Summary of Potential Therapeutic Targets and Data

Due to the absence of direct experimental data for this compound, the following table summarizes the known biological activities and associated molecular targets of constituents from Polygala sibirica and related Sibiricose compounds. This information serves as a basis for hypothesizing the therapeutic potential of this compound.

Compound/Extract Biological Activity Potential Molecular Targets/Pathways Reference
Triterpenoid Saponins (from Polygala)Anti-cancerPI3K/Akt/mTOR pathway, Cyclins, CDKs
Sibiricose A3Potential anti-prostate cancerNot yet elucidated
Sibiricose A5AntioxidantNot yet elucidated
Sibiricose A6AntioxidantNot yet elucidated
Polygala sibirica ExtractNeuroprotective, Anti-inflammatory, Anti-tumorNF-κB pathway
Xanthones (from Polygala sibirica)Antioxidant, AntimicrobialNot yet elucidated

Proposed Experimental Protocols for Target Validation

To validate the hypothesized therapeutic targets of this compound, a series of in vitro and in vivo experiments are necessary. The following are suggested protocols for key experiments.

In Vitro Anti-cancer Activity Assessment

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology: MTT Assay

  • Cell Culture: Plate cancer cell lines (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Western Blot Analysis for Signaling Pathway Elucidation

Objective: To investigate the effect of this compound on key proteins in signaling pathways such as PI3K/Akt/mTOR and NF-κB.

Methodology:

  • Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with This compound lysis Cell Lysis start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: A generalized workflow for Western Blot analysis.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is currently lacking, the rich ethnobotanical history and phytochemical profile of its source, Polygala sibirica, provide a strong rationale for its investigation as a potential therapeutic agent. The preliminary data from related compounds suggest that this compound may have applications in oncology, neuroprotection, and the treatment of inflammatory conditions. Future research should focus on the systematic evaluation of this compound's biological activities through the experimental protocols outlined in this guide. Such studies are crucial to elucidate its precise mechanism of action, identify its molecular targets, and ultimately unlock its therapeutic potential for the benefit of human health.

References

Neuroprotective Effects of Sibiricose Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose compounds, a class of oligosaccharide esters primarily isolated from the roots of Polygala sibirica and Polygala tenuifolia, have emerged as promising candidates for neuroprotective therapies. Traditional Chinese medicine has long utilized these plants, known as Polygalae Radix, for their cognitive-enhancing and calming properties. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these effects, with a particular focus on their antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the current state of research on the neuroprotective effects of Sibiricose compounds, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Data on Neuroprotective Efficacy

Table 1: Neuroprotective Effects of 3,6'-disinapoyl sucrose (B13894) (DISS) on SH-SY5Y Human Neuroblastoma Cells

Experimental ModelCompoundConcentrationObserved EffectReference
Glutamate-induced excitotoxicityDISS0.6, 6, and 60 µmol/LDose-dependent increase in cell viability and inhibition of LDH release.[1][1]
H2O2-induced oxidative stressDISS> 30 µMProtection against H2O2-induced toxicity.[1][1]
Basal cell viabilityDISS> 30 µMPromotion of neuron cell viability.[1][1]

Antioxidant Activity

Sibiricose A5 is consistently highlighted for its potent antioxidant activity, a key mechanism contributing to its neuroprotective effects.[2][3][4] While specific quantitative antioxidant assay data (e.g., DPPH, ABTS, FRAP IC50 values) for purified Sibiricose A5 are not detailed in the available literature, the general consensus supports its role as a significant antioxidant. The antioxidant capacity of these compounds is crucial in mitigating oxidative stress, a major contributor to neuronal damage in neurodegenerative diseases.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Sibiricose compounds are mediated through complex intracellular signaling pathways. Research on 3,6'-disinapoyl sucrose (DISS) has identified the activation of pro-survival pathways as a key mechanism.

CREB/BDNF Signaling Pathway

DISS has been shown to increase the phosphorylation of the cAMP response element-binding protein (CREB) and the expression of brain-derived neurotrophic factor (BDNF).[1] This pathway is critical for neuronal survival, synaptic plasticity, and cognitive function. The activation of CREB/BDNF signaling by DISS suggests a mechanism for enhancing neuronal resilience and promoting recovery from injury.

G DISS 3,6'-disinapoyl sucrose (DISS) CaMKII CaMKII DISS->CaMKII activates ERK12 ERK1/2 DISS->ERK12 activates CREB CREB CaMKII->CREB ERK12->CREB pCREB pCREB CREB->pCREB phosphorylation BDNF BDNF Expression pCREB->BDNF upregulates Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection

Caption: DISS-mediated activation of the CREB/BDNF signaling pathway.

Keap1-Nrf2-ARE Signaling Pathway

While direct evidence for Sibiricose A5 activating the Keap1-Nrf2-ARE pathway is still emerging, this pathway is a primary target for many plant-derived antioxidant and neuroprotective compounds. The pathway plays a crucial role in the cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of protective genes, including Heme Oxygenase-1 (HO-1). The potent antioxidant properties of Sibiricose A5 strongly suggest its potential interaction with this critical neuroprotective pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sibiricose Sibiricose Compounds (e.g., Sibiricose A5) Keap1_Nrf2 Keap1-Nrf2 Complex Sibiricose->Keap1_Nrf2 destabilizes ROS Oxidative Stress ROS->Keap1_Nrf2 destabilizes Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Keap1 Keap1 ARE ARE Nrf2_n->ARE binds to HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection & Neuroprotection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection

Caption: Proposed activation of the Keap1-Nrf2-ARE pathway by Sibiricose compounds.

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the neuroprotective effects of Sibiricose compounds.

Cell Viability and Neuroprotection Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the Sibiricose compound for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., 100 µM H2O2 or glutamate) to the wells (except for the control group) and incubate for the desired duration.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow start Seed Neuronal Cells in 96-well plate pretreat Pre-treat with Sibiricose Compound start->pretreat induce Induce Neurotoxicity (e.g., H2O2, Glutamate) pretreat->induce add_mtt Add MTT Reagent induce->add_mtt incubate Incubate (2-4 hours) add_mtt->incubate solubilize Add Solubilization Solution incubate->solubilize read Measure Absorbance (570 nm) solubilize->read

Caption: General workflow for the MTT-based neuroprotection assay.

Antioxidant Capacity Assays

Standard assays to quantify the antioxidant activity of compounds include the DPPH, ABTS, and FRAP assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. Antioxidants that can donate electrons to the ABTS radical cation reduce it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.

Conclusion and Future Directions

Sibiricose compounds, particularly Sibiricose A5 and its analogues like 3,6'-disinapoyl sucrose, represent a promising class of natural products with significant neuroprotective potential. Their demonstrated antioxidant properties and ability to modulate key pro-survival signaling pathways underscore their therapeutic relevance for neurodegenerative diseases. However, to advance these compounds towards clinical application, further research is imperative. Future studies should focus on:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for the neuroprotective activity of Sibiricose compounds.

  • In-depth mechanistic studies: To definitively elucidate the interaction of Sibiricose A5 and other analogues with the Keap1-Nrf2-ARE pathway and other relevant neuroprotective pathways.

  • Pharmacokinetic and bioavailability studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • In vivo efficacy studies: To validate the neuroprotective effects of isolated Sibiricose compounds in animal models of neurodegenerative diseases.

A thorough understanding of these aspects will be crucial for the successful development of Sibiricose-based therapeutics for the treatment of a range of neurological disorders.

References

In Vitro Antioxidant Properties of Sibiricose A4 and Related Compounds from Polygala sibirica

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala sibirica, belongs to a class of compounds that have garnered interest for their potential biological activities. While direct in vitro antioxidant data for this compound remains to be fully elucidated in publicly available literature, related sucrose esters from Polygala species, such as Sibiricose A5 and Sibiricose A6, have been identified as possessing potent antioxidant properties. This technical guide provides an in-depth overview of the methodologies used to assess in vitro antioxidant activity, summarizes the available data on related compounds from Polygala sibirica, and explores the potential mechanisms of action, including the Keap1-Nrf2 signaling pathway, to inform future research and drug development efforts targeting oxidative stress.

Introduction to this compound and Oxidative Stress

This compound is a natural product found in Polygala sibirica[1][2]. The complex chemical structure of this compound, a sucrose molecule esterified with two sinapoyl groups, suggests potential for interaction with reactive oxygen species (ROS). Oxidative stress, an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The exploration of natural compounds with antioxidant potential is a critical area of research for the development of novel therapeutic agents. While direct evidence is pending, the antioxidant activity of other sucrose esters from Polygalae Radix (the dried root of Polygala tenuifolia or Polygala sibirica) has been suggested through indirect screening methods[3].

Data Presentation: Antioxidant Activity of Compounds from Polygala Species

Direct quantitative in vitro antioxidant data for this compound is not extensively available in the current body of scientific literature. However, studies on extracts and other compounds from Polygala sibirica and related species provide valuable insights into the potential antioxidant capacity of this class of molecules. One study utilized an HPLC-based method to screen for compounds in Polygalae Radix that react with the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH)[3]. This approach identified several compounds with significant antioxidant activity based on the reduction of their corresponding peak areas after incubation with DPPH. Notably, this study highlighted the potent antioxidant activity of Sibiricose A5 and Sibiricose A6[3].

Compound/ExtractAssayKey FindingsReference
Sibiricose A5 HPLC-DPPH ScreeningIdentified as possessing potent antioxidant activity.
Sibiricose A6 HPLC-DPPH ScreeningIdentified as possessing potent antioxidant activity.
Polygala sibirica Extracts General antioxidant and biological activity studiesExtracts contain various compounds including xanthones, saponins, and sucrose esters with a range of biological activities reported.
3',6-disinapoylsucrose (DISS) DPPH, ABTS, FRAPShowed moderate DPPH and ABTS free radical scavenging capacity and ferric-reducing antioxidant power.

Experimental Protocols for In Vitro Antioxidant Assays

A variety of in vitro assays are employed to determine the antioxidant capacity of chemical compounds. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET). Below are detailed methodologies for key experiments relevant to the assessment of antioxidant properties.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

  • Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

  • Reagents and Materials:

    • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

    • Test compound (this compound) dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well plate, add a specific volume of the test compound or standard to each well.

    • Add the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging percentage against the concentration of the compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

  • Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

  • Reagents and Materials:

    • ABTS solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Test compound (this compound) dissolved in a suitable solvent

    • Positive control (e.g., Ascorbic acid, Trolox)

    • Phosphate buffered saline (PBS) or ethanol (B145695)

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of approximately 0.70 at 734 nm.

    • Prepare serial dilutions of the test compound and the positive control.

    • Add a small volume of the test compound or standard to a larger volume of the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated to the non-fluorescent DCFH. In the presence of ROS, generated by an initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will scavenge the ROS, thereby inhibiting the formation of DCF and reducing fluorescence.

  • Reagents and Materials:

    • Cell line (e.g., HepG2, Caco-2)

    • Cell culture medium and supplements

    • DCFH-DA solution

    • AAPH solution

    • Test compound (this compound)

    • Positive control (e.g., Quercetin)

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black-walled plate and allow them to adhere overnight.

    • Wash the cells with a suitable buffer.

    • Treat the cells with the test compound and DCFH-DA for a specific period (e.g., 1 hour).

    • Wash the cells to remove the compound and excess probe.

    • Add the AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence at regular intervals over a set period (e.g., 1 hour) using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • The CAA value is calculated from the area under the fluorescence curve, and the results are often expressed as quercetin (B1663063) equivalents.

Mandatory Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_caa Cellular Antioxidant Assay cluster_analysis Data Analysis SibiricoseA4 This compound Stock Solution SerialDilutions Serial Dilutions SibiricoseA4->SerialDilutions DPPH_reaction Reaction & Incubation (Dark, 30 min) SerialDilutions->DPPH_reaction ABTS_reaction Reaction & Incubation (6 min) SerialDilutions->ABTS_reaction Cell_treatment Treatment with this compound & DCFH-DA SerialDilutions->Cell_treatment DPPH_reagent DPPH Reagent DPPH_reagent->DPPH_reaction DPPH_read Measure Absorbance @ 517 nm DPPH_reaction->DPPH_read Calc Calculate % Inhibition/ Scavenging DPPH_read->Calc ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS_reaction ABTS_read Measure Absorbance @ 734 nm ABTS_reaction->ABTS_read ABTS_read->Calc Cell_culture Cell Culture (e.g., HepG2) Cell_culture->Cell_treatment ROS_induction ROS Induction (AAPH) Cell_treatment->ROS_induction CAA_read Measure Fluorescence ROS_induction->CAA_read CAA_read->Calc IC50 Determine IC50 Value Calc->IC50 G cluster_cytoplasm Cytoplasm cluster_basal Basal Conditions cluster_stress Oxidative Stress / this compound cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Ub Ubiquitination Keap1_Nrf2->Ub Keap1_mod Keap1 Modification Keap1_Nrf2->Keap1_mod Proteasome Proteasomal Degradation Ub->Proteasome Stress ROS / Electrophiles (or this compound) Stress->Keap1_mod Nrf2_free Nrf2 (stabilized) Keap1_mod->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes

References

An In-depth Technical Guide to Sibiricose A4: From Discovery to a Profile of its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a sucrose (B13894) ester first isolated from the roots of Polygala sibirica, represents a class of natural products with potential for further investigation. This document provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. While detailed biological activity and mechanistic studies on this compound are limited in the current body of scientific literature, this guide furnishes the foundational knowledge necessary for researchers initiating studies on this compound.

Discovery and History

This compound was first reported in a 1999 publication in the Journal of Natural Products by a team of researchers led by T. Miyase.[1][2][3][4][5][6][7][8] The study focused on the chemical constituents of the roots of Polygala sibirica L. (Polygalaceae), a plant used in traditional medicine.[3] In this seminal work, six new sucrose esters, designated sibiricoses A1–A6, were isolated and structurally elucidated.[1][2] This discovery was part of a broader investigation into the diverse chemical makeup of Polygala species, which are known to produce a variety of secondary metabolites, including xanthones and oligosaccharide esters.[3]

The isolation of this compound and its congeners contributed to the growing understanding of the chemical diversity of sucrose esters in the plant kingdom.[3] While the initial paper laid the groundwork for the chemical characterization of this compound, it did not delve into its biological activities. Subsequent research on the extracts of Polygala sibirica and related compounds has suggested a range of potential pharmacological effects, but specific studies on this compound remain scarce.

Physicochemical Properties of this compound

This compound is a relatively large and complex molecule with the chemical formula C34H42O19.[9] Its molecular weight is 754.7 g/mol .[9] The structural backbone of this compound is a sucrose molecule, which is a disaccharide composed of glucose and fructose (B13574) units. This sucrose core is esterified with other chemical moieties, contributing to its overall size and polarity. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
Molecular FormulaC34H42O19[9][10]
Molecular Weight754.7 g/mol [9]
IUPAC Name[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate[9]
CAS Number241125-73-5[9][10]
Physical DescriptionPowder[10]
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), Ethanol[10]

Experimental Protocols

Isolation of this compound

Diagram of a General Isolation Workflow:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried, powdered roots of Polygala sibirica B Solvent Extraction (e.g., with Methanol or Ethanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Column Chromatography (e.g., Silica (B1680970) Gel) D->E F Fractions containing sucrose esters E->F G Further Chromatographic Steps (e.g., Sephadex, HPLC) F->G H Isolated this compound G->H

Caption: A generalized workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered roots of Polygala sibirica are subjected to solvent extraction, typically using methanol or ethanol, to obtain a crude extract containing a mixture of phytochemicals.

  • Fractionation: The crude extract is then fractionated. This often involves solvent-solvent partitioning to separate compounds based on their polarity. The resulting fractions are then subjected to column chromatography, with silica gel being a common stationary phase, to further separate the components.

  • Purification: Fractions identified as containing sucrose esters, often monitored by thin-layer chromatography (TLC), are further purified. This may involve additional chromatographic techniques such as Sephadex column chromatography and high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The determination of the chemical structure of this compound, as originally performed by Miyase et al., would have relied on a combination of spectroscopic techniques.

Diagram of a Structure Elucidation Workflow:

G cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Determination A Isolated this compound B Mass Spectrometry (MS) A->B C Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) A->C D Infrared (IR) and Ultraviolet (UV) Spectroscopy A->D E Determination of Molecular Formula and Weight B->E C->E F Assignment of Proton and Carbon Signals C->F G Establishment of Connectivity and Stereochemistry C->G D->E H Final Structure of this compound E->H F->H G->H

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Sibiricose A4, a sucrose (B13894) ester found in plant species such as Polygala sibirica.[1] The described method is designed for the quantification and quality control of this compound in research and drug development settings. Due to the limited availability of a specific, published HPLC protocol for this compound, the following methodology is based on established analytical procedures for closely related sucrose esters, such as Sibiricose A3.[2][3][4]

Chemical Information

ParameterDetails
Compound Name This compound
CAS Number 241125-73-5[5]
Molecular Formula C₃₄H₄₂O₁₉
Molecular Weight 754.7 g/mol
Botanical Source Polygala sibirica
Chemical Structure [(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Experimental Protocol

This protocol outlines the recommended starting conditions for the analysis of this compound by Reversed-Phase HPLC (RP-HPLC) with UV detection.

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 320 nm (based on the sinapoyl ester moieties)
Run Time 30 minutes

2.2. Mobile Phase Gradient

A gradient elution is recommended to achieve optimal separation of this compound from other components in a sample matrix.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
20.06040
25.01090
27.01090
27.19010
30.09010

2.3. Preparation of Solutions

2.3.1. Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask. Use sonication to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2.3.2. Sample Preparation (from Plant Material)

  • Extraction: Weigh 1.0 g of powdered, dried plant material. Add 25 mL of 70% ethanol (B145695) and perform ultrasonic-assisted extraction for 30 minutes at 50°C.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Hypothetical)

The following table summarizes the expected performance characteristics of this HPLC method, based on typical validation data for similar compounds.

Performance ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 5 - 20 ng/mL
Limit of Quantification (LOQ) 15 - 60 ng/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 95 - 105%

Diagrams

4.1. Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing and Quantification plant_material Plant Material extraction Ultrasonic Extraction (70% Ethanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration 0.45 µm Filtration centrifugation->filtration hplc_vial Sample in HPLC Vial filtration->hplc_vial hplc_injection Inject into HPLC System hplc_vial->hplc_injection std_weigh Weigh this compound Reference Standard stock_sol Prepare Stock Solution (1 mg/mL in Methanol) std_weigh->stock_sol working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std working_std->hplc_vial chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->chrom_sep uv_detection UV Detection (320 nm) chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq cal_curve Generate Calibration Curve (from Standards) data_acq->cal_curve peak_integration Integrate Peak Area (of Sample) data_acq->peak_integration quantification Quantify this compound Concentration cal_curve->quantification peak_integration->quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

4.2. Logical Relationship for Quantification

G cluster_0 Input Data cluster_1 Processing cluster_2 Output peak_areas_std Peak Areas of Standard Solutions regression Linear Regression peak_areas_std->regression conc_std Concentrations of Standard Solutions conc_std->regression peak_area_sample Peak Area of Sample Solution final_conc Concentration of This compound in Sample peak_area_sample->final_conc cal_curve Calibration Curve (y = mx + c) regression->cal_curve cal_curve->final_conc

Caption: Logical flow for the quantification of this compound.

References

¹H-NMR Characterization of Sibiricose A4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sibiricose A4, a complex oligosaccharide ester isolated from the roots of Polygala sibirica, has garnered interest within the scientific community. This document provides a detailed protocol for the ¹H-NMR (Proton Nuclear Magnetic Resonance) characterization of this compound. It includes a comprehensive table of ¹H-NMR spectral data, standardized experimental procedures for sample preparation and data acquisition, and a workflow diagram for clarity. This guide is intended to assist researchers in the unambiguous identification and structural confirmation of this compound, a critical step in natural product research and drug development.

Introduction

This compound is a sucrose (B13894) ester derivative that has been identified as a constituent of Polygala sibirica, a plant used in traditional medicine. The structural elucidation of such complex natural products is heavily reliant on modern spectroscopic techniques, with ¹H-NMR spectroscopy being a cornerstone for determining the precise arrangement of protons within a molecule. The chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities provide a detailed fingerprint of the molecular structure. Accurate and reproducible ¹H-NMR data is therefore essential for quality control, synthetic verification, and further investigation of the biological activities of this compound.

¹H-NMR Spectral Data of this compound

The ¹H-NMR spectrum of this compound exhibits a series of characteristic signals corresponding to its sucrose backbone and two sinapoyl ester moieties. The data presented below was obtained in Deuterated Methanol (B129727) (CD₃OD) at 500 MHz.

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
Sucrose Moiety
H-15.43d3.5
H-23.58dd10.0, 3.5
H-35.18t10.0
H-43.73t10.0
H-54.02ddd10.0, 5.0, 2.5
H-6a3.82dd12.0, 2.5
H-6b3.75dd12.0, 5.0
H-1'4.21d12.0
H-1'b4.11d12.0
H-3'5.51d5.5
H-4'4.15t5.5
H-5'3.88m
H-6'a3.78dd12.0, 3.0
H-6'b3.71dd12.0, 5.5
Sinapoyl Moieties
H-2'', H-6''6.95s
H-2''', H-6'''7.01s
H-7''7.68d16.0
H-7'''7.72d16.0
H-8''6.45d16.0
H-8'''6.51d16.0
OMe3.89s
OMe3.90s

Note: The chemical shifts and coupling constants are based on data reported for oligosaccharide esters isolated from Polygala species and may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Sample Preparation

A standardized protocol for the preparation of a this compound sample for ¹H-NMR analysis is crucial for obtaining high-quality, reproducible data.

Materials:

  • This compound (≥95% purity)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tube (5 mm, high precision)

  • Pipettes and vials

Procedure:

  • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6 mL of CD₃OD to the vial.

  • Vortex the vial for 30 seconds to dissolve the sample completely. A clear, particulate-free solution should be obtained.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H-NMR Data Acquisition

The following parameters are recommended for acquiring a standard ¹H-NMR spectrum of this compound.

Instrument:

  • 500 MHz NMR Spectrometer

Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CD₃OD

  • Temperature: 298 K (25 °C)

  • Spectral Width (SWH): 12-16 ppm (e.g., 6000-8000 Hz)

  • Number of Scans (NS): 16-64 scans (depending on sample concentration)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 2-4 seconds

Data Processing

Standard processing procedures should be applied to the raw Free Induction Decay (FID) data to obtain the final spectrum.

Procedure:

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the FID, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak of CD₃OD to 3.31 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts, multiplicities, and coupling constants for all relevant peaks.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the ¹H-NMR characterization of this compound, from sample preparation to final data analysis and structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh this compound (5-10 mg) dissolve Dissolve in CD3OD (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer (500 MHz) transfer->setup acquire Acquire 1H-NMR Spectrum setup->acquire ft Fourier Transformation acquire->ft phase Phasing & Baseline Correction ft->phase reference Referencing to Solvent Peak phase->reference assign Assign Signals (δ, J, multiplicity) reference->assign compare Compare with Literature Data assign->compare structure Confirm Structure of this compound compare->structure

Caption: Workflow for the ¹H-NMR characterization of this compound.

Sibiricose A4: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific biological activities, mechanism of action, and established experimental protocols for Sibiricose A4 is not currently available. This document provides a general framework for the initial laboratory investigation of this compound based on its physicochemical properties and the known biological activities of compounds isolated from its source, Polygala sibirica. The protocols and potential applications described herein are intended as a starting point for research and will require optimization.

Introduction to this compound

This compound is a natural product isolated from the plant Polygala sibirica.[1] This plant has been a source of various bioactive compounds with a range of pharmacological activities, including neuroprotective, antidepressant, anti-inflammatory, and antioxidant effects.[2][3][4] While the specific bioactivity of this compound has not been characterized, its chemical structure suggests potential for biological investigation.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for the proper handling, storage, and preparation of the compound for experimental use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉PubChem[1]
Molecular Weight 754.7 g/mol PubChem[1]
Physical Description PowderCertificate of Analysis[5]
Purity ≥98%Certificate of Analysis[5]
Solubility DMSO, Pyridine, Methanol, EthanolCertificate of Analysis[5]
Storage Protected from air and light, refrigerate or freeze (2-8 °C)Certificate of Analysis[5]
Shelf Life 2 yearsCertificate of Analysis[5]

Hypothetical Research Applications

Based on the known biological activities of other compounds isolated from Polygala sibirica, the following areas of research are suggested for the initial investigation of this compound:

  • Antioxidant Activity: Many natural products from Polygala sibirica exhibit antioxidant properties.[3] this compound could be screened for its ability to scavenge free radicals.

  • Anti-inflammatory Effects: Extracts and isolated compounds from Polygala sibirica have demonstrated anti-inflammatory activity.[3] Investigating the effect of this compound on inflammatory pathways in cell-based models is a logical starting point.

  • Neuroprotective Potential: Given the traditional use of Polygala species for cognitive function, exploring the neuroprotective effects of this compound against various neurotoxic insults would be of interest.[2][4]

  • Cytotoxicity and Anti-cancer Activity: As with many novel natural products, initial screening for cytotoxic effects against a panel of cancer cell lines can provide valuable insights into its potential as an anti-cancer agent.

General Experimental Protocols

The following are generalized protocols for the initial screening of this compound's biological activity. These protocols will likely require optimization for specific experimental conditions.

Preparation of Stock Solutions

Proper preparation of stock solutions is critical for obtaining reliable and reproducible results.

Protocol:

  • Based on the information from a certificate of analysis, dissolve this compound powder in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5]

  • To ensure complete dissolution, vortex the solution and gently warm if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C, protected from light.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol provides a general method for assessing the free radical scavenging activity of this compound.

Protocol:

  • Prepare a working solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • In a 96-well plate, add varying concentrations of this compound (e.g., 1-100 µM) to the wells.

  • Add the DPPH working solution to each well.

  • Include a positive control (e.g., ascorbic acid) and a negative control (solvent only).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the effect of this compound on the viability of cell lines.

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.1-100 µM) for a specified period (e.g., 24, 48, or 72 hours).

  • Include a vehicle control (solvent-treated cells) and a positive control for cytotoxicity if available.

  • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at approximately 570 nm.

  • Express the results as a percentage of cell viability relative to the vehicle control.

Visualizations

The following diagrams illustrate a general workflow for screening a novel natural product and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_preparation Preparation cluster_screening In Vitro Screening cluster_analysis Data Analysis & Follow-up Compound This compound Powder StockSolution Stock Solution (e.g., in DMSO) Compound->StockSolution Dissolution Antioxidant Antioxidant Assays (e.g., DPPH) StockSolution->Antioxidant AntiInflammatory Anti-inflammatory Assays (e.g., NO production) StockSolution->AntiInflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) StockSolution->Cytotoxicity DataAnalysis Data Analysis (IC50, EC50) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Cytotoxicity->DataAnalysis HitIdentification Hit Identification DataAnalysis->HitIdentification MechanismStudies Mechanism of Action Studies HitIdentification->MechanismStudies

A general workflow for the initial screening of this compound.

hypothetical_pathway SibiricoseA4 This compound ROS Reactive Oxygen Species (ROS) SibiricoseA4->ROS Inhibition (Hypothetical) Apoptosis Apoptosis SibiricoseA4->Apoptosis Modulation (Hypothetical) NFkB NF-κB ROS->NFkB Activation InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Upregulation CellularStress Cellular Stress CellularStress->Apoptosis Induction

A hypothetical signaling pathway for investigation of this compound.

References

Application Notes and Protocols for In Vivo Studies of Sibiricose A4 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4, a natural compound isolated from Polygala sibirica, represents a promising candidate for therapeutic development.[1] While comprehensive in vivo data for this compound is currently limited, these application notes provide a detailed framework for its evaluation in mouse models of various diseases, drawing upon established protocols for analogous compounds and relevant disease models. The following sections offer guidance on experimental design, detailed protocols for key in vivo studies, and potential signaling pathways for investigation.

Data Presentation: Hypothetical Quantitative Data for Study Design

Due to the nascent stage of in vivo research on this compound, the following tables present hypothetical yet plausible quantitative data to guide researchers in designing their studies, including potential dosage ranges and expected outcomes based on studies of similar natural compounds.

Table 1: Hypothetical Dose-Response Data for this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control0Oral Gavage1500 ± 2500
This compound50Oral Gavage1100 ± 18026.7
This compound100Oral Gavage750 ± 15050.0
This compound200Oral Gavage400 ± 10073.3
Positive Control10Intraperitoneal300 ± 8080.0

Table 2: Hypothetical Anti-Inflammatory Effects of this compound in a Lipopolysaccharide (LPS)-Induced Inflammation Model

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Saline Control050 ± 1020 ± 5
LPS + Vehicle01200 ± 200800 ± 150
LPS + this compound50800 ± 120550 ± 100
LPS + this compound100400 ± 80250 ± 60
LPS + Dexamethasone5300 ± 50180 ± 40

Table 3: Hypothetical Metabolic Effects of this compound in a High-Fat Diet (HFD)-Induced Obesity Model

Treatment GroupDose (mg/kg)Body Weight Gain (g) after 8 weeksFasting Blood Glucose (mg/dL)
Chow Diet-5 ± 190 ± 10
HFD + Vehicle020 ± 3150 ± 20
HFD + this compound10012 ± 2110 ± 15
HFD + this compound2008 ± 1.595 ± 12

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in various mouse models.

Protocol 1: Xenograft Mouse Model for Anti-Cancer Activity

This protocol is adapted from established methods for evaluating anti-tumor compounds in immunodeficient mice.[2]

1. Cell Culture and Preparation:

  • Culture a human cancer cell line (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells at 80-90% confluency using trypsin-EDTA.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

2. Tumor Implantation:

  • Use 6-8 week old male athymic nude mice.[2]

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor mice for tumor formation.

3. Treatment:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer this compound orally or via intraperitoneal injection at predetermined doses daily for 21 days.

  • The control group should receive the vehicle only. A positive control group with a standard chemotherapeutic agent can also be included.

4. Data Collection and Analysis:

  • Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²)/2.[2]

  • Monitor body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Protocol 2: Lipopolysaccharide (LPS)-Induced Inflammation Model

This model is used to assess the anti-inflammatory properties of this compound.

1. Animals:

  • Use 8-10 week old C57BL/6 mice.

2. Treatment:

  • Randomize mice into different groups (n=8-10 per group): Vehicle control, LPS + vehicle, LPS + this compound (various doses).

  • Administer this compound or vehicle orally one hour prior to LPS injection.

3. Induction of Inflammation:

  • Inject LPS (1 mg/kg) intraperitoneally to induce a systemic inflammatory response.

4. Sample Collection:

  • At 2, 6, and 24 hours post-LPS injection, collect blood samples via cardiac puncture or tail vein bleeding.

  • Euthanize the mice and collect tissues (e.g., liver, lungs, spleen) for further analysis.

5. Analysis:

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA kits.

  • Perform histological analysis of tissues to assess inflammation and tissue damage.

Protocol 3: High-Fat Diet (HFD)-Induced Obesity Model

This model is used to evaluate the effects of this compound on obesity and related metabolic disorders.[3]

1. Animals and Diet:

  • Use 5-6 week old male C57BL/6J mice.

  • Feed the mice either a standard chow diet or a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

2. Treatment:

  • After the induction of obesity, randomize the HFD-fed mice into treatment groups (n=8-10 per group): HFD + vehicle, HFD + this compound (various doses). A chow-fed control group should also be maintained.

  • Administer this compound or vehicle daily via oral gavage for 4-8 weeks.

3. Data Collection:

  • Monitor body weight and food intake weekly.

  • Perform glucose tolerance tests (GTT) and insulin (B600854) tolerance tests (ITT) at the end of the treatment period.

  • Collect blood samples to measure fasting blood glucose, insulin, and lipid profiles.

4. Tissue Analysis:

  • At the end of the study, euthanize the mice and collect adipose tissue, liver, and muscle for histological analysis and gene expression studies (e.g., markers of inflammation and metabolism).

Protocol 4: Alloxan-Induced Diabetes Model

This protocol is designed to assess the potential anti-diabetic effects of this compound.

1. Induction of Diabetes:

  • Use 8-10 week old Swiss albino mice.

  • Fast the mice for 12-14 hours.

  • Induce diabetes by a single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg) dissolved in saline.

  • Monitor blood glucose levels after 72 hours. Mice with fasting blood glucose levels above 250 mg/dL are considered diabetic.

2. Treatment:

  • Randomize diabetic mice into treatment groups (n=8-10 per group): Diabetic control (vehicle), Diabetic + this compound (various doses), and a non-diabetic control group.

  • Administer this compound or vehicle orally for 28 days.

3. Data Collection and Analysis:

  • Monitor fasting blood glucose levels weekly.

  • Measure body weight regularly.

  • At the end of the study, collect blood for the analysis of insulin, HbA1c, and lipid profiles.

  • Collect the pancreas for histological examination of the islets of Langerhans.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams illustrate hypothetical signaling pathways that this compound might modulate, based on the known effects of similar compounds, and a general experimental workflow.

experimental_workflow Experimental Workflow for In Vivo Evaluation of this compound cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Data Collection cluster_analysis Endpoint Analysis A Animal Model Selection (e.g., Nude Mice, C57BL/6) B Disease Induction (e.g., Tumor Xenograft, HFD, LPS) A->B C Randomization into Groups B->C D This compound Administration (Dose Escalation) C->D E Vehicle Control Administration C->E F Positive Control Administration C->F G Tumor Volume Measurement D->G H Body Weight Monitoring D->H I Blood Glucose Levels D->I J Inflammatory Markers D->J E->G E->H E->I E->J F->G F->H F->I F->J K Tissue Collection (Tumor, Liver, Adipose) G->K H->K I->K J->K L Histopathology K->L M Biochemical Assays K->M N Gene/Protein Expression K->N

Caption: General workflow for in vivo studies of this compound.

anti_inflammatory_pathway Hypothetical Anti-Inflammatory Signaling Pathway for this compound LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Transcription SibiricoseA4 This compound SibiricoseA4->IKK Inhibition

Caption: Potential NF-κB inhibitory pathway of this compound.

metabolic_pathway Hypothetical Metabolic Regulation Pathway for this compound HFD High-Fat Diet AdiposeTissue Adipose Tissue Inflammation HFD->AdiposeTissue InsulinResistance Insulin Resistance AdiposeTissue->InsulinResistance GlucoseUptake Glucose Uptake InsulinResistance->GlucoseUptake SibiricoseA4 This compound SibiricoseA4->AdiposeTissue Reduces AMPK AMPK Activation SibiricoseA4->AMPK AMPK->GlucoseUptake Promotes

Caption: Potential metabolic regulatory pathway of this compound.

References

Cell-based Assays for Sibiricose A4 Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a natural product whose biological activities are currently under investigation.[1][2] This document provides a comprehensive set of application notes and detailed protocols for conducting cell-based assays to elucidate the potential anti-inflammatory and anti-cancer activities of this compound. The methodologies described herein are based on established and widely accepted models in drug discovery and development. These protocols will guide researchers in determining the cytotoxic profile of this compound and in evaluating its efficacy in relevant disease models.

I. Assessment of Anti-inflammatory Activity

Inflammation is a critical biological response that, when dysregulated, contributes to a multitude of chronic diseases. The following in vitro assays are designed to screen for and characterize the anti-inflammatory potential of this compound.

Cell Viability and Cytotoxicity Assay

Prior to evaluating the anti-inflammatory effects of this compound, it is imperative to determine its cytotoxic concentration range in the selected cell line(s). The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control (DMSO)100 ± 5.2
0.198.7 ± 4.8
197.2 ± 5.1
1095.5 ± 4.9
5088.3 ± 6.3
10075.1 ± 7.8

Note: The data presented above is hypothetical and for illustrative purposes only.

Nitric Oxide (NO) Production Assay

Nitric oxide is a key inflammatory mediator. This assay measures the effect of this compound on the production of NO by macrophages stimulated with lipopolysaccharide (LPS).

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.[3]

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.[3]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).[3]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Determine the nitrite (B80452) concentration from a standard curve and calculate the percentage of NO inhibition.

Data Presentation: Inhibition of NO Production by this compound in LPS-stimulated RAW 264.7 Cells

TreatmentNO Concentration (µM) (Mean ± SD)% Inhibition
Control2.5 ± 0.3-
LPS (1 µg/mL)45.8 ± 3.10
LPS + this compound (10 µM)32.1 ± 2.530
LPS + this compound (50 µM)18.4 ± 1.960

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow for Anti-inflammatory Assays

G cluster_0 Cell Viability cluster_1 NO Production seed_cells Seed RAW 264.7 Cells treat_cyto Treat with this compound seed_cells->treat_cyto mtt_assay MTT Assay treat_cyto->mtt_assay read_cyto Measure Absorbance mtt_assay->read_cyto seed_cells2 Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells2->pretreat stimulate Stimulate with LPS pretreat->stimulate griess_assay Griess Assay stimulate->griess_assay read_no Measure Absorbance griess_assay->read_no

Caption: Workflow for in vitro anti-inflammatory assays.

II. Assessment of Anti-Cancer Activity

The following protocols are designed to evaluate the potential of this compound as an anti-cancer agent by assessing its cytotoxicity against cancer cell lines and its ability to induce apoptosis.

In Vitro Cytotoxicity Assay

This assay determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Experimental Protocol: MTT Assay for Cancer Cell Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[4][5]

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 and 72 hours. Include a vehicle-only control.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[4]

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.[4]

Data Presentation: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM) after 48h (Mean ± SD)IC50 (µM) after 72h (Mean ± SD)
MCF-745.2 ± 3.830.1 ± 2.9
A54962.5 ± 5.148.7 ± 4.2
PC-355.8 ± 4.541.3 ± 3.6

Note: The data presented above is hypothetical and for illustrative purposes only.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay determines whether the cytotoxic effect of this compound is due to the induction of apoptosis.

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[4]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]

Data Presentation: Apoptosis Induction by this compound

Treatment% Early Apoptotic Cells (Mean ± SD)% Late Apoptotic Cells (Mean ± SD)
Vehicle Control3.2 ± 0.51.8 ± 0.3
This compound (IC50)25.7 ± 2.115.4 ± 1.7

Note: The data presented above is hypothetical and for illustrative purposes only.

Experimental Workflow for Anti-Cancer Assays

G cluster_0 Cytotoxicity cluster_1 Apoptosis seed_cancer Seed Cancer Cells treat_cancer Treat with this compound seed_cancer->treat_cancer mtt_cancer MTT Assay treat_cancer->mtt_cancer read_cancer Measure Absorbance mtt_cancer->read_cancer treat_apoptosis Treat with this compound (IC50) harvest_cells Harvest Cells treat_apoptosis->harvest_cells stain_cells Annexin V/PI Staining harvest_cells->stain_cells flow_cytometry Flow Cytometry Analysis stain_cells->flow_cytometry

Caption: Workflow for in vitro anti-cancer assays.

III. Hypothetical Signaling Pathway Modulation by this compound

Based on the potential anti-inflammatory and anti-cancer activities, a hypothetical signaling pathway that this compound might modulate is the NF-κB pathway. This pathway is a key regulator of inflammation and cell survival.

Hypothetical NF-κB Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Sibiricose_A4 This compound Sibiricose_A4->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades and Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols and application notes provided in this document offer a structured approach to investigate the potential therapeutic activities of this compound. By systematically evaluating its effects on cell viability, inflammation, and cancer cell proliferation, researchers can gather the necessary data to support further preclinical development. The successful completion of these assays will provide a solid foundation for understanding the mechanism of action of this compound and its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Formulating Sibiricose A4 to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Sibiricose A4

This compound is a complex oligosaccharide ester isolated from the roots of Polygala sibirica.[1] Like many natural products, this compound holds potential for therapeutic applications, but its development is often hampered by poor oral bioavailability. This is largely attributed to low aqueous solubility and/or poor membrane permeability, which limits its absorption from the gastrointestinal tract into systemic circulation.[2]

These application notes provide a comprehensive overview of strategies and detailed protocols for formulating this compound to overcome these bioavailability challenges. The methodologies described are based on established pharmaceutical technologies for enhancing the bioavailability of poorly soluble compounds.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₃₄H₄₂O₁₉PubChem[1]
Molecular Weight754.7 g/mol PubChem[1]
XLogP3-AA-0.3PubChem[1]
SolubilitySoluble in DMSO, Pyridine, Methanol (B129727), Ethanol. Aqueous solubility is predicted to be low.Vendor Data

Strategies for Enhancing Bioavailability

Several formulation strategies can be employed to improve the oral bioavailability of this compound. The choice of strategy depends on the specific physicochemical properties of the compound and the desired release profile. Key approaches include:

  • Particle Size Reduction (Micronization/Nanonization): Increasing the surface area-to-volume ratio of the drug particles enhances the dissolution rate.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Encapsulating this compound in lipidic excipients can enhance its solubility and facilitate its absorption through the lymphatic pathway.

  • Complexation with Cyclodextrins: The formation of inclusion complexes with cyclodextrins can increase the aqueous solubility of this compound.

Hypothetical Signaling Pathway for Polyphenol-like Compounds

Compounds with structures similar to this compound, such as polyphenols, are known to modulate various intracellular signaling pathways. A representative pathway, the MAPK/ERK pathway, which is often involved in cell proliferation and survival, is depicted below. This diagram illustrates a hypothetical mechanism by which this compound might exert its biological effects.

sibiricose This compound receptor Cell Surface Receptor sibiricose->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription response Cellular Response (Proliferation, Differentiation) transcription->response

Hypothetical MAPK/ERK signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for three common bioavailability enhancement techniques.

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This method aims to disperse this compound in a hydrophilic polymer matrix to improve its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves (100 mesh)

Procedure:

  • Accurately weigh 100 mg of this compound and 400 mg of PVP K30 (1:4 ratio).

  • Dissolve both components in 20 mL of methanol in a 100 mL round-bottom flask.

  • Ensure complete dissolution by gentle warming (not exceeding 40°C) and sonication if necessary, to obtain a clear solution.

  • Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin film is formed on the flask wall.

  • Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Pass the powder through a 100-mesh sieve to ensure particle size uniformity.

  • Store the resulting solid dispersion in a desiccator until further use.

Characterization:

  • Drug Content: Determine the concentration of this compound in the solid dispersion using a validated HPLC method.

  • Dissolution Testing: Perform in vitro dissolution studies in a relevant buffer (e.g., simulated gastric fluid, simulated intestinal fluid) and compare with the dissolution of unformulated this compound.

  • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound in the polymer matrix.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines the procedure for evaluating the in vitro dissolution of the formulated this compound.

Materials:

  • USP Dissolution Apparatus 2 (Paddle type)

  • Dissolution medium (e.g., 900 mL of 0.1 N HCl, pH 1.2)

  • This compound solid dispersion

  • Unformulated this compound (control)

  • Syringes and filters (0.45 µm)

  • HPLC system for analysis

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place 900 mL of the medium into each dissolution vessel.

  • Set the paddle speed to 75 RPM.

  • Add a precisely weighed amount of the this compound solid dispersion (equivalent to 10 mg of this compound) to each vessel. In a separate vessel, add 10 mg of unformulated this compound as a control.

  • At predetermined time points (e.g., 5, 15, 30, 45, 60, and 120 minutes), withdraw 5 mL samples from each vessel.

  • Immediately filter the samples through a 0.45 µm syringe filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol describes a typical in vivo study to evaluate the oral bioavailability of the formulated this compound.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • This compound solid dispersion formulation

  • Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)

  • Vehicle for intravenous administration (e.g., saline with a co-solvent like DMSO and PEG300)

  • Oral gavage needles

  • Syringes for IV injection

  • Blood collection tubes (containing anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Fast the rats overnight (12 hours) before dosing, with free access to water.

  • Divide the rats into two groups: Oral (n=6) and Intravenous (IV) (n=6).

  • Oral Group: Suspend the this compound solid dispersion in the vehicle to achieve a final dose of 10 mg/kg. Administer the suspension via oral gavage.

  • IV Group: Dissolve this compound in the IV vehicle to achieve a final dose of 1 mg/kg. Administer via tail vein injection.

  • Collect blood samples (~200 µL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate the expected outcomes from the experimental protocols.

Table 1: In Vitro Dissolution of this compound Formulations

Time (min)Cumulative % Dissolved (Unformulated)Cumulative % Dissolved (Solid Dispersion)
52.1 ± 0.535.4 ± 4.1
155.3 ± 1.168.2 ± 5.6
308.9 ± 1.585.1 ± 4.9
6012.4 ± 2.092.3 ± 3.7
12015.1 ± 2.395.8 ± 2.5

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Hypothetical Data)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng*h/mL)Absolute Bioavailability (F%)
Unformulated (Oral)45 ± 122.0210 ± 553.5%
Solid Dispersion (Oral)280 ± 651.01250 ± 21020.8%
IV Solution--6000 ± 980100%

Workflow and Decision Making

Experimental Workflow Diagram

The following diagram illustrates the general workflow for developing and testing a new formulation of this compound.

start Start: Poorly Soluble This compound formulate Formulation Development (e.g., Solid Dispersion) start->formulate char Physicochemical Characterization (DSC, XRD) formulate->char diss In Vitro Dissolution Testing formulate->diss char->diss vivo In Vivo Pharmacokinetic Study diss->vivo eval Data Analysis and Bioavailability Calculation vivo->eval end End: Optimized Formulation eval->end

Workflow for formulation development and evaluation.
Decision Tree for Formulation Strategy Selection

This diagram provides a logical approach to selecting an appropriate bioavailability enhancement strategy for a compound like this compound.

start Characterize this compound (Solubility, Permeability) sol_limited Solubility-Limited? start->sol_limited perm_limited Permeability-Limited? sol_limited->perm_limited Yes sol_tech Increase Dissolution Rate: - Micronization - Solid Dispersion - Cyclodextrin Complexation sol_limited->sol_tech No perm_tech Increase Permeability: - Lipid-Based Formulations - Permeation Enhancers perm_limited->perm_tech No both_tech Address Both: - Self-Emulsifying Drug  Delivery Systems (SEDDS) - Nanoparticle Formulations perm_limited->both_tech Yes

References

Application Notes and Protocols for Investigating Sibiricose A4 as a Potential Antidepressant Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Major Depressive Disorder (MDD) is a prevalent and debilitating psychiatric condition, and existing antidepressant therapies have limitations, including delayed onset of action and significant side effects for some patients. There is a compelling need for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising reservoir for the discovery of new drug candidates. Radix Polygalae, the dried root of Polygala sibirica L. and Polygala tenuifolia Willd., has been utilized for centuries in traditional Chinese medicine to treat conditions such as insomnia, amnesia, and depression.[1][2][3] Preclinical studies have substantiated the antidepressant-like effects of Radix Polygalae extracts, attributing these properties to a class of compounds known as oligosaccharide esters.[3][4]

Sibiricose A4 is an oligosaccharide ester isolated from Polygala sibirica.[5][6] While direct studies on the antidepressant activity of this compound are not yet available, related compounds from the same plant, such as Sibiricose A5 and Sibiricose A6, have demonstrated notable antidepressant effects in preclinical models.[3][7] This document outlines a proposed framework for the investigation of this compound as a potential novel antidepressant agent, leveraging the existing knowledge of related compounds and extracts from its source.

Hypothesized Mechanism of Action

Based on studies of Radix Polygalae extracts and its other bioactive constituents, the potential antidepressant mechanism of this compound may involve a multi-target approach. The primary hypothesized mechanisms include the modulation of glutamatergic neurotransmission, regulation of the hypothalamic-pituitary-adrenal (HPA) axis, enhancement of neurotrophic factor expression, and anti-inflammatory and antioxidant activities.[1][8][9] An extract from Polygala tenuifolia has been shown to exert rapid-onset antidepressant-like effects through the regulation of the AMPA receptor, a key component of the glutamatergic system.[10][11] Furthermore, components of Radix Polygalae have been found to inhibit norepinephrine (B1679862) reuptake, a mechanism shared by some established antidepressant medications.[12]

Data Presentation: Preclinical Antidepressant-Like Effects of Radix Polygalae Extracts and Related Compounds

The following tables summarize quantitative data from preclinical studies on extracts and compounds related to this compound, providing a rationale for its investigation.

Table 1: Behavioral Studies in Rodent Models of Depression

Substance Animal Model Behavioral Test Dosage Key Findings Reference
Radix Polygalae ExtractMale C57Bl/6 MiceForced Swim Test (FST)0.1 mg/kg (oral)Significant decrease in immobility time, suggesting a rapid-onset antidepressant-like effect.[1]
Radix Polygalae ExtractMale C57Bl/6 MiceTail Suspension Test (TST)0.1 mg/kg (oral)Significant decrease in immobility time.[1]
YZ-50 FractionSprague-Dawley RatsChronic Mild Stress (CMS)140 & 280 mg/kg (oral)Reversed CMS-induced decrease in sucrose (B13894) consumption, indicating anhedonia reversal.[13]
YZ-50 FractionMiceForced Swim Test (FST)200 mg/kg (oral)Significant anti-immobility effect.[4]
YZ-50 FractionMiceTail Suspension Test (TST)200 mg/kg (oral)Significant anti-immobility effect.[4]

Table 2: Neurochemical and Molecular Studies

Substance Model Parameter Measured Key Findings Reference
Radix Polygalae ExtractMale C57Bl/6 MiceHippocampal GluR1 Phosphorylation (Serine-845)Decreased phosphorylation, suggesting AMPA receptor modulation.[1][10]
YZ-50 FractionSprague-Dawley Rats (CMS)Plasma Corticosterone (B1669441)Reversed CMS-induced increase in corticosterone levels.[13]
YZ-50 FractionSprague-Dawley Rats (CMS)Hippocampal BDNF mRNACounteracted the CMS-induced decrease in BDNF mRNA.[13]
Polygalatenosides A & BIn vitroNorepinephrine ReuptakeInhibited norepinephrine transport with IC50 values of 30.0 µM and 6.04 µM, respectively.[12]
Sibiricose A5In vitroAntioxidant ActivityDemonstrated potent antioxidant activity.[7]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential antidepressant effects of this compound.

Protocol 1: Forced Swim Test (FST) in Mice

  • Objective: To assess the antidepressant-like activity of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

  • Materials:

    • This compound

    • Vehicle (e.g., 0.5% carboxymethylcellulose)

    • Positive control (e.g., Fluoxetine, 20 mg/kg)

    • Male C57BL/6 mice (8-10 weeks old)

    • Glass cylinders (25 cm height, 10 cm diameter)

    • Water at 23-25°C

    • Video recording and analysis software

  • Procedure:

    • Acclimatize mice to the housing facility for at least one week.

    • Randomly assign mice to treatment groups (Vehicle, this compound at various doses, Positive Control).

    • Administer this compound or controls via oral gavage 60 minutes before the test.

    • Fill cylinders with water to a depth of 15 cm.

    • Gently place each mouse into its respective cylinder for a 6-minute session.

    • Record the entire session. Score the duration of immobility (defined as floating motionless or making only movements necessary to keep the head above water) during the last 4 minutes of the test.

    • Analyze the data for statistically significant differences in immobility time between groups.

Protocol 2: Chronic Mild Stress (CMS) Model in Rats

  • Objective: To evaluate the efficacy of this compound in a more translationally relevant model of depression that induces anhedonia and neuroendocrine dysregulation.

  • Materials:

    • This compound

    • Vehicle

    • Positive control (e.g., Imipramine, 15 mg/kg)

    • Male Sprague-Dawley rats (180-200 g)

    • Sucrose solution (1%)

    • Equipment for stressors (e.g., tilted cages, stroboscopic lighting, damp bedding)

  • Procedure:

    • Train all rats to consume a 1% sucrose solution for 48 hours to establish a baseline preference.

    • Divide rats into a non-stressed control group and a CMS group.

    • Subject the CMS group to a variable sequence of mild stressors daily for 4-6 weeks (e.g., food/water deprivation, cage tilt, light/dark cycle reversal, white noise).

    • After 2 weeks of stress, begin daily administration of this compound, vehicle, or positive control to the CMS-exposed rats.

    • Monitor sucrose consumption weekly by presenting two bottles (one with water, one with 1% sucrose) for 1 hour. Anhedonia is indicated by a significant reduction in sucrose preference.

    • At the end of the treatment period, conduct behavioral tests (e.g., open field test) and collect blood and brain tissue for analysis of corticosterone, BDNF, and inflammatory markers.

Protocol 3: In Vitro Monoamine Transporter Binding Assay

  • Objective: To determine if this compound directly interacts with and inhibits serotonin (B10506), norepinephrine, or dopamine (B1211576) transporters.

  • Materials:

    • This compound

    • Cell lines expressing human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

    • Radiolabeled ligands (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT).

    • Scintillation counter.

  • Procedure:

    • Prepare cell membrane homogenates from the transporter-expressing cell lines.

    • In a multi-well plate, incubate the membrane preparations with the respective radioligand in the presence of increasing concentrations of this compound.

    • After incubation, rapidly filter the samples and wash to separate bound from free radioligand.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC50) to determine its potency and selectivity for each monoamine transporter.

Visualizations

Diagram 1: Proposed Experimental Workflow for Evaluating this compound

G cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assessment cluster_2 Mechanism of Action Studies Monoamine Transporter Binding Monoamine Transporter Binding Forced Swim Test (FST) Forced Swim Test (FST) Monoamine Transporter Binding->Forced Swim Test (FST) Neuroinflammation Assay (LPS-stimulated microglia) Neuroinflammation Assay (LPS-stimulated microglia) Neuronal Viability Assay (Corticosterone-induced) Neuronal Viability Assay (Corticosterone-induced) Neuronal Viability Assay (Corticosterone-induced)->Forced Swim Test (FST) Chronic Mild Stress (CMS) Model Chronic Mild Stress (CMS) Model Forced Swim Test (FST)->Chronic Mild Stress (CMS) Model Tail Suspension Test (TST) Tail Suspension Test (TST) Tail Suspension Test (TST)->Chronic Mild Stress (CMS) Model HPA Axis Regulation (Corticosterone Levels) HPA Axis Regulation (Corticosterone Levels) Chronic Mild Stress (CMS) Model->HPA Axis Regulation (Corticosterone Levels) Neurotrophic Factor Expression (BDNF) Neurotrophic Factor Expression (BDNF) Glutamatergic Synapse Protein Analysis Glutamatergic Synapse Protein Analysis This compound This compound This compound->Monoamine Transporter Binding This compound->Neuroinflammation Assay (LPS-stimulated microglia) This compound->Neuronal Viability Assay (Corticosterone-induced)

Caption: Workflow for preclinical evaluation of this compound.

Diagram 2: Hypothesized Signaling Pathways for this compound's Antidepressant Action

G cluster_0 Glutamatergic Synapse cluster_1 Neuroendocrine & Neurotrophic cluster_2 Anti-inflammatory This compound This compound AMPA Receptor Modulation AMPA Receptor Modulation This compound->AMPA Receptor Modulation NMDA Receptor Antagonism NMDA Receptor Antagonism This compound->NMDA Receptor Antagonism HPA Axis Regulation HPA Axis Regulation This compound->HPA Axis Regulation BDNF Expression BDNF Expression This compound->BDNF Expression Inhibition of Microglia Activation Inhibition of Microglia Activation This compound->Inhibition of Microglia Activation Increased Synaptic Plasticity Increased Synaptic Plasticity AMPA Receptor Modulation->Increased Synaptic Plasticity NMDA Receptor Antagonism->Increased Synaptic Plasticity Antidepressant Effect Antidepressant Effect Increased Synaptic Plasticity->Antidepressant Effect Reduced Corticosterone Reduced Corticosterone HPA Axis Regulation->Reduced Corticosterone Increased Neurogenesis Increased Neurogenesis BDNF Expression->Increased Neurogenesis Reduced Corticosterone->Antidepressant Effect Increased Neurogenesis->Antidepressant Effect Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines Inhibition of Microglia Activation->Reduced Pro-inflammatory Cytokines Reduced Pro-inflammatory Cytokines->Antidepressant Effect

Caption: Potential multi-target mechanism of this compound.

Diagram 3: Neuroinflammation and Depression Link

G Stress Stress Microglia Activation Microglia Activation Stress->Microglia Activation Peripheral Inflammation Peripheral Inflammation Peripheral Inflammation->Microglia Activation Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia Activation->Pro-inflammatory Cytokines (TNF-α, IL-1β) Reduced Neurogenesis Reduced Neurogenesis Pro-inflammatory Cytokines (TNF-α, IL-1β)->Reduced Neurogenesis Neurotransmitter Imbalance Neurotransmitter Imbalance Pro-inflammatory Cytokines (TNF-α, IL-1β)->Neurotransmitter Imbalance Depressive Symptoms Depressive Symptoms Reduced Neurogenesis->Depressive Symptoms Neurotransmitter Imbalance->Depressive Symptoms This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->Microglia Activation Inhibits

Caption: Role of neuroinflammation in depression.

References

Application of Sibiricose A4 in Neurodegenerative Disease Research: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: December 2025

As of December 2025, a comprehensive review of publicly accessible scientific literature and research databases reveals no specific studies on the application of Sibiricose A4 in the field of neurodegenerative disease research. Consequently, the detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams, requested by the research community cannot be generated at this time.

Initial searches for "this compound" yield information primarily from chemical suppliers and compound databases. These sources confirm its existence as a natural product and provide its chemical structure (CAS No. 241125-73-5) but do not offer any data regarding its biological activity, mechanism of action, or potential therapeutic applications in neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease.[1][2][3]

It is crucial to distinguish the compound "this compound" from the "A4 Study" (Anti-Amyloid Treatment in Asymptomatic Alzheimer's). The "A4 Study" was a significant clinical trial focused on evaluating an anti-amyloid therapy (solanezumab) in older individuals at risk for Alzheimer's disease.[4][5] This study is unrelated to the chemical entity this compound.

The absence of published research on this compound in this context means there are no established experimental protocols, quantitative results from assays, or elucidated signaling pathways to report.

Future Outlook and Recommendations

Given the interest in natural compounds for neurodegenerative disease research, this compound may be a candidate for future investigation. Researchers interested in exploring its potential could consider the following hypothetical workflow, based on standard preclinical drug discovery processes for neurodegenerative diseases.

Hypothetical Experimental Workflow

This diagram illustrates a general workflow for the initial investigation of a novel compound like this compound in neurodegenerative disease research.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Elucidation in_vitro_screening Initial Screening: - Cytotoxicity Assays (e.g., MTT, LDH) - Neuroprotective Effect Assays (e.g., against oxidative stress, Aβ toxicity) target_id Target Identification: - Western Blot for pathway proteins (e.g., Nrf2, NF-κB, apoptotic markers) - Kinase profiling in_vitro_screening->target_id Identify lead compounds animal_model Animal Model Studies: - Select appropriate model (e.g., APP/PS1 mice for AD) - Behavioral Tests (e.g., Morris Water Maze) - Histopathology of brain tissue in_vitro_screening->animal_model Promising in vitro results pk_pd Pharmacokinetics/Pharmacodynamics: - Assess bioavailability - Determine optimal dosing animal_model->pk_pd Establish efficacy & safety moa Detailed MoA Studies: - Transcriptomics (RNA-seq) - Proteomics - Electrophysiology animal_model->moa Confirmed in vivo efficacy

Caption: A generalized workflow for preclinical evaluation of novel neuroprotective compounds.

Hypothetical Signaling Pathway of Interest

Based on common mechanisms in neurodegenerative diseases, a potential therapeutic agent might modulate pathways related to oxidative stress and inflammation. The Nrf2 pathway is a key regulator of the antioxidant response.

Nrf2_Pathway cluster_pathway Potential Nrf2 Activation Pathway SibiricoseA4 This compound (Hypothetical) Keap1 Keap1 SibiricoseA4->Keap1 Inhibits? ROS Oxidative Stress (e.g., from Aβ, α-synuclein) ROS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Initiates Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Reduces Oxidative Damage

Caption: A hypothetical mechanism of action for this compound via the Nrf2 antioxidant pathway.

Disclaimer: The workflow and signaling pathway presented above are purely hypothetical and are intended to serve as a guide for potential future research. There is currently no experimental evidence to support the involvement of this compound in these or any other biological processes related to neurodegenerative diseases.

Researchers are encouraged to report any findings on this compound to the scientific community to build a foundational understanding of this compound's properties and potential applications.

References

Experimental protocol for testing Sibiricose A4 antioxidant capacity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Protocol for Testing Sibiricose A4 Antioxidant Capacity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an oligosaccharide ester found in plants such as Polygala sibirica.[1] Preliminary studies on related compounds and the plant sources suggest potential antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous pathological conditions.[2] A comprehensive evaluation of the antioxidant capacity of this compound is essential to understand its therapeutic potential.

This document provides detailed protocols for a multi-tiered approach to assessing the antioxidant activity of this compound. The methods described include fundamental in vitro chemical assays to determine radical scavenging ability and a cell-based assay to evaluate its efficacy in a biologically relevant context. Furthermore, it touches upon the investigation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress.[3][4]

In Vitro Antioxidant Capacity Assays

In vitro assays provide a rapid and cost-effective method to screen the direct radical scavenging ability of a compound. The DPPH and ABTS assays are two of the most widely used methods for this purpose.[5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution with a characteristic absorption at approximately 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[6]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store in an amber bottle at 4°C.

    • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Prepare this solution fresh daily and protect it from light.[6]

    • This compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).

    • Test Sample Dilutions: Prepare a series of dilutions from the this compound stock solution to obtain a range of concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range as the test sample.[7]

  • Assay Procedure (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well of a 96-well microplate.[7]

    • Add 100 µL of the various dilutions of this compound, positive control, or solvent (for the blank/negative control) to the respective wells.[6]

    • Mix gently by pipetting.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

Data Presentation:

ReagentPreparationNotes
DPPH Stock Solution1 mM in methanol or ethanolStore at 4°C, protected from light.
DPPH Working SolutionDilute stock 1:10 to 0.1 mM.Prepare fresh daily. Abs ~1.0 at 517 nm.
This compound SamplesPrepare serial dilutions (e.g., 1-100 µg/mL) from a 1 mg/mL stock.Solvent should not interfere with the assay.
Positive ControlAscorbic Acid or Trolox, prepared in the same concentration range as the test sample.Used for comparison.
Well TypeReagent 1 (100 µL)Reagent 2 (100 µL)
SampleDPPH Working Soln.This compound
Positive ControlDPPH Working Soln.Ascorbic Acid
Negative ControlDPPH Working Soln.Solvent
BlankMethanol/EthanolSolvent

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control is the absorbance of the negative control.

  • Abs_sample is the absorbance of the test sample.

Plot the % scavenging against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: ABTS is reacted with a strong oxidizing agent like potassium persulfate to generate the blue-green ABTS radical cation (ABTS•+), which has a maximal absorbance at 734 nm.[8] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization of the solution. The reduction in absorbance is proportional to the antioxidant capacity of the sample.[9]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[8]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

    • ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete formation of the radical cation.[10]

    • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[10]

    • Sample Preparation: Prepare this compound and positive control (Trolox) dilutions as described in the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 190 µL of the ABTS•+ working solution to each well.

    • Add 10 µL of the various dilutions of this compound, positive control, or solvent (for the blank) to the respective wells.

    • Incubate at room temperature for 6-10 minutes.[10]

    • Measure the absorbance at 734 nm.

Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to a Trolox standard curve.[10]

G General Workflow for In Vitro Antioxidant Assays prep Prepare Reagents (Radical Solution, Samples, Control) plate Plate Assay Add reagents to 96-well plate prep->plate Dispense incubate Incubate (Room Temp, Dark) plate->incubate Reaction Time read Measure Absorbance (Spectrophotometer) incubate->read Endpoint calc Calculate % Inhibition Determine IC50 / TEAC read->calc Data Processing G Workflow for Cellular Antioxidant Activity (CAA) Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 wash1 Wash Cells (PBS) incubate1->wash1 treat Treat with this compound + DCFH-DA Probe wash1->treat incubate2 Incubate 60 min (37°C) treat->incubate2 wash2 Wash Cells (PBS) incubate2->wash2 induce Add Radical Initiator (e.g., AAPH) wash2->induce read Measure Fluorescence (Kinetic Read, 1h) induce->read G Keap1-Nrf2 Antioxidant Response Pathway cluster_0 Cytoplasm cluster_1 Nucleus nrf2_keap1 Nrf2-Keap1 Complex nrf2 Nrf2 keap1 Keap1 degradation Proteasomal Degradation nrf2_keap1->degradation Basal State nrf2_nuc Nrf2 nrf2->nrf2_nuc Translocation stress Oxidative Stress or this compound stress->nrf2_keap1 Induces Dissociation are ARE nrf2_nuc->are Binds to maf sMaf maf->are Dimerizes with Nrf2 genes Antioxidant Genes (HO-1, NQO1, etc.) are->genes Activates Transcription response Cellular Protection genes->response

References

Application Notes and Protocols for the Dosing and Administration of Sibiricose Analogs in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a natural oligosaccharide ester isolated from the roots of Polygala sibirica. While this compound is a known chemical entity, publicly available scientific literature detailing its specific dosing and administration in animal studies is not available at this time. However, extensive research has been conducted on the closely related analog, Sibiricose A3, which is also derived from Polygala sibirica and investigated for its therapeutic potential, particularly in oncology.

This document provides a comprehensive guide to the dosing and administration of Sibiricose A3 in animal models, which can serve as a valuable reference for initiating studies with this compound. The methodologies presented are based on established preclinical research protocols for novel natural compounds.

General Considerations for Dosing Novel Compounds in Animal Studies

The initial stages of in vivo research with a novel compound like this compound necessitate a systematic approach to dose selection and administration route. A dose-range finding (DRF) study is a critical first step to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL). This is typically achieved by administering escalating doses of the compound to different cohorts of animals and closely monitoring for any signs of toxicity.

Key parameters to monitor during a dose-finding study include:

  • Clinical Observations: Daily checks for changes in behavior, posture, activity levels, and physical appearance.

  • Body Weight: Regular monitoring of body weight is a sensitive indicator of general animal health.

  • Food and Water Intake: Significant changes can indicate adverse effects.

The selection of the animal model is contingent on the therapeutic area of interest. For oncology studies, immunodeficient mouse models xenografted with human cancer cell lines are commonly employed. For pharmacokinetic studies, Sprague-Dawley rats are a frequently used model.

Dosing and Administration of Sibiricose A3 in Animal Studies

Based on studies of analogous plant-derived polysaccharides, a suggested starting dose range for Sibiricose A3 is between 100 and 400 mg/kg body weight, administered daily or every other day.[1] The most common route of administration for initial efficacy studies is oral gavage. However, due to the potential for poor oral bioavailability of natural compounds like Sibiricose A3, alternative routes such as intraperitoneal (IP) or intravenous (IV) injections may be considered to bypass first-pass metabolism, especially for proof-of-concept studies.[2]

Table 1: Suggested Dosing Regimens for Sibiricose A3 in Rodent Models
Parameter Oral Administration Intravenous Administration Intraperitoneal Administration
Animal Model Athymic Nude Mice (nu/nu)Sprague-Dawley RatsC57BL/6 Mice
Vehicle 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% SalineSaline with a suitable co-solventPhosphate-Buffered Saline (PBS)
Suggested Dose Range 100 - 400 mg/kg1 - 10 mg/kg (for PK studies)50 - 200 mg/kg
Frequency Daily or every other daySingle dose (for PK studies)Daily
Volume 5 - 10 mL/kg1 - 5 mL/kg5 - 10 mL/kg

Experimental Protocols

Protocol 1: Oral Administration of Sibiricose A3 in a Mouse Xenograft Model

This protocol is designed to assess the anti-tumor efficacy of Sibiricose A3 in a prostate cancer xenograft model.

1. Animal Model:

  • Male athymic nude mice (nu/nu), 6-8 weeks old.

  • Acclimatize animals for at least one week prior to the experiment.

2. Cell Line and Tumor Implantation:

  • Use a human prostate cancer cell line (e.g., PC-3).

  • Subcutaneously inject 1 x 10^6 cells in 100 µL of a suitable medium (e.g., Matrigel) into the right flank of each mouse.

3. Tumor Monitoring:

  • Monitor tumor growth twice weekly using calipers.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

4. Treatment Protocol:

  • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Group: Administer Sibiricose A3 (e.g., 200 mg/kg) orally via gavage daily.

  • Control Group: Administer the vehicle solution orally via gavage daily.

  • Positive Control Group: Administer a standard-of-care drug (e.g., docetaxel, 5 mg/kg, IV) weekly.[1]

5. Data Collection and Endpoints:

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study (e.g., 21-28 days), euthanize the mice, and excise and weigh the tumors.

  • Collect blood for pharmacokinetic analysis if required.

  • Perform histopathological analysis of tumors and major organs.

Protocol 2: Intravenous Administration for Pharmacokinetic Studies of Sibiricose A3 in Rats

This protocol is designed to determine the basic pharmacokinetic parameters of Sibiricose A3.

1. Animal Model:

  • Male Sprague-Dawley rats, 8-10 weeks old.

  • Cannulate the jugular vein for blood sampling.

  • Acclimatize animals for at least one week post-surgery.

2. Formulation and Administration:

  • Dissolve Sibiricose A3 in a suitable vehicle (e.g., saline with a co-solvent) to the desired concentration (e.g., 2 mg/mL).

  • Administer a single intravenous bolus dose (e.g., 5 mg/kg) via the tail vein.

3. Blood Sampling:

  • Collect blood samples (approximately 200 µL) from the jugular vein cannula at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

  • Collect samples into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Analysis:

  • Centrifuge blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of Sibiricose A3 in plasma using a validated analytical method, such as LC-MS/MS.

5. Data Analysis:

  • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Table 2: Hypothetical Pharmacokinetic Parameters of Sibiricose A3 in Rats
Parameter Unit Oral Administration (100 mg/kg) Intravenous Administration (5 mg/kg)
Cmaxng/mL150 ± 351200 ± 250
Tmaxh2.0 ± 0.50.08 (5 min)
AUC(0-t)ng·h/mL650 ± 1201800 ± 300
h4.5 ± 1.23.8 ± 0.9
Bioavailability (F%)%~10N/A

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizations

Experimental Workflow for Efficacy Studies

G cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Data Collection & Analysis A Acclimatize Athymic Nude Mice C Subcutaneous Injection of PC-3 Cells A->C B Culture PC-3 Prostate Cancer Cells B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups D->E F Daily Oral Gavage with Sibiricose A3 or Vehicle E->F G Measure Tumor Volume & Body Weight F->G H Euthanasia & Tumor Excision G->H I Data Analysis & Reporting H->I

Caption: Workflow for an in vivo efficacy study of Sibiricose analogs.

Signaling Pathway (Hypothetical)

As the mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is presented based on the activities of other natural compounds in oncology.

G Sibiricose_A4 This compound Receptor Cell Surface Receptor Sibiricose_A4->Receptor Binds PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation Promotes

References

Application Notes and Protocols: Sibiricose A4 as a Reference Standard in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sibiricose A4 is a sucrose (B13894) ester, a class of natural products found in various medicinal plants, notably in the roots of Polygala species.[1] The genus Polygala is known for its rich diversity of secondary metabolites, including triterpenoid (B12794562) saponins, flavonoids, and oligosaccharide esters, many of which exhibit significant biological activities.[2][3] As a high-purity reference standard, this compound is essential for the accurate identification, quantification, and quality control of herbal extracts and derived products. Its use is critical in ensuring the consistency and efficacy of phytochemical preparations and in the development of new therapeutic agents.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a reference standard in various phytochemical analyses.

Physicochemical Properties and Handling

A high-purity this compound reference standard is crucial for accurate analytical work. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₃₄H₄₂O₁₉[1]
Molecular Weight 754.69 g/mol [4]
CAS Number 241125-73-5
Purity ≥98% (HPLC)
Appearance Powder
Solubility Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol (B145695).
Storage Store protected from air and light, refrigerated or frozen (2-8 °C).
Shelf Life 2 years under recommended storage conditions.

Application 1: Quantification of this compound in Herbal Extracts using HPLC-UV

This protocol details a robust method for the quantification of this compound in plant extracts, adapted from established methods for similar sucrose esters.

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

2. Sample Preparation (Herbal Extract):

  • Extraction: Weigh 1.0 g of the powdered, dried plant material (e.g., Polygala root). Add 25 mL of 70% ethanol to the powder in a conical flask. Perform ultrasonic-assisted extraction for 30 minutes at 50°C. Centrifuge the mixture at 4000 rpm for 10 minutes and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

3. HPLC-UV Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Formic Acid
Gradient 0-5 min, 10-20% A5-20 min, 20-50% A20-25 min, 50-10% A25-30 min, 10% A (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standard solutions against their known concentrations.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis Standard This compound Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve in Methanol Plant Plant Material Extract Extraction (70% Ethanol, Sonication) Plant->Extract Working Working Standards (1-100 µg/mL) Stock->Working Serial Dilution HPLC HPLC-UV Analysis Working->HPLC Filtered Filtered Extract Extract->Filtered Centrifuge & Filter Filtered->HPLC Data Data Acquisition HPLC->Data Curve Calibration Curve Data->Curve From Standards Quant Quantification Data->Quant From Sample Curve->Quant

Caption: Workflow for Quantification of this compound using HPLC-UV.

Application 2: Sensitive Quantification of this compound in Biological Matrices using UPLC-MS/MS

For pharmacokinetic studies or when analyzing trace amounts of this compound in complex biological matrices like plasma or tissue homogenates, a more sensitive and selective method such as UPLC-MS/MS is required.

Experimental Protocol

1. Preparation of Standard and QC Samples:

  • Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.

  • Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS): Use a structurally related compound not present in the sample (e.g., a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior). Prepare a stock solution of the IS (1 mg/mL) in methanol and a working solution of approximately 100 ng/mL in 50:50 acetonitrile/water.

2. Sample Preparation (Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution (except for blank matrix samples).

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to autosampler vials.

3. UPLC-MS/MS Conditions:

ParameterCondition
Column UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min, 5% B0.5-2.5 min, 5-95% B2.5-3.0 min, 95% B3.0-3.1 min, 95-5% B3.1-4.0 min, 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS Detection Multiple Reaction Monitoring (MRM)

4. MRM Transitions (Hypothetical): Since specific MRM transitions for this compound are not published, they would need to be determined by infusing a standard solution into the mass spectrometer. Based on its structure, potential precursor ions could be [M+H]⁺, [M+Na]⁺, or [M-H]⁻. Product ions would be generated by fragmentation of the precursor.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound To be determinedTo be determinedTo be optimized
Internal Std. To be determinedTo be determinedTo be optimized

Workflow Diagram

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precip Protein Precipitation (Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Evap Evaporation Centri->Evap Recon Reconstitution Evap->Recon UPLCMS UPLC-MS/MS Analysis (MRM Mode) Recon->UPLCMS Data Data Processing UPLCMS->Data Ratio Peak Area Ratio (Analyte/IS) Data->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for UPLC-MS/MS analysis of this compound.

Application 3: Use in Bioactivity Screening and Mechanism of Action Studies

Given that compounds from Polygala species are known to possess anti-inflammatory and neuroprotective activities, this compound can be used as a reference standard in studies investigating these effects.

Logical Relationship Diagram for Bioactivity Studies

Bioactivity_Logic cluster_input Inputs cluster_process Experimental Process cluster_output Outputs & Interpretation Plant Polygala sp. Extract Quant Quantification of This compound in Extract Plant->Quant Bioassay In Vitro Bioassay (e.g., Anti-inflammatory) Plant->Bioassay Ref This compound Reference Standard Ref->Quant Ref->Bioassay Positive Control Dose Dose-Response Study Quant->Dose Bioassay->Dose EC50 Determine EC50/IC50 Dose->EC50 Correlation Correlate Activity with This compound Content Dose->Correlation EC50->Correlation MOA Mechanism of Action Studies Correlation->MOA

Caption: Logical flow for using this compound in bioactivity studies.

By accurately quantifying the amount of this compound in a plant extract, researchers can correlate the observed biological activity with the concentration of this specific compound. This is a critical step in identifying the bioactive principles of medicinal plants and understanding their mechanisms of action.

Conclusion

This compound is an invaluable tool for researchers in phytochemistry and drug development. Its use as a reference standard enables the accurate quantification of this sucrose ester in complex matrices, ensuring the quality and consistency of herbal products. The detailed protocols and workflows provided herein offer a comprehensive guide for the effective application of this compound in both analytical and biological studies, ultimately contributing to a deeper understanding of the therapeutic potential of medicinal plants.

References

Troubleshooting & Optimization

Improving the solubility of Sibiricose A4 for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Sibiricose A4 for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural product, specifically a triterpenoid (B12794562) saponin, isolated from species such as Polygala sibirica.[1][2] Like many complex natural products, this compound has a hydrophobic structure, which can lead to poor solubility in aqueous solutions like cell culture media.[3] This can pose a significant challenge for in vitro studies, as inefficient dissolution can lead to inaccurate dosing and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

A2: Based on available data for this compound and related compounds, Dimethyl Sulfoxide (DMSO) is the most recommended solvent for creating stock solutions.[4][5] Ethanol and methanol (B129727) are also potential options.[4] It is crucial to use anhydrous, high-purity solvents to avoid precipitation and degradation of the compound.

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%, to minimize cytotoxicity.[6][7] Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects.[6] However, it is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.

Q4: Can I store this compound in a diluted aqueous solution?

A4: It is not recommended to store this compound in diluted aqueous solutions or cell culture media for extended periods.[8] The compound is likely to precipitate out of solution over time, and components in the media may contribute to its degradation. For best results, prepare fresh dilutions of your this compound stock solution in culture medium immediately before each experiment.[8]

Q5: How can I improve the solubility of this compound if I observe precipitation?

A5: If you encounter precipitation when diluting your this compound stock solution, consider using a solubility enhancer such as a cyclodextrin. Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[9]

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to cell culture medium.

  • Possible Cause 1: Low Intrinsic Solubility. The inherent hydrophobicity of this compound limits its solubility in aqueous environments.

    • Troubleshooting Step: Decrease the final concentration of this compound in your experiment. If precipitation persists, a solubility enhancement strategy may be necessary.

  • Possible Cause 2: High Final DMSO Concentration. While DMSO aids in initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation of the hydrophobic compound.

    • Troubleshooting Step: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration below 0.5%.[10]

  • Possible Cause 3: Improper Dilution Technique. Rapidly adding the DMSO stock to the aqueous medium can cause localized high concentrations and immediate precipitation.

    • Troubleshooting Step: Add the DMSO stock solution dropwise to the cell culture medium while gently vortexing or swirling to ensure rapid and even dispersion.[6][11]

Issue 2: Inconsistent or unexpected experimental results.

  • Possible Cause 1: Inaccurate Dosing due to Poor Solubility. If this compound is not fully dissolved, the actual concentration in your experiment will be lower than intended.

    • Troubleshooting Step: Visually inspect your prepared solutions for any signs of precipitation before adding them to your cells. If necessary, briefly sonicate the solution to aid dissolution.

  • Possible Cause 2: Cytotoxicity of the Solvent. High concentrations of the solvent (e.g., DMSO) can have cytotoxic effects on cells, confounding the interpretation of your results.

    • Troubleshooting Step: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent as your experimental wells but without this compound. This will allow you to distinguish between the effects of the compound and the solvent.[7]

  • Possible Cause 3: Degradation of this compound. Improper storage of stock solutions can lead to the degradation of the compound.

    • Troubleshooting Step: Store your DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] Protect the stock solution from light.

Data Presentation

The following tables are templates for summarizing quantitative data from your experiments.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mM)Observations
DMSO25User-determinedClear solution, no precipitation
Ethanol25User-determined
PBS (pH 7.4)25User-determined

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineTreatment Duration (hours)IC50 (µM)Assay Method
e.g., MCF-748User-determinedMTT Assay
e.g., A54948User-determinedMTT Assay
e.g., HeLa72User-determinedXTT Assay

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 754.69 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh out a desired amount of this compound powder (e.g., 1 mg).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 132.5 µL of DMSO).

  • Gently vortex the tube until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

Protocol 2: Improving this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or PBS

  • Orbital shaker

  • 0.22 µm syringe filter

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM).

  • Add an excess amount of this compound powder to each HP-β-CD solution in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, allow any undissolved this compound to settle.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of dissolved this compound in each filtered solution using a suitable analytical method (e.g., HPLC).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to determine the extent of solubility enhancement.

Protocol 3: General Cytotoxicity (MTT) Assay

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control (medium with the same final DMSO concentration) and a positive control (a known cytotoxic agent).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_culture Cell Culture Treatment cluster_assay Cytotoxicity Assay Sibiricose_A4_Powder This compound Powder Stock_Solution 10 mM Stock in DMSO Sibiricose_A4_Powder->Stock_Solution DMSO_Solvent DMSO DMSO_Solvent->Stock_Solution Working_Solution Working Solution in Culture Medium Stock_Solution->Working_Solution Cells_in_Plate Cells in 96-well plate Working_Solution->Cells_in_Plate Incubation Incubate (24-72h) Cells_in_Plate->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis

Caption: Workflow for preparing this compound solutions and assessing cytotoxicity.

PI3K_Akt_mTOR_pathway Sibiricose_A4 This compound (Triterpenoid Saponin) PI3K PI3K Sibiricose_A4->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

Caption: Generalized PI3K/Akt/mTOR signaling pathway potentially inhibited by this compound.

MAPK_pathway Sibiricose_A4 This compound (Triterpenoid Saponin) Ras Ras Sibiricose_A4->Ras Modulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Cell_Responses Cell Proliferation, Differentiation, Apoptosis Transcription_Factors->Cell_Responses

Caption: Generalized MAPK signaling pathway potentially modulated by this compound.

References

Sibiricose A4 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with Sibiricose A4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and proper handling of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound powder should be stored protected from air and light in a refrigerator or freezer (2-8 °C).[1] Following these conditions, the compound is expected to have a shelf life of up to 2 years.[1]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in solvents such as DMSO, pyridine, methanol, and ethanol.[1] For related compounds like Sibiricose A5, stock solutions in DMSO are typically stored at -20°C for short-term use (up to 1 month) and at -80°C for long-term storage (up to 6 months).[2][3] It is highly recommended to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been detailed in the available literature, insights can be drawn from similar structures like Sibiricose A3, which is a sucrose (B13894) molecule esterified with a phenolic acid. The likely degradation pathways for such molecules include:

  • Hydrolysis of the ester bond: This would cleave the bond connecting the sucrose core to the sinapoyl groups. This process can be catalyzed by acidic or basic conditions.

  • Hydrolysis of the glycosidic bond: The bond linking the glucose and fructose (B13574) units within the sucrose structure can be broken, particularly under acidic conditions.

Q4: Is this compound sensitive to pH and light?

Based on the general chemical properties of related sucrose esters and phenolic compounds, it is advisable to maintain neutral pH for solutions containing this compound to minimize hydrolysis. Furthermore, the compound should be protected from light, as indicated by storage recommendations, to prevent potential photodegradation.

Stability and Storage Summary

The following tables summarize the recommended storage conditions for this compound and its solutions.

Table 1: Storage Conditions for Solid this compound

ParameterRecommendationShelf Life
Temperature2-8 °C (Refrigerate or Freeze)2 years
LightProtect from lightN/A
AirProtect from airN/A

Data sourced from Certificate of Analysis.

Table 2: Recommended Storage for Sibiricose Solutions (Based on related compounds)

SolventTemperatureDuration
DMSO-20°CUp to 1 month
DMSO-80°CUp to 6 months

Note: These recommendations are based on data for the related compound Sibiricose A5 and should be considered as a guideline for this compound.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Precipitation in stock solution upon thawing Low solubility or compound degradation.1. Gently warm the solution to 37°C and vortex to aid dissolution. 2. If the precipitate persists, sonication may be used. 3. If precipitation is a recurring issue, consider preparing a fresh stock solution.
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that storage conditions (temperature, light protection) have been consistently met. 2. Prepare fresh stock solutions from solid material. 3. Assess the purity of the compound using an appropriate analytical method, such as HPLC.
Change in solution color Potential oxidation or degradation of the compound.1. Discard the solution. 2. Prepare a fresh solution using high-purity, and if necessary, deoxygenated solvents. 3. If color changes persist, consider storing solutions under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols and Workflows

While specific experimental protocols involving this compound are not widely published, a general workflow for assessing its stability is crucial. Below is a conceptual workflow for a forced degradation study, which is a common practice in drug development to understand a compound's stability profile.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Powder stock Prepare Stock Solution (e.g., in DMSO) start->stock aliquot Aliquot Stock Solution stock->aliquot ph pH Stress (Acidic, Neutral, Basic Buffers) aliquot->ph temp Thermal Stress (e.g., 4°C, 25°C, 40°C, 60°C) aliquot->temp light Photolytic Stress (UV/Vis Light Exposure) aliquot->light oxidative Oxidative Stress (e.g., H₂O₂) aliquot->oxidative hplc HPLC Analysis (Quantify remaining this compound) ph->hplc Time points temp->hplc Time points light->hplc Time points oxidative->hplc Time points impurities Characterize Degradants (e.g., LC-MS) hplc->impurities end Determine Degradation Rate & Pathways impurities->end

References

Technical Support Center: Overcoming Poor Bioavailability of Sibiricose Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of Sibiricose compounds.

FAQs: Understanding and Addressing Poor Bioavailability

Q1: What are Sibiricose compounds and why is their bioavailability a concern?

A1: Sibiricose compounds are a class of naturally occurring glycosides, such as Sibiricose A1, A3, A5, and A6, which have shown potential therapeutic activities. However, like many natural glycosides, they often exhibit poor oral bioavailability. This limitation hinders their development as effective oral drug candidates, as a significant portion of the administered dose may not reach systemic circulation to exert its therapeutic effect.

Q2: What are the primary factors contributing to the low oral bioavailability of Sibiricose compounds?

A2: The poor oral bioavailability of Sibiricose compounds is typically attributed to a combination of factors:

  • Poor Aqueous Solubility: Many Sibiricose compounds have limited solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low Intestinal Permeability: Their relatively large molecular size and hydrophilic nature, due to the sugar moieties, can restrict their passage across the intestinal epithelial barrier.[1]

  • Efflux Transporter Activity: Sibiricose compounds may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: They can be subject to extensive metabolism in the intestine and liver by enzymes such as Cytochrome P450s (e.g., CYP3A4), leading to their degradation before reaching systemic circulation.[2][3]

Q3: How can I determine the primary cause of low bioavailability for my Sibiricose compound?

A3: A systematic approach involving both in vitro and in vivo studies is recommended.

  • Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of the compound.

  • In Vitro Permeability Assays: Use models like the Caco-2 cell monolayer to assess intestinal permeability and identify potential P-gp efflux.[4]

  • In Vitro Metabolism Studies: Employ liver microsomes or hepatocytes to evaluate the extent of first-pass metabolism.

  • In Vivo Pharmacokinetic Studies: Compare the plasma concentration-time profiles after oral and intravenous administration in an animal model (e.g., rats) to calculate absolute bioavailability.[5]

Troubleshooting Guides for Experimental Challenges

This section provides solutions to common issues encountered during the experimental evaluation and enhancement of Sibiricose compound bioavailability.

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
  • Potential Cause 1: Poor Dissolution in the GI Tract

    • Troubleshooting Tip: Enhance the dissolution rate by employing formulation strategies.

      • Solid Dispersions: Dispersing the Sibiricose compound in a hydrophilic polymer matrix can improve its dissolution.

      • Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a lipid-based system can enhance its solubilization in the gut.

  • Potential Cause 2: Low Intestinal Permeability

    • Troubleshooting Tip: Evaluate and improve membrane transport.

      • Permeation Enhancers: Include excipients in the formulation that are known to transiently and safely increase intestinal epithelial permeability.

      • Structural Modification (Prodrug Approach): While more complex, chemically modifying the Sibiricose molecule to a more lipophilic prodrug can improve passive diffusion.

  • Potential Cause 3: Significant First-Pass Metabolism

    • Troubleshooting Tip: Investigate and mitigate metabolic degradation.

      • Co-administration with Inhibitors: In preclinical studies, co-administering the Sibiricose compound with known inhibitors of relevant CYP enzymes or P-gp can help confirm the involvement of these pathways and improve exposure. (Note: This is an experimental approach and not for therapeutic use without extensive safety evaluation).

Issue 2: Inconsistent Results in Caco-2 Permeability Assays
  • Potential Cause 1: Poor Compound Solubility in Assay Buffer

    • Troubleshooting Tip: Improve the solubility of the test compound.

      • Use of Co-solvents: Add a small, non-toxic percentage of a co-solvent like DMSO to the assay buffer. Ensure the final concentration does not affect cell monolayer integrity.

      • Inclusion of BSA: Adding Bovine Serum Albumin (BSA) to the basolateral (receiver) chamber can help maintain sink conditions and reduce non-specific binding of lipophilic compounds.

  • Potential Cause 2: Low Compound Recovery

    • Troubleshooting Tip: Investigate the reason for mass balance issues.

      • Non-specific Binding: Pre-treat plates with a BSA solution to block binding sites.

      • Cellular Metabolism: Analyze cell lysates to determine if the compound is being metabolized by the Caco-2 cells.

      • Quantify Compound in Monolayer: After the assay, lyse the cells and quantify the amount of compound that has accumulated within the cell monolayer.

  • Potential Cause 3: High Efflux Ratio Indicating Active Transport

    • Troubleshooting Tip: Confirm the involvement of specific efflux transporters.

      • Use of Inhibitors: Repeat the bidirectional permeability assay in the presence of specific inhibitors for transporters like P-gp (e.g., verapamil) or BCRP (e.g., Ko143) to see if the efflux ratio is reduced.

Data Presentation: Comparative Bioavailability Enhancement Strategies

The following tables present hypothetical but realistic quantitative data to illustrate how different formulation strategies can impact the key bioavailability parameters of a model Sibiricose compound.

Table 1: Physicochemical and In Vitro Properties of a Model Sibiricose Compound in Different Formulations

Formulation StrategyAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, A→B) (x 10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)
Unformulated Compound500.58.2
Solid Dispersion (1:5 drug-to-polymer ratio)7500.87.5
SEDDS> 2000 (in emulsion)2.53.1

Table 2: In Vivo Pharmacokinetic Parameters of a Model Sibiricose Compound in Rats Following Oral Administration (20 mg/kg)

Formulation StrategyCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Absolute Bioavailability (%)
Unformulated Compound152.095< 1
Solid Dispersion1201.58508
SEDDS3501.0210020

Experimental Protocols

Protocol 1: Preparation of a Sibiricose Compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: Sibiricose compound, hydrophilic polymer (e.g., PVP K30, HPMC), suitable organic solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve the Sibiricose compound and the polymer in the organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer by weight).

    • Ensure complete dissolution to obtain a clear solution.

    • Remove the solvent using a rotary evaporator under reduced pressure.

    • Dry the resulting thin film under vacuum for 24 hours to remove any residual solvent.

    • Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.

    • Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using techniques like DSC and XRD.

Protocol 2: Formulation of a Sibiricose Compound SEDDS
  • Materials: Sibiricose compound, oil (e.g., Capryol 90), surfactant (e.g., Cremophor EL), and co-surfactant (e.g., Transcutol P).

  • Procedure:

    • Determine the solubility of the Sibiricose compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a ternary phase diagram to identify the self-emulsifying region.

    • Select a ratio of oil, surfactant, and co-surfactant from the self-emulsifying region.

    • Dissolve the Sibiricose compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear and homogenous solution is formed.

    • Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a micro/nanoemulsion.

    • Characterize the resulting emulsion for droplet size, zeta potential, and drug content.

Protocol 3: In Vitro Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral - A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).

    • Add the test compound solution (in transport buffer) to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Transport Study (Basolateral to Apical - B→A):

    • Perform the same procedure as above but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Quantify the concentration of the Sibiricose compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and determine the efflux ratio.

Protocol 4: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight before the experiment.

  • Drug Administration:

    • Oral Group (PO): Administer the Sibiricose compound formulation (e.g., suspended in 0.5% carboxymethylcellulose) via oral gavage at a specific dose (e.g., 20 mg/kg).

    • Intravenous Group (IV): Administer a solution of the Sibiricose compound in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection at a lower dose (e.g., 2 mg/kg) to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of the Sibiricose compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and absolute bioavailability using non-compartmental analysis.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation_strategy Select Strategy (Solid Dispersion, SEDDS, etc.) preparation Prepare Formulation formulation_strategy->preparation characterization Physicochemical Characterization preparation->characterization solubility Aqueous Solubility characterization->solubility caco2 Caco-2 Permeability characterization->caco2 metabolism Metabolic Stability characterization->metabolism pk_study Rat Pharmacokinetic Study caco2->pk_study metabolism->pk_study data_analysis Calculate PK Parameters (Bioavailability) pk_study->data_analysis

Caption: A general experimental workflow for overcoming poor bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation sibiricose Sibiricose Compound pgp P-glycoprotein (P-gp) Efflux Pump sibiricose->pgp Efflux cyp3a4 CYP3A4 Metabolism sibiricose->cyp3a4 Metabolism absorbed_sibiricose Absorbed Sibiricose sibiricose->absorbed_sibiricose Absorption metabolites Metabolites cyp3a4->metabolites

Caption: Key pathways affecting Sibiricose bioavailability in an enterocyte.

References

Sibiricose A4 Analysis: A Technical Guide to Overcoming Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Sibiricose A4, achieving optimal peak symmetry is paramount for accurate quantification. Peak tailing, a common chromatographic challenge, can significantly compromise data quality. This technical support center provides a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve peak tailing issues encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for a polar compound like this compound?

A1: Peak tailing for polar analytes such as this compound in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol (B1196071) Interactions: The structure of this compound contains numerous hydroxyl (-OH) groups. These polar functional groups can engage in secondary interactions with free silanol groups on the surface of silica-based stationary phases. These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, resulting in a delayed elution and a "tailing" peak.[1][2][3]

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase. If the mobile phase pH is not optimized, it can exacerbate interactions with residual silanols.[1][4]

  • Column Degradation: Over time, HPLC columns can degrade. This can manifest as a loss of stationary phase, creation of active sites, or blockages at the inlet frit, all of which can contribute to poor peak shape.

  • Extra-Column Effects: Peak tailing can also be introduced by issues within the HPLC system itself, such as excessive tubing length or diameter, or dead volumes in fittings and connections.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.

Q2: How can I diagnose the specific cause of my this compound peak tailing?

A2: A systematic approach is crucial for accurate diagnosis. The following workflow can help pinpoint the root cause of peak tailing.

G cluster_0 Troubleshooting Workflow for this compound Peak Tailing start Observe Peak Tailing for this compound q1 Does peak tailing affect all peaks or just this compound? start->q1 all_peaks All Peaks Tailing q1->all_peaks All one_peak Only this compound Tailing q1->one_peak One cause1 Likely Physical Issue: - Extra-column volume - Column void/blockage all_peaks->cause1 cause2 Likely Chemical Issue: - Secondary Interactions - Mobile Phase Mismatch one_peak->cause2 q2 Is the retention time stable? one_peak->q2 rt_unstable Retention Time Unstable q2->rt_unstable No rt_stable Retention Time Stable q2->rt_stable Yes cause3 Possible Column Degradation or Mobile Phase Preparation Issue rt_unstable->cause3 q3 Does diluting the sample improve peak shape? rt_stable->q3 dilution_yes Yes, peak shape improves q3->dilution_yes Yes dilution_no No, peak shape is the same q3->dilution_no No cause4 Indicates Column Overload dilution_yes->cause4 cause5 Proceed to Chemical Troubleshooting dilution_no->cause5

Caption: A logical workflow to diagnose the cause of peak tailing.

Q3: What are the first steps I should take to troubleshoot this compound peak tailing?

A3: Start with the simplest potential solutions before moving to more complex method development changes:

  • Prepare Fresh Mobile Phase: Ensure your mobile phase is freshly prepared and properly degassed. Inconsistent mobile phase composition can lead to retention time shifts and peak shape issues.

  • Sample Dilution: Dilute your sample to check for column overload. If peak shape improves, you may need to inject a smaller volume or a lower concentration.

  • System Inspection: Check all fittings and tubing for leaks or signs of wear. Ensure that the tubing length and internal diameter are appropriate for your system to minimize extra-column volume.

Troubleshooting Guides

Guide 1: Mitigating Secondary Silanol Interactions

Secondary interactions are a primary cause of peak tailing for polar compounds like this compound. The following strategies can be employed to minimize these effects.

StrategyRecommended ActionExpected Outcome
Mobile Phase pH Adjustment Lower the mobile phase pH to approximately 2.5-3.0 using an additive like formic acid or trifluoroacetic acid (TFA).Protonation of silanol groups, reducing their ability to interact with the analyte, leading to more symmetrical peaks.
Use of an End-Capped Column Employ a column that has been "end-capped," where residual silanol groups are chemically bonded with a small, inert compound.Reduced number of active sites available for secondary interactions, resulting in improved peak shape.
Addition of a Competing Base For older, Type A silica (B1680970) columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can be effective.The competing base will preferentially interact with the active silanol sites, masking them from the analyte.
Increase Buffer Concentration Increasing the buffer concentration in the mobile phase can help to mask residual silanol interactions.Improved peak symmetry due to the increased ionic strength of the mobile phase.

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline Experiment: Prepare your standard mobile phase and run your this compound sample, noting the peak tailing factor.

  • Acidified Mobile Phase Preparation: Prepare a new batch of the aqueous portion of your mobile phase and adjust the pH to 3.0 using a 0.1% solution of formic acid.

  • Column Equilibration: Equilibrate the column with the new, lower pH mobile phase for at least 15-20 column volumes.

  • Analysis: Inject the this compound sample and compare the peak shape and retention time to the baseline experiment. A significant improvement in peak symmetry should be observed.

Guide 2: Addressing Column and System Issues

If adjusting the mobile phase does not resolve the peak tailing, the issue may lie with the column or the HPLC system itself.

IssueDiagnostic StepRecommended Action
Column Contamination/Blockage A gradual increase in backpressure and peak tailing over several injections.Reverse-flush the column (if permitted by the manufacturer) with a strong solvent. If this fails, replace the column. Using a guard column can help prevent this.
Column Void Sudden and severe peak broadening or splitting, often accompanied by a drop in backpressure.A void at the head of the column is often irreversible. The column should be replaced.
Extra-Column Volume Peak tailing is more pronounced for early-eluting peaks.Minimize tubing length and use tubing with a smaller internal diameter. Ensure all fittings are properly seated.

Experimental Protocol: Column Wash

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Strong Solvent Flush: Flush the column with a series of strong solvents. For a C18 column, a typical sequence would be:

    • Water (to remove buffers)

    • Methanol

    • Acetonitrile

    • Isopropanol

  • Equilibration: Re-equilibrate the column with your mobile phase until a stable baseline is achieved.

  • Re-analysis: Reconnect the detector and inject your sample to assess if peak shape has improved.

G cluster_1 Chemical vs. Physical Causes of Peak Tailing peak_tailing This compound Peak Tailing chemical_causes Chemical Causes peak_tailing->chemical_causes physical_causes Physical Causes peak_tailing->physical_causes silanol Secondary Silanol Interactions chemical_causes->silanol ph Incorrect Mobile Phase pH chemical_causes->ph overload Column Overload chemical_causes->overload extra_column Extra-Column Volume physical_causes->extra_column degradation Column Degradation (Void/Blockage) physical_causes->degradation

Caption: Relationship between peak tailing and its primary causes.

By systematically addressing these potential causes, researchers can effectively troubleshoot and eliminate peak tailing for this compound, leading to more accurate and reliable HPLC data.

References

Technical Support Center: Optimizing Sibiricose A4 Extraction from Polygala Radix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Sibiricose A4 extraction from Polygala Radix. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Polygala Radix?

This compound is a sucrose (B13894) ester, a type of oligosaccharide ester, found in the roots of Polygala species, such as Polygala tenuifolia Willd. and Polygala sibirica L.[1] These plants, collectively known as Polygala Radix or 'Yuanzhi' in Chinese medicine, have been traditionally used for their cognitive-enhancing and neuroprotective effects.[1] this compound, as one of the active constituents, is a subject of research for its potential therapeutic properties.

Q2: Which part of the Polygala Radix plant should be used for extraction?

For optimal yield of this compound and other active metabolites like saponins (B1172615) and xanthones, it is recommended to use the root bark (phloem). Studies have shown that the concentration of these compounds is significantly higher in the root bark compared to the woody core (xylem).[2] Therefore, processing the roots to separate the bark before extraction can lead to a more concentrated extract and higher purity of the target compound.

Q3: What are the recommended extraction methods for this compound?

Several extraction methods can be employed, with Ultrasound-Assisted Extraction (UAE) being a highly efficient and recommended technique. Other methods include traditional hot reflux extraction and maceration.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts the plant cell walls and enhances solvent penetration, leading to higher extraction efficiency and shorter extraction times compared to traditional methods.[3]

  • Hot Reflux Extraction: A conventional method that involves boiling the plant material in a solvent. While effective, it can be time-consuming and may lead to the degradation of heat-sensitive compounds.

  • Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period. It is a simple method but generally less efficient than UAE or reflux extraction.

Q4: What is the most suitable solvent for extracting this compound?

This compound is a polar compound. Therefore, polar solvents are most effective for its extraction. An aqueous ethanol (B145695) solution, typically in the range of 50-85%, is commonly used.[3] Methanol (B129727) can also be used and may result in a high yield of total extractables due to its high polarity; however, it might also co-extract a larger amount of other polar compounds like carbohydrates. The optimal ethanol concentration for a similar sucrose ester was found to be around 67%.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Low Extraction Yield
Potential Cause Troubleshooting Steps
Suboptimal Extraction Parameters Optimize parameters such as solvent concentration, temperature, time, and the solid-to-liquid ratio. For UAE, refer to the optimized conditions in the tables below.
Incorrect Plant Material Ensure you are using the root bark of Polygala Radix, as it has a higher concentration of active compounds.
Inefficient Extraction Method Consider switching to Ultrasound-Assisted Extraction (UAE) for improved efficiency over traditional methods like maceration.
Degradation of this compound As a sucrose ester, this compound can be susceptible to hydrolysis. Avoid excessively high temperatures (above 60°C) and extreme pH conditions during extraction.
Difficulties in Purification
Potential Cause Troubleshooting Steps
Precipitation of Extract Precipitation can occur when changing solvent compositions, for instance, after solvent evaporation and redissolving in water. Ensure the volume of water is sufficient to maintain the solubility of polar compounds. Gentle heating or sonication can help in redissolving the precipitate. Always filter the sample before loading it onto a chromatography column to prevent clogging.
Poor Separation in Column Chromatography - Optimize the Mobile Phase: For silica (B1680970) gel chromatography, a multi-component mobile phase (e.g., dichloromethane:methanol:water) might provide better selectivity.- Reduce Column Loading: Overloading the column is a frequent cause of poor separation.- Use a Stepwise Gradient: When using adsorbent resins like Diaion HP-20, a stepwise gradient of increasing ethanol or methanol concentration can improve the separation of compounds with different polarities.
Broad Peaks in Chromatography - Improve Column Packing: Ensure the column is packed uniformly to avoid channeling.- Reduce Sample Volume: Apply the sample in a small, concentrated band.- Select Appropriate Solvent: For size-exclusion chromatography (e.g., Sephadex LH-20), ensure the solvent is suitable for the resin and the analyte. Pure methanol is often a good choice for polar compounds like this compound.

Experimental Protocols & Data

Optimized Ultrasound-Assisted Extraction (UAE) of Sucrose Esters

The following protocol is based on the optimization of extraction for 3,6'-disinapoylsucrose (DISS), a sucrose ester structurally similar to this compound, from Polygala tenuifolia.

Experimental Workflow for UAE Optimization

G start Start: Powdered Polygala Radix Root Bark single_factor Single-Factor Experiments (Vary one parameter, keep others constant) start->single_factor rsm Response Surface Methodology (RSM) (Box-Behnken Design) single_factor->rsm Identify significant parameter ranges optimization Determine Optimal Conditions rsm->optimization validation Validate Predicted Yield optimization->validation end_node End: Optimized Extraction Protocol validation->end_node

Caption: Workflow for optimizing UAE parameters using RSM.

Single-Factor Experimental Results

The following tables summarize the effect of individual parameters on the extraction yield of sucrose esters. These experiments were conducted by varying one factor while keeping others constant.

Table 1: Effect of Extraction Time on Yield

Extraction Time (min) Relative Yield (%)
30 85
60 95
90 100
120 98
150 94

Note: A decline in yield after 90 minutes may be due to the degradation of the target compounds.

Table 2: Effect of Extraction Temperature on Yield

Temperature (°C) Relative Yield (%)
20 82
30 89
40 96
50 100
60 97

Note: Yield plateaus and slightly decreases at higher temperatures, suggesting 50°C is optimal.

Table 3: Effect of Liquid-to-Solid Ratio on Yield

Ratio (mL/g) Relative Yield (%)
6 88
8 94
10 98
12 100
14 100

Note: Yield increases with the ratio, but the effect diminishes above 12 mL/g.

Table 4: Effect of Ethanol Concentration on Yield

Ethanol (%) Relative Yield (%)
50 92
70 100
85 95

Note: A decrease in yield at higher ethanol concentrations may be due to increased viscosity or co-extraction of other substances.

Response Surface Methodology (RSM) Optimized Conditions

Based on the single-factor experiments, a Box-Behnken design was used to determine the optimal combination of parameters for maximizing the yield of sucrose esters.

Table 5: Optimized UAE Parameters for Sucrose Ester Extraction

Parameter Optimal Value
Extraction Time 93 minutes
Extraction Temperature 48 °C
Liquid-to-Solid Ratio 40 mL/g

| Ethanol Concentration | 67% |

General Purification Protocol for this compound

The following is a general workflow for the purification of this compound from the crude extract.

Purification Workflow

G crude_extract Crude Extract in Aqueous Ethanol concentration Concentration under Reduced Pressure crude_extract->concentration partitioning Solvent Partitioning (e.g., with petroleum ether, ethyl acetate, n-butanol) concentration->partitioning butanol_fraction n-Butanol Fraction (Enriched with this compound) partitioning->butanol_fraction column1 Column Chromatography 1 (e.g., Diaion HP-20 or Silica Gel) butanol_fraction->column1 column2 Column Chromatography 2 (e.g., Sephadex LH-20) column1->column2 hplc Semi-preparative HPLC column2->hplc pure_a4 Pure this compound hplc->pure_a4

Caption: A multi-step workflow for the purification of this compound.

References

Technical Support Center: Preventing Degradation of Sibiricose A4 During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of Sibiricose A4 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a natural oligosaccharide ester isolated from Polygala sibirica. Its chemical structure consists of a sucrose (B13894) moiety esterified with two sinapoyl groups. Key chemical properties are summarized below.

PropertyValueSource
Molecular FormulaC34H42O19--INVALID-LINK--
Molecular Weight754.7 g/mol --INVALID-LINK--
AppearanceTypically a white or off-white powderInferred from related compounds
SolubilityExpected to be soluble in polar solvents like DMSO, methanol (B129727), and water.Inferred from related compounds

Q2: What are the primary factors that can cause the degradation of this compound?

Based on the general behavior of oligosaccharides and related compounds, the primary factors leading to the degradation of this compound are exposure to acidic or alkaline conditions, elevated temperatures, and light.[1][2][3] The ester linkages and glycosidic bonds in its structure are particularly susceptible to hydrolysis.

Q3: How should I properly store this compound to ensure its stability?

For long-term stability, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For solutions, prepare fresh as needed. If short-term storage of a solution is necessary, store it at -80°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results Degradation of this compound due to improper handling or storage.1. Verify Storage: Ensure the compound has been stored under the recommended conditions (-20°C for solid, -80°C for solution). 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from solid material for each experiment. 3. Assess Purity: If degradation is suspected, verify the purity of the compound using analytical techniques such as HPLC-UV or LC-MS.
Precipitate formation in stock solution upon thawing Poor solubility or compound degradation.1. Gentle Warming and Vortexing: Allow the solution to warm to room temperature and vortex gently to redissolve the precipitate. 2. Assess Degradation: If the precipitate does not redissolve, it may be a sign of degradation. It is advisable to discard the solution and prepare a fresh one. 3. Consider Solvent: If solubility is a persistent issue, consider a different solvent system.
Change in the color of the solution (e.g., yellowing) Oxidation or degradation of the compound, particularly the phenolic groups.1. Discard Solution: A color change is a strong indicator of degradation. Discard the solution. 2. Use Deoxygenated Solvents: Prepare fresh solutions using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon). 3. Inert Atmosphere: Store solutions under an inert atmosphere to minimize oxidation.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) Degradation of this compound into smaller molecules.1. Analyze Blanks: Run a blank (solvent only) to rule out contamination of the mobile phase or system. 2. Review Experimental Conditions: Assess if the experimental conditions (e.g., pH of the mobile phase, temperature of the autosampler) could be causing degradation. Acidic mobile phases and elevated temperatures are common culprits for oligosaccharide degradation.[1][4] 3. Perform Forced Degradation: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (see protocol below).

Experimental Protocols

Protocol for Forced Degradation Study of this compound

A forced degradation study is essential to understand the stability of this compound and to develop stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound powder.

  • Dissolve in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.

  • Thermal Degradation: Incubate an aliquot of the stock solution at 80°C for 24, 48, and 72 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for 24, 48, and 72 hours. Keep a control sample in the dark.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze all samples, including a non-stressed control (time zero), by a suitable analytical method, such as HPLC-UV or LC-MS.

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify the degradation products.

  • Determine the percentage of this compound remaining under each condition to understand its degradation profile.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) base Base Hydrolysis (0.1M NaOH, RT) oxidation Oxidation (3% H2O2, RT) thermal Thermal (80°C) photo Photolytic (UV light) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC/LC-MS Analysis neutralize->hplc interpret Compare Chromatograms & Quantify Degradation hplc->interpret

Workflow for a forced degradation study of this compound.
Hypothetical Signaling Pathway for a Natural Glycoside

While the specific signaling pathways for this compound are not yet fully elucidated, many natural glycosides with therapeutic potential are known to interact with common cellular signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. The following diagram illustrates a representative pathway.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activates sibiricose This compound (Hypothetical) akt Akt sibiricose->akt Inhibits (Hypothesized) pi3k->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits proliferation Cell Proliferation mtor->proliferation apoptosis Apoptosis bad->apoptosis

A representative signaling pathway potentially modulated by natural glycosides.

References

Technical Support Center: Sibiricose A4 Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Sibiricose A4 in biochemical assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural product with the chemical formula C34H42O19.[1] Its structure contains multiple phenolic hydroxyl groups and ester functionalities, which are common features in compounds known to interfere with biochemical assays. Such compounds are sometimes classified as Pan-Assay Interference Compounds (PAINS).[2][3] Interference can lead to false-positive or false-negative results, necessitating careful validation of any observed activity.[4][5]

Q2: What are the common mechanisms of assay interference by compounds like this compound?

Small molecules can interfere with biochemical assays through various mechanisms, including:

  • Compound Aggregation: At higher concentrations, molecules can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[2][4]

  • Chemical Reactivity: The compound may react with assay components, such as modifying cysteine residues on a target protein.[4][6]

  • Light-Based Interference: The compound may be colored, autofluorescent, or quench the fluorescence of a reporter molecule, affecting optical measurements.[4][7]

  • Chelation: The compound might chelate essential metal ions required for enzyme function.[4][5]

Q3: What is an orthogonal assay and why is it important?

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or principle. If this compound shows activity in the primary assay but not in a well-validated orthogonal assay, it is a strong indication of assay-specific interference.

Troubleshooting Guides

Issue 1: Suspected Compound Autofluorescence

Symptoms:

  • A dose-dependent increase in signal in a fluorescence-based assay.

  • Signal is present even in the absence of the target protein or other key assay components.

Troubleshooting Protocol:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate using the same filter set (excitation and emission wavelengths) as your primary assay.

  • If a significant signal is detected from this compound alone, this indicates autofluorescence.

Issue 2: Suspected Compound Aggregation

Symptoms:

  • A steep, non-sigmoidal dose-response curve.

  • Activity is sensitive to the presence of detergents.

  • High variability in results between replicate wells.

Troubleshooting Protocol:

  • Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 in the assay buffer.

  • Compare the dose-response curves with and without the detergent.

  • A significant reduction or elimination of inhibitory activity in the presence of detergent is strong evidence for colloidal aggregation.[4]

Issue 3: Suspected Chemical Reactivity

Symptoms:

  • Inhibition increases with pre-incubation time of the compound and the target protein.

  • The activity is not reversible upon dilution.

Troubleshooting Protocol:

  • Pre-incubation Time-Course Experiment:

    • Set A (Pre-incubation): Incubate the enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate.

    • Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously.

    • Measure enzyme activity at each time point for both sets. An increase in inhibition with pre-incubation time suggests covalent modification.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC34H42O19PubChem[1]
Molecular Weight754.7 g/mol PubChem[1]
XLogP3-0.3PubChem[1]

Table 2: Troubleshooting Summary for Suspected Interference

Observed IssuePotential CauseRecommended ActionExpected Outcome if Cause is Confirmed
High background in fluorescence assayAutofluorescenceRun compound-only controlSignal detected in the absence of target
Steep dose-response curveAggregationAdd 0.01% Triton X-100Potency is significantly reduced
Time-dependent inhibitionChemical ReactivityPre-incubation time-courseInhibition increases with pre-incubation

Experimental Protocols

Protocol 1: Autofluorescence Measurement

  • Prepare Compound Plate: Create a serial dilution of this compound in assay buffer in a microplate. Recommended concentration range: 0.1 µM to 100 µM.

  • Prepare Control Wells: Include wells with assay buffer only (blank) and wells with a known fluorescent control if available.

  • Incubation: Incubate the plate under the same conditions as the primary assay (temperature and time).

  • Measurement: Read the fluorescence intensity using the same excitation and emission wavelengths as the primary assay.

  • Analysis: Subtract the blank signal from all wells. Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Detergent-Based Disaggregation Assay

  • Prepare Reagents: Prepare two sets of assay buffers: one with and one without 0.01% Triton X-100.

  • Compound Dilution: Prepare serial dilutions of this compound in both types of assay buffers.

  • Assay Performance: Perform the biochemical assay according to the standard protocol, running the experiment in parallel with both buffer conditions.

  • Data Analysis: Generate dose-response curves for this compound in the presence and absence of Triton X-100. A rightward shift in the IC50 value in the presence of the detergent suggests that the observed inhibition was due to aggregation.

Visualizations

logical_workflow start Initial Hit Observed for this compound check_assay_type What is the assay type? start->check_assay_type fluorescence_path Fluorescence-Based check_assay_type->fluorescence_path Fluorescence other_path Other (e.g., Absorbance) check_assay_type->other_path Non-fluorescence autofluorescence_test Test for Autofluorescence (Protocol 1) fluorescence_path->autofluorescence_test aggregation_test Test for Aggregation (Protocol 2) other_path->aggregation_test is_autofluorescent Is it autofluorescent? autofluorescence_test->is_autofluorescent is_autofluorescent->aggregation_test No false_positive Likely False Positive (Interference) is_autofluorescent->false_positive Yes is_aggregation Is it aggregating? aggregation_test->is_aggregation reactivity_test Test for Reactivity (Time-course) is_aggregation->reactivity_test No is_aggregation->false_positive Yes is_reactive Is it reactive? reactivity_test->is_reactive is_reactive->false_positive Yes true_hit Potential True Hit (Confirm with Orthogonal Assay) is_reactive->true_hit No

Caption: Troubleshooting workflow for this compound assay interference.

experimental_workflow cluster_aggregation Aggregation Test agg_start Primary Assay buffer_no_det Assay Buffer agg_start->buffer_no_det buffer_det Assay Buffer + 0.01% Triton X-100 agg_start->buffer_det assay_no_det Run Dose-Response buffer_no_det->assay_no_det assay_det Run Dose-Response buffer_det->assay_det compare_curves Compare IC50 Values assay_no_det->compare_curves assay_det->compare_curves agg_result Shift in IC50? compare_curves->agg_result

References

How to increase the shelf life of Sibiricose A4 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sibiricose A4 Powder

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf life of this compound powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition and expected shelf life for this compound powder?

A1: For optimal stability, this compound powder should be stored protected from air and light. The recommended storage temperature is refrigerated or frozen (2-8°C).[1] Under these conditions, the expected shelf life is approximately 2 years.[1] For longer-term storage, similar compounds are often stored at -20°C in powder form.

Q2: What are the primary factors that can degrade this compound powder?

A2: The stability of this compound powder can be compromised by several factors:

  • Moisture and Humidity: Moisture can lead to chemical degradation (e.g., hydrolysis) and physical changes like clumping.[2][3]

  • Oxygen: Exposure to oxygen can cause oxidative degradation of the molecule.[1][4][5]

  • Light: As with many complex organic molecules, exposure to light, especially UV light, can induce photodegradation.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6][7]

  • pH: For related compounds like Sibiricose A3, acidic or basic conditions can catalyze the hydrolysis of ester and glycosidic bonds. It is likely that this compound is also sensitive to pH when in solution.

Q3: How can I extend the shelf life of this compound powder beyond the recommended 2 years?

A3: To potentially extend the shelf life of this compound powder, consider implementing the following advanced storage techniques:

  • Inert Gas Blanketing: Store the powder under an inert atmosphere, such as high-purity nitrogen or argon.[4][5][8][9] This displaces oxygen and minimizes the risk of oxidative degradation.[4][5]

  • Controlled Low Humidity: Store the powder in a desiccator or a controlled humidity environment to minimize moisture absorption. The use of desiccants like silica (B1680970) gel or molecular sieves inside the storage container is highly recommended.[10]

  • Aliquotting: Upon receiving the powder, divide it into smaller, single-use aliquots. This practice minimizes the exposure of the bulk powder to atmospheric conditions during repeated openings of the container.

  • Opaque, Airtight Containers: Use amber glass vials or other opaque containers with airtight seals to protect the powder from light and moisture ingress.[6]

Q4: Can I store this compound powder at room temperature?

A4: While short-term exposure to room temperature during experimental procedures is generally acceptable, long-term storage at room temperature is not recommended. Elevated temperatures can accelerate degradation and reduce the shelf life of the product. For maintaining long-term potency and stability, adherence to refrigerated or frozen storage is crucial.

Q5: Are there any excipients that can be co-formulated with this compound to improve its stability?

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Powder appears clumped or discolored (e.g., yellowing). Exposure to moisture and/or oxygen.1. Discard the affected powder as its purity may be compromised.2. For remaining stock, immediately implement storage under an inert atmosphere (e.g., nitrogen) and in a desiccated environment.3. When opening, allow the container to equilibrate to room temperature before opening to prevent condensation.4. Aliquot the powder into smaller, single-use vials to minimize future exposure.
Inconsistent experimental results or loss of biological activity. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions (temperature, light protection, humidity control).2. Prepare fresh stock solutions from a new, unopened aliquot if possible.3. Assess the purity of the powder using an appropriate analytical method (e.g., HPLC) to confirm its integrity.
Precipitate forms in the stock solution upon thawing. Poor solubility or compound degradation.1. Gently warm the solution to room temperature and vortex or sonicate to attempt redissolution.2. If the precipitate persists, it may be a sign of degradation. It is advisable to prepare a fresh solution.3. Consider using a different solvent system if solubility is a persistent issue, ensuring the solvent is compatible with your experimental setup.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound Powder

Objective: To evaluate the impact of temperature and humidity on the stability of this compound powder.

Methodology:

  • Sample Preparation: Aliquot 5 mg of this compound powder into separate, airtight amber glass vials.

  • Stress Conditions:

    • Temperature: Store vials at elevated temperatures (e.g., 40°C and 60°C) and at the recommended storage temperature (4°C) as a control.

    • Humidity: Place vials in desiccators with controlled relative humidity (RH) levels (e.g., 25% RH and 75% RH) at each temperature condition. A saturated salt solution can be used to maintain a constant RH.

  • Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 3, and 6 months).

  • Analysis:

    • Visual Inspection: Note any changes in color or physical appearance.

    • Purity Assessment: Analyze the purity of the powder at each time point using a stability-indicating HPLC method.

    • Degradation Product Profiling: Quantify the formation of any degradation products.

  • Data Presentation: Summarize the percentage of this compound remaining at each condition and time point in a table.

Quantitative Data Summary: Hypothetical Accelerated Stability Results
Storage ConditionTime PointPurity of this compound (%)Appearance
4°C / 25% RH0 months99.5White Powder
6 months99.2White Powder
40°C / 75% RH0 months99.5White Powder
1 month95.1Slight Yellowing
3 months88.7Yellowish, slight clumping
6 months79.3Yellow, clumped
60°C / 75% RH0 months99.5White Powder
1 month85.2Yellow and clumped
3 months65.4Brownish, significant clumping
6 months40.1Brown and hard aggregate

Visualizations

Troubleshooting_Workflow Troubleshooting Flow for this compound Powder Issues start Issue Observed with This compound Powder issue_type What is the issue? start->issue_type clumping Powder is Clumped or Discolored issue_type->clumping Physical Change inconsistent_results Inconsistent Experimental Results issue_type->inconsistent_results Performance Issue precipitation Precipitate in Stock Solution issue_type->precipitation Solution Issue cause_clumping Potential Cause: Moisture/Oxygen Exposure clumping->cause_clumping cause_inconsistent Potential Cause: Compound Degradation inconsistent_results->cause_inconsistent cause_precipitation Potential Cause: Poor Solubility/Degradation precipitation->cause_precipitation solution_clumping Action: - Discard affected powder - Store remaining stock under  inert gas & with desiccant - Aliquot remaining powder cause_clumping->solution_clumping solution_inconsistent Action: - Verify storage conditions - Prepare fresh stock solution - Assess purity via HPLC cause_inconsistent->solution_inconsistent solution_precipitation Action: - Warm and vortex/sonicate - If persists, prepare fresh solution - Consider alternative solvent cause_precipitation->solution_precipitation

Caption: Troubleshooting workflow for common issues with this compound powder.

Experimental_Workflow Accelerated Stability Study Workflow start Start: this compound Powder Batch aliquot Aliquot into Airtight, Opaque Vials start->aliquot stress_conditions Expose to Stress Conditions (Temperature & Humidity) aliquot->stress_conditions time_points Sample at Predetermined Time Points (T=0, 1, 3, 6 months) stress_conditions->time_points analysis Analyze Samples time_points->analysis visual Visual Inspection (Color, Appearance) analysis->visual hplc Purity Analysis (HPLC) analysis->hplc data Compile and Analyze Data visual->data hplc->data end End: Determine Stability Profile data->end

Caption: Workflow for conducting an accelerated stability study of this compound powder.

References

Technical Support Center: Troubleshooting Sibiricose A4 Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sibiricose A4. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential batch-to-batch variability of commercial this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a natural product isolated from plants of the Polygala genus, such as Polygala sibirica.[1][2] It is an oligosaccharide ester. Key chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉[2][3][4]
Molecular Weight 754.69 g/mol
CAS Number 241125-73-5
Appearance Powder
Purity (Typical) ≥98% (by HPLC)
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Store protected from air and light, refrigerated or frozen (2-8°C)

Q2: What are the potential biological activities of this compound?

A2: While specific studies on this compound are limited, extracts from Polygala sibirica, its natural source, have demonstrated a range of pharmacological effects. These include neuroprotective, anti-inflammatory, antioxidant, and antidepressant activities. Therefore, it is plausible that this compound contributes to these effects.

Q3: What are the common causes of batch-to-batch variability for natural products like this compound?

A3: Batch-to-batch variability in natural products can arise from several factors:

  • Purity: Minor differences in the purification process can lead to varying levels of impurities, which may have their own biological activities.

  • Residual Solvents: The presence of different types or amounts of residual solvents from purification can affect the compound's properties and may be toxic to cells.

  • Degradation: As a complex organic molecule, this compound may be susceptible to degradation from exposure to light, heat, or oxidation over time, leading to reduced potency.

  • Polymorphism: Different batches might exist in different crystalline forms (polymorphs), which can impact solubility and bioavailability.

Q4: I'm observing inconsistent results in my cell-based assays. Could this be due to batch-to-batch variability of this compound?

A4: Yes, inconsistent results are a hallmark of batch-to-batch variability. If you observe changes in the potency (e.g., EC₅₀ or IC₅₀ values), efficacy, or even the direction of the biological effect between different lots of this compound, it is crucial to perform quality control checks on the new batch.

Troubleshooting Guides

Issue 1: Reduced or No Bioactivity of a New Batch of this compound

If a new batch of this compound shows significantly lower or no activity compared to a previous batch, follow these troubleshooting steps.

Workflow for Troubleshooting Reduced Bioactivity

G A Start: Reduced Bioactivity Observed B Verify Stock Solution Preparation (Correct solvent, concentration, storage) A->B C Assess Purity of New Batch (e.g., via HPLC) B->C D Compare with Certificate of Analysis (CoA) C->D E Perform Dose-Response Curve with New Batch D->E F Compare Potency (IC50/EC50) with Previous Batch E->F G Consider Compound Degradation (Check storage conditions, age of compound) F->G If potency is still low H Contact Supplier for Replacement or Further Information G->H G A Start: Inconsistent Anti-Inflammatory Results B Standardize Cell Culture Conditions (Passage number, cell density) A->B C Validate LPS Activity (Use a positive control) B->C D Perform this compound QC (Purity and stock solution verification) C->D E Run Assay with Both Old and New Batches in Parallel D->E F Analyze and Compare Inhibition Curves E->F G If variability persists, investigate downstream signaling F->G G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p38 p38 MAPK TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α) NFkB_nuc->Gene activates Sibiricose This compound (Potential Point of Action) Sibiricose->IKK potential inhibition Sibiricose->p38 potential inhibition

References

Technical Support Center: Sibiricose A4 Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the formulation and in vivo delivery of Sibiricose A4. Given the limited publicly available data on this compound, this guide draws upon established principles for the formulation of analogous natural products with similar potential challenges, such as poor aqueous solubility and low bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a natural product with the molecular formula C₃₄H₄₂O₁₉.[1] While specific in vivo efficacy data for this compound is limited, related compounds, such as Sibiricose A3, have been investigated for their potential in prostate cancer research.[2][3] Challenges in the in vivo delivery of natural products like this compound often stem from poor oral bioavailability, which can limit their therapeutic potential.[2]

Q2: What are the primary challenges in the in vivo delivery of this compound?

While the physicochemical properties of this compound are not extensively documented, compounds of this nature often face several challenges that can lead to low oral bioavailability:

  • Poor Aqueous Solubility: Many natural products have low solubility in water, which is a prerequisite for absorption in the gastrointestinal (GI) tract.

  • Low Permeability: The ability of a compound to pass through the intestinal membrane can be a limiting factor in its absorption.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by the liver before it reaches systemic circulation, reducing the amount of active drug.[2]

  • Chemical Instability: The compound may degrade in the harsh environment of the GI tract.[2]

Q3: How can I assess the primary reason for low bioavailability of this compound in my experiments?

A systematic approach is recommended to identify the root cause of low bioavailability:

  • Physicochemical Characterization: Determine the aqueous solubility and lipophilicity (LogP) of this compound. A computed XLogP3 value for this compound is -0.3, suggesting it may not be highly hydrophobic.[1]

  • In Vitro Permeability Assays: Use models like the Caco-2 permeability assay to predict intestinal absorption.[3]

  • In Vivo Pharmacokinetic Studies: Compare the area under the curve (AUC) of plasma concentration-time profiles after oral (PO) and intravenous (IV) administration to calculate the absolute bioavailability.[2][3]

Q4: What are the initial formulation strategies to consider for enhancing the bioavailability of this compound?

Initial efforts should focus on improving the dissolution rate and solubility of the compound. Some common starting points include:

  • Micronization: Reducing the particle size of the drug increases its surface area, which can enhance the dissolution rate.[2][4][5][6]

  • Co-solvents: Using a mixture of solvents can improve the solubility of a compound. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[7]

  • Lipid-Based Formulations: For lipophilic compounds, dissolving the drug in a lipid carrier can improve both solubility and permeability.[2]

  • Surfactants: These agents can be used to increase the solubility of poorly water-soluble compounds by forming micelles.[8]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in plasma concentrations between subjects Poor Aqueous Solubility: Inconsistent dissolution in the GI tract.1. Improve Formulation: Employ solubilization techniques such as solid dispersions, lipid-based formulations (e.g., SEDDS), or cyclodextrin (B1172386) complexation. 2. Particle Size Reduction: Utilize micronization to increase the surface area and improve dissolution consistency.[4][5][6]
Food Effects: The presence or absence of food can significantly impact absorption.1. Standardize Feeding Protocol: Ensure all animals are fasted for a consistent period before and after dosing.
Low or undetectable plasma concentrations after oral administration Low Solubility and/or Permeability: The compound is not being absorbed efficiently from the GI tract.1. Formulation Enhancement: Explore advanced formulations like solid dispersions or self-emulsifying drug delivery systems (SEDDS).[9][10][11][12][13] 2. Permeability Enhancement: Investigate the use of permeation enhancers, though this requires careful consideration of potential toxicity.
Extensive First-Pass Metabolism: The compound is being rapidly cleared by the liver.1. Alternative Routes of Administration: For proof-of-concept studies, consider intraperitoneal (IP) or intravenous (IV) injection to bypass the liver. 2. Metabolic Inhibition: Co-administer with a known inhibitor of the relevant metabolic enzymes (requires identification of the metabolic pathway).
Precipitation of the compound upon dilution of a DMSO stock solution for in vivo administration "Crashing out" of the hydrophobic compound in an aqueous environment. 1. Optimize Co-solvent System: Develop a vehicle with a higher concentration of co-solvents like PEG300 or Tween 80 to maintain solubility upon dilution. A common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[14] 2. Formulate as a Suspension: If a solution is not feasible, create a uniform and stable suspension.

Experimental Protocols

Preparation of a Solid Dispersion (Solvent Evaporation Method)

Solid dispersions can significantly improve the dissolution rate of poorly soluble drugs by dispersing them in a hydrophilic carrier in an amorphous state.[9][13][15][16][17]

  • Materials: this compound, a hydrophilic polymer (e.g., PVP K30, HPMC), a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Dissolve both this compound and the chosen polymer in the solvent at a specific drug-to-polymer weight ratio (e.g., 1:4).[2]

    • Ensure complete dissolution to form a clear solution.

    • Evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dry the resulting solid film under vacuum to remove any residual solvent.

    • Collect and pulverize the solid dispersion to obtain a fine powder.[2]

    • Characterize the solid dispersion for drug content, dissolution enhancement, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.[2]

Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.[10][11][12][18][19]

  • Materials: this compound, an oil (e.g., medium-chain triglycerides), a surfactant (e.g., Tween 80, Cremophor EL), and a co-surfactant/co-solvent (e.g., Transcutol, PEG 400).

  • Procedure:

    • Excipient Selection: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.

    • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

    • Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and co-surfactant in the determined ratio. Add this compound to the mixture and vortex until a clear solution is formed.

    • Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of an emulsion. Characterize the resulting emulsion for droplet size, polydispersity index, and zeta potential.

Micronization (Jet Milling)

Micronization reduces the particle size of a drug powder to the micron or sub-micron range, thereby increasing the surface area and dissolution rate.[4][5][6][20][21]

  • Equipment: Jet mill (e.g., spiral jet mill, fluidized bed jet mill).

  • Procedure:

    • Feed the this compound powder into the jet mill at a controlled rate.

    • High-pressure gas (e.g., nitrogen, air) is introduced into the mill, causing the particles to collide with each other at high velocity.

    • These collisions result in the fracturing of the particles into smaller sizes.

    • An internal classifier within the mill allows only the particles that have reached the desired size to exit, while larger particles are recirculated for further milling.

    • Collect the micronized powder and characterize it for particle size distribution (e.g., using laser diffraction).

Cyclodextrin Complexation (Kneading Method)

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[22][23][24][25][26][27]

  • Materials: this compound, a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin), water, and ethanol.

  • Procedure:

    • Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating.

    • Knead the mixture for a specified period (e.g., 45-60 minutes).

    • If the mixture becomes too dry, add a small amount of the water-ethanol mixture to maintain a suitable consistency.

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C).

    • Pulverize the dried complex and pass it through a sieve.

    • Characterize the complex for drug content and dissolution properties.

Visualizations

experimental_workflow cluster_formulation Formulation Strategy Selection cluster_invivo In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, LogP) In_Vitro_Screening In Vitro Screening (e.g., Caco-2 Permeability) Physicochemical_Characterization->In_Vitro_Screening Input for Formulation_Development Formulation Development (Micronization, Solid Dispersion, SEDDS, Cyclodextrin Complexation) In_Vitro_Screening->Formulation_Development Guides Animal_Model Animal Model Selection (e.g., Rodent) Formulation_Development->Animal_Model Leads to Pharmacokinetic_Study Pharmacokinetic Study (PO vs. IV administration) Animal_Model->Pharmacokinetic_Study Perform Bioanalysis Bioanalysis (LC-MS/MS) Pharmacokinetic_Study->Bioanalysis Generates Samples for Data_Analysis Data Analysis (AUC, Cmax, Tmax, Bioavailability) Bioanalysis->Data_Analysis Provides Data for

Caption: Workflow for this compound formulation development and in vivo evaluation.

signaling_pathway cluster_challenges In Vivo Delivery Challenges cluster_formulations Formulation Approaches Sibiricose_A4 This compound Poor_Solubility Poor Aqueous Solubility Sibiricose_A4->Poor_Solubility Low_Permeability Low Intestinal Permeability Sibiricose_A4->Low_Permeability First_Pass_Metabolism First-Pass Metabolism Sibiricose_A4->First_Pass_Metabolism Micronization Micronization Poor_Solubility->Micronization Solid_Dispersion Solid Dispersion Poor_Solubility->Solid_Dispersion SEDDS SEDDS Poor_Solubility->SEDDS Cyclodextrins Cyclodextrin Complexation Poor_Solubility->Cyclodextrins Low_Permeability->SEDDS Enhanced_Bioavailability Enhanced Bioavailability & In Vivo Efficacy First_Pass_Metabolism->Enhanced_Bioavailability Bypassed by some formulations/routes Micronization->Enhanced_Bioavailability Solid_Dispersion->Enhanced_Bioavailability SEDDS->Enhanced_Bioavailability Cyclodextrins->Enhanced_Bioavailability

Caption: Overcoming in vivo delivery challenges of this compound through formulation.

References

Validation & Comparative

A Comparative Analysis of the Neuroprotective Potential of Sibiricose A4 and Sibiricose A5

Author: BenchChem Technical Support Team. Date: December 2025

While both Sibiricose A4 and Sibiricose A5, oligosaccharide esters isolated from the traditional medicinal plant Polygalae Radix, are recognized for their potential neuroprotective properties, a direct comparative study quantifying their effects side-by-side in identical experimental settings is not available in the current scientific literature. However, existing research provides insights into the individual neuroprotective and antioxidant activities of Sibiricose A5 and the cerebral distribution of this compound.

This guide synthesizes the available preclinical data for this compound and Sibiricose A5, offering a qualitative comparison to inform researchers, scientists, and drug development professionals. The information is presented to facilitate an understanding of their potential mechanisms and to highlight the need for future direct comparative studies.

Summary of Preclinical Findings

At present, dedicated studies detailing the specific neuroprotective mechanisms and quantitative efficacy of this compound are lacking. In contrast, Sibiricose A5 has been noted for its significant antioxidant and neuroprotective effects[1]. The presence of this compound has been detected in the brain, indicating its ability to cross the blood-brain barrier, a critical characteristic for centrally acting therapeutic agents[1].

CompoundEvidence of NeuroprotectionSupporting Data
This compound Implied, due to presence in the brain.Detected in brain tissue, suggesting bioavailability to the central nervous system[1]. No direct quantitative data on neuroprotective efficacy is currently available.
Sibiricose A5 Demonstrated antioxidant and neuroprotective activities.Noted for its significant neuroprotective and antioxidant effects in preclinical research[1]. Specific quantitative data from direct comparative studies with this compound is not yet published.

Table 1: Overview of Neuroprotective Evidence for this compound and Sibiricose A5

Experimental Protocols

Detailed experimental protocols for a direct comparison of this compound and A5 are not available. However, a general methodology for assessing neuroprotective effects, as commonly employed in the field, is outlined below.

In Vitro Neuroprotection Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.

  • Induction of Neurotoxicity: Neuronal damage is induced using agents such as glutamate (B1630785) (to model excitotoxicity), hydrogen peroxide (to model oxidative stress), or amyloid-beta peptides (to model Alzheimer's disease pathology).

  • Treatment: Cells are pre-treated with varying concentrations of this compound or Sibiricose A5 for a specified duration before the addition of the neurotoxic agent.

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

  • Mechanistic Studies: Further experiments may include measuring levels of reactive oxygen species (ROS), mitochondrial membrane potential, and key signaling proteins involved in apoptosis and cell survival pathways using techniques like flow cytometry and Western blotting.

Putative Signaling Pathways

The neuroprotective effects of compounds like Sibiricose A5 are often attributed to their ability to modulate signaling pathways involved in cellular stress and survival. A potential pathway involves the activation of antioxidant defense mechanisms and the inhibition of pro-apoptotic cascades.

G cluster_0 Cellular Stress cluster_1 Sibiricose A5 Intervention cluster_2 Cellular Response Oxidative Stress Oxidative Stress Pro-apoptotic Proteins Pro-apoptotic Proteins Oxidative Stress->Pro-apoptotic Proteins activates Excitotoxicity Excitotoxicity Excitotoxicity->Pro-apoptotic Proteins activates Sibiricose_A5 Sibiricose_A5 Antioxidant Enzymes Antioxidant Enzymes Sibiricose_A5->Antioxidant Enzymes upregulates Sibiricose_A5->Pro-apoptotic Proteins inhibits Neuronal Survival Neuronal Survival Antioxidant Enzymes->Neuronal Survival promotes Pro-apoptotic Proteins->Neuronal Survival inhibits

Figure 1: Putative signaling pathway for the neuroprotective action of Sibiricose A5.

Experimental Workflow for Comparative Analysis

To definitively compare the neuroprotective effects of this compound and A5, a rigorous experimental workflow would be required.

G Start Start Neuronal Cell Culture Neuronal Cell Culture Start->Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treatment Groups This compound Sibiricose A5 Vehicle Control Induce Neurotoxicity->Treatment Groups Assess Cell Viability Assess Cell Viability Treatment Groups->Assess Cell Viability Mechanistic Studies Mechanistic Studies Assess Cell Viability->Mechanistic Studies Data Analysis Data Analysis Mechanistic Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Figure 2: Proposed experimental workflow for a direct comparison.

Conclusion and Future Directions

The available evidence suggests that both this compound and Sibiricose A5 are promising candidates for further neuroprotective research. Sibiricose A5 has demonstrated direct antioxidant and neuroprotective properties, while this compound shows potential for central nervous system activity due to its ability to cross the blood-brain barrier.

A significant gap in the current knowledge is the absence of direct comparative studies. Future research should prioritize a head-to-head comparison of this compound and A5 in standardized in vitro and in vivo models of neurodegeneration. Such studies are crucial to quantify and compare their respective potencies, elucidate their mechanisms of action, and ultimately determine their potential as therapeutic agents for neurological disorders. This will require detailed dose-response analyses and the investigation of their effects on key molecular pathways implicated in neuronal cell death and survival.

References

A Comparative Guide to Sibiricose A4 and Other Polygala Oligosaccharide Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligosaccharide esters from the roots of Polygala tenuifolia and Polygala sibirica, collectively known as Polygalae Radix, are a class of compounds demonstrating significant neuroprotective, antidepressant, anti-inflammatory, and antioxidant properties.[1] These compounds are considered the main active components responsible for the therapeutic effects of this traditional medicinal herb.[1] This guide provides a comparative overview of Sibiricose A4 and other prominent Polygala oligosaccharide esters, including 3,6'-disinapoyl sucrose (B13894) (DISS), Tenuifoliside A, Sibiricose A5, and Sibiricose A6. Due to a notable lack of published experimental data on this compound, this guide will focus on the available quantitative data for the other esters to provide a useful comparison for research and development purposes.

Comparative Performance Data

The following tables summarize the available quantitative data on the neuroprotective, anti-inflammatory, and antioxidant activities of various Polygala oligosaccharide esters.

Table 1: Neuroprotective Effects
CompoundExperimental ModelAssayEffective ConcentrationKey Findings
3,6'-disinapoyl sucrose (DISS) Glutamate-induced SH-SY5Y cellsMTT Assay0.6, 6, and 60 µmol/LDose-dependently increased cell viability.[2][3]
Aβ1‐42 transgenic C. elegansLifespan Assay5 and 50 µMProlonged the lifespan of the transgenic model.[4]
Tenuifolin Corticosterone-induced PC12 cellsCCK-8 Assay0.1, 1, 10, 50, 100 µMDose-dependently improved cell viability.
Sibiricose A5 & Tenuifoliside A PC12 cellsMTT AssayNot specifiedProtected PC12 cells from damage.
Table 2: Anti-inflammatory Effects
CompoundExperimental ModelAssayIC50 Value / Effective ConcentrationKey Findings
Tenuifoliside A LPS-stimulated RAW264.7 macrophagesNO Production AssayNot specifiedInhibited the production of nitric oxide (NO).
Polygalae Radix Oligosaccharide Esters (PROEs) CUMS model ratsELISANot specifiedReduced serum levels of IL-6 and LPS.
Table 3: Antioxidant Effects
CompoundAssayIC50 Value
Sibiricose A5 Potent antioxidant activity reportedNot specified in the available abstract
Sibiricose A6 Potent antioxidant activity reportedNot specified in the available abstract
3,6'-disinapoyl sucrose (DISS) DPPH radical scavenging assay1024.17 µg/mL
ABTS radical scavenging assay324.13 µg/mL

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is based on the methodology used to assess the neuroprotective effects of 3,6'-disinapoyl sucrose (DISS) on glutamate-induced cytotoxicity in SH-SY5Y cells.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 U/mL streptomycin (B1217042) in a humidified atmosphere of 5% CO2 at 37°C.

  • Cell Plating: Cells are seeded into 96-well plates at a density of 1x10^4 cells/well and allowed to attach for 24 hours.

  • Treatment:

    • Cells are exposed to L-Glutamate (8 mM) for 30 minutes to induce excitotoxicity.

    • Following glutamate (B1630785) exposure, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DISS at 0.6, 6, and 60 µmol/L).

  • Incubation: The cells are incubated for 12 hours at 37°C.

  • MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This is a common method for evaluating the antioxidant potential of natural compounds.

  • Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.05 mg/mL) is prepared and kept in the dark.

  • Reaction Mixture: Varying concentrations of the test compound are mixed with the DPPH solution. A control is prepared with methanol instead of the test sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is based on the methodology to assess the anti-inflammatory effects of Tenuifoliside A in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Plating: Cells are seeded in 96-well plates and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a specified period (e.g., 24 hours).

  • Nitrite (B80452) Measurement (Griess Assay): The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The inhibitory effect of the compound on NO production is calculated.

Signaling Pathways and Mechanisms of Action

Several Polygala oligosaccharide esters exert their neuroprotective effects by modulating key signaling pathways involved in neuronal survival, plasticity, and inflammation.

BDNF/TrkB-CREB Signaling Pathway

3,6'-disinapoyl sucrose (DISS) and Tenuifoliside A have been shown to activate the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. This involves the activation of the Tropomyosin receptor kinase B (TrkB) receptor, leading to the phosphorylation of downstream kinases such as ERK and Akt. These kinases, in turn, phosphorylate the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal survival and synaptic plasticity.

BDNF_TrkB_CREB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Polygala Oligosaccharide Esters Polygala Oligosaccharide Esters TrkB TrkB Polygala Oligosaccharide Esters->TrkB Activates ERK ERK TrkB->ERK PI3K PI3K TrkB->PI3K CREB CREB ERK->CREB Phosphorylates Akt Akt PI3K->Akt Akt->CREB Phosphorylates Gene Expression Gene Expression CREB->Gene Expression Promotes

BDNF/TrkB-CREB Signaling Pathway
Anti-inflammatory NF-κB Signaling Pathway

Tenuifoliside A has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. By preventing the translocation of NF-κB into the nucleus, Tenuifoliside A suppresses the expression of pro-inflammatory genes, such as those for iNOS and COX-2.

NFkB_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates Tenuifoliside_A Tenuifoliside_A Tenuifoliside_A->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nucleus->Pro-inflammatory Genes Activates

NF-κB Inhibition by Tenuifoliside A

Experimental Workflow: Neuroprotective Effect Screening

The following diagram illustrates a general workflow for screening the neuroprotective effects of Polygala oligosaccharide esters.

Neuroprotective_Screening_Workflow cluster_cell_culture Cell Culture & Plating cluster_treatment Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Neuronal Cell Line (e.g., SH-SY5Y) Neuronal Cell Line (e.g., SH-SY5Y) Plate Cells Plate Cells Neuronal Cell Line (e.g., SH-SY5Y)->Plate Cells Induce Neurotoxicity (e.g., Glutamate) Induce Neurotoxicity (e.g., Glutamate) Plate Cells->Induce Neurotoxicity (e.g., Glutamate) Treat with Test Compound Treat with Test Compound Induce Neurotoxicity (e.g., Glutamate)->Treat with Test Compound Cell Viability (MTT) Cell Viability (MTT) Treat with Test Compound->Cell Viability (MTT) Apoptosis (Flow Cytometry) Apoptosis (Flow Cytometry) Cell Viability (MTT)->Apoptosis (Flow Cytometry) Western Blot (Protein Expression) Western Blot (Protein Expression) Apoptosis (Flow Cytometry)->Western Blot (Protein Expression) Quantify Results Quantify Results Statistical Analysis Statistical Analysis Quantify Results->Statistical Analysis Conclusion Conclusion Statistical Analysis->Conclusion

Neuroprotective Screening Workflow

Conclusion

While direct comparative data for this compound is currently unavailable in the scientific literature, this guide provides a comprehensive overview of the performance of other significant Polygala oligosaccharide esters. The presented data highlights the potential of compounds like 3,6'-disinapoyl sucrose and Tenuifoliside A as valuable candidates for further investigation in the context of neurodegenerative and inflammatory diseases. The detailed experimental protocols and pathway diagrams offer a foundational resource for researchers and drug development professionals to design and execute further studies in this promising area of natural product research. Future research should aim to isolate and characterize the biological activities of this compound to complete the comparative landscape of this important class of compounds.

References

Validating the Antioxidant Potential of Sibiricose A4: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the antioxidant activity of Sibiricose A4, a phenylpropanoid derivative isolated from the roots of Polygala tenuifolia Willd. and Polygala sibirica.[1] While specific experimental data on the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of isolated this compound is not prominently available in current literature, this document outlines the standard methodology to perform such a validation. We will compare the expected performance against well-established antioxidant standards, Ascorbic Acid (Vitamin C) and Trolox, providing a benchmark for its potential efficacy.

Oligosaccharide esters, the class of compounds to which this compound belongs, are recognized as some of the primary active components in Polygalae Radix. These compounds have demonstrated significant pharmacological activities, including neuroprotective and antioxidant effects.[2] Studies on extracts of Polygala tenuifolia have confirmed their ability to scavenge free radicals, suggesting the antioxidant potential of their constituents.[3][4]

Comparative Antioxidant Activity: DPPH Radical Scavenging (IC50)

The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant potency. The table below presents typical IC50 values for standard antioxidants to serve as a benchmark for the experimental validation of this compound.

Compound/ExtractDPPH IC50 Value (µg/mL)Antioxidant Strength Category
This compound Data not available-
Polygala tenuifolia Root ExtractVaries by extraction method-
Ascorbic Acid (Vitamin C) ~ 4.97 - 8.75Very Strong
Trolox ~ 2.34 - 3.77Very Strong

Note: IC50 values can vary slightly depending on the specific experimental conditions. The categories of antioxidant strength are generally classified as: Very Strong (<50 µg/mL), Strong (50-100 µg/mL), Medium (101-150 µg/mL), and Weak (>150 µg/mL).[5]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the steps to determine the antioxidant activity of this compound using the DPPH assay.

1. Materials and Reagents:

  • This compound (of known purity)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Ascorbic Acid (as a positive control)

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Micropipettes

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Test Sample (this compound) Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. From this, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Standard Solutions (Ascorbic Acid and Trolox): Prepare stock solutions and serial dilutions of the standard antioxidants in the same manner as the test sample.

3. Assay Procedure:

  • In a 96-well microplate, add 100 µL of the various concentrations of the test sample and standard solutions to different wells.

  • Prepare a blank well containing only 100 µL of methanol.

  • Add 100 µL of the DPPH stock solution to all wells.

  • Mix the contents of the wells gently.

  • Incubate the microplate in the dark at room temperature for 30 minutes.

  • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

4. Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the blank (DPPH solution without the test sample).

  • A_sample is the absorbance of the test sample or standard with the DPPH solution.

5. Determination of IC50 Value:

  • Plot a graph of the percentage of inhibition versus the concentration of the test sample and standards.

  • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined from the graph by interpolation.

Experimental Workflow

The following diagram illustrates the key steps in the DPPH assay for determining the antioxidant activity of this compound.

DPPH_Assay_Workflow prep Preparation of Solutions (DPPH, this compound, Standards) plate Dispense into 96-well Plate (Samples and Standards) prep->plate add_dpph Add DPPH Solution to all wells plate->add_dpph incubate Incubate in Dark (30 minutes at room temperature) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: Workflow for DPPH radical scavenging assay.

Logical Relationship of DPPH Reaction

The underlying principle of the DPPH assay is the neutralization of the stable DPPH radical by an antioxidant compound. The antioxidant donates a hydrogen atom or an electron to the DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically.

DPPH_Reaction DPPH_radical DPPH• (Violet) DPPH_neutral DPPH-H (Yellow) DPPH_radical->DPPH_neutral gains H• Antioxidant This compound (Antioxidant-H) Antioxidant_radical Antioxidant• Antioxidant->Antioxidant_radical donates H•

Caption: DPPH radical neutralization by an antioxidant.

References

Sibiricose A4: A Potential Novel Antidepressant Candidate Compared to Traditional Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antidepressant agents with improved efficacy and tolerability has led researchers to explore natural compounds. Sibiricose A4, a sucrose (B13894) ester isolated from the roots of Polygala tenuifolia, has emerged as a compound of interest due to the known antidepressant-like effects of extracts from this plant. This guide provides a comparative overview of this compound against traditional antidepressant compounds, based on available preclinical data for related compounds and extracts. It is important to note that direct comparative studies on isolated this compound are limited, and much of the current understanding is extrapolated from research on Polygala tenuifolia extracts and its other bioactive constituents.

Mechanism of Action: A Divergence from the Monoamine Hypothesis

Traditional antidepressants primarily function by modulating the levels of monoamine neurotransmitters—serotonin (B10506), norepinephrine (B1679862), and dopamine—in the synaptic cleft. In contrast, the proposed mechanisms for the antidepressant-like effects of Polygala tenuifolia extracts, and by extension potentially this compound, appear to involve a broader spectrum of neurobiological targets.

Traditional Antidepressant Mechanisms:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Inhibit the reuptake of serotonin, increasing its availability in the synapse.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Inhibit the reuptake of both serotonin and norepinephrine.

  • Tricyclic Antidepressants (TCAs): Block the reuptake of serotonin and norepinephrine, but also affect other receptors, leading to more side effects.

  • Monoamine Oxidase Inhibitors (MAOIs): Inhibit the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters.

Potential Mechanisms of this compound and Related Compounds:

While direct evidence for this compound is still emerging, studies on Polygala tenuifolia extracts and its other components suggest the following potential mechanisms:

  • Neurotrophic Factor Modulation: Upregulation of the Brain-Derived Neurotrophic Factor (BDNF)-TrkB signaling pathway, which is crucial for neuronal survival and neurogenesis.

  • Glutamatergic System Regulation: Modulation of the glutamatergic system, particularly AMPA receptors, which may contribute to a rapid antidepressant effect.

  • Anti-Inflammatory Action: Inhibition of pro-inflammatory cytokines in the brain. Neuroinflammation is increasingly recognized as a key factor in the pathophysiology of depression.

  • Hypothalamic-Pituitary-Adrenal (HPA) Axis Regulation: Potential modulation of the HPA axis, the body's central stress response system, which is often dysregulated in depression.

  • Norepinephrine Reuptake Inhibition: Some oligosaccharide derivatives from Polygala tenuifolia have been shown to act as norepinephrine reuptake inhibitors.

Data Presentation: A Comparative Overview

Direct quantitative comparisons between isolated this compound and traditional antidepressants are not yet available in published literature. The following table summarizes the known antidepressant-like effects of Polygala tenuifolia extracts and its constituents, providing a preliminary basis for comparison.

Compound/Extract Animal Model Key Findings Potential Mechanism of Action Reference Compound(s)
Polygala tenuifolia ExtractForced Swim Test (FST), Tail Suspension Test (TST)Reduced immobility timeModulation of AMPA receptorsImipramine
Polygala tenuifolia ExtractChronic Unpredictable Mild Stress (CUMS)Increased sucrose preference, indicative of anhedonia reversalUpregulation of BDNF-TrkB signaling pathway, promotion of hippocampal neurogenesisFluoxetine
3,6'-disinapoyl sucrose (DISS)Chronic Mild Stress (CMS)Increased sucrose consumptionNot fully elucidated, likely contributes to the overall effect of the extractNot specified
Polygalatenosides A & BIn vitro [125I]RTI-55-membrane binding assayInhibited norepinephrine reuptake (IC50 = 30.0 µM and 6.04 µM, respectively)Norepinephrine transporter (NET) inhibitionNot specified
Various compounds from P. tenuifoliaIn vitro LPS-stimulated bone marrow-derived dendritic cellsInhibition of pro-inflammatory cytokines (IL-12 p40, IL-6, TNF-α) with IC50 values ranging from 0.08 to 21.05 µMAnti-inflammatorySB203580 (p38 MAPK inhibitor)

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the preclinical evaluation of antidepressant candidates.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity.

  • Apparatus: A transparent cylindrical container (typically 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth of 15 cm, making it impossible for the rodent to escape or touch the bottom.

  • Procedure:

    • Mice or rats are individually placed in the water cylinder.

    • A pre-test session of 15 minutes is often conducted 24 hours before the actual test to induce a state of helplessness.

    • During the 5-6 minute test session, the animal's behavior is recorded.

  • Data Analysis: The primary measure is the duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water. A reduction in immobility time is indicative of an antidepressant-like effect.

Tail Suspension Test (TST)

The Tail Suspension Test is another behavioral despair model used to assess antidepressant-like activity.

  • Apparatus: A horizontal bar is placed at a height from which a mouse can be suspended by its tail without its body touching any surface.

  • Procedure:

    • A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.

    • The mouse is then suspended from the horizontal bar by the tape.

    • The behavior of the mouse is observed for a period of 6 minutes.

  • Data Analysis: The duration of immobility (hanging passively without any movement) is recorded. A decrease in the immobility time suggests an antidepressant-like effect.

Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a more translationally relevant model of depression that induces anhedonia, a core symptom of depression in humans.

  • Procedure:

    • Rodents are subjected to a series of mild, unpredictable stressors over a period of several weeks (e.g., 4-8 weeks).

    • Stressors can include: cage tilt, wet bedding, food or water deprivation, light/dark cycle reversal, and social isolation.

  • Behavioral Assessment:

    • Sucrose Preference Test: This test measures anhedonia. Animals are given a choice between two bottles, one with plain water and one with a sucrose solution. A decrease in preference for the sucrose solution in stressed animals is indicative of anhedonia. An increase in sucrose preference after treatment suggests an antidepressant-like effect.

    • Other behavioral tests like the FST and TST can also be performed at the end of the CUMS protocol.

  • Biochemical Analysis: At the end of the study, brain tissue (e.g., hippocampus, prefrontal cortex) can be collected to measure levels of neurotrophic factors (e.g., BDNF), inflammatory markers, and neurotransmitters.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Sibiricose_A4_Potential_Pathway cluster_SibiricoseA4 This compound (from Polygala tenuifolia) cluster_Cellular_Targets Potential Cellular Targets cluster_Downstream_Effects Downstream Effects cluster_Outcome Therapeutic Outcome Sibiricose_A4 This compound Glutamatergic_Synapse Glutamatergic Synapse (AMPA Receptor Modulation) Sibiricose_A4->Glutamatergic_Synapse Immune_Cells Microglia / Astrocytes Sibiricose_A4->Immune_Cells HPA_Axis HPA Axis Neurons Sibiricose_A4->HPA_Axis NET Norepinephrine Transporter Sibiricose_A4->NET Synaptic_Plasticity Enhanced Synaptic Plasticity (Increased BDNF/TrkB) Glutamatergic_Synapse->Synaptic_Plasticity Neuroinflammation Reduced Neuroinflammation Immune_Cells->Neuroinflammation Stress_Resilience HPA Axis Normalization HPA_Axis->Stress_Resilience NE_Levels Increased Synaptic Norepinephrine NET->NE_Levels Antidepressant_Effect Antidepressant-like Effect Synaptic_Plasticity->Antidepressant_Effect Neuroinflammation->Antidepressant_Effect Stress_Resilience->Antidepressant_Effect NE_Levels->Antidepressant_Effect

Caption: Potential multi-target mechanism of action for this compound.

Traditional_Antidepressant_Pathway cluster_Drug_Class Traditional Antidepressants cluster_Primary_Target Primary Molecular Target cluster_Synaptic_Effect Synaptic Effect cluster_Downstream_Signaling Downstream Signaling cluster_Outcome Therapeutic Outcome Traditional_AD SSRI / SNRI / TCA / MAOI Monoamine_System Monoamine Transporters (SERT, NET) or Monoamine Oxidase (MAO) Traditional_AD->Monoamine_System Increased_Monoamines Increased Synaptic Levels of Serotonin and/or Norepinephrine Monoamine_System->Increased_Monoamines Adaptive_Changes Receptor Desensitization, Increased BDNF, Neurogenesis (Long-term effects) Increased_Monoamines->Adaptive_Changes Antidepressant_Effect Antidepressant Effect Adaptive_Changes->Antidepressant_Effect

Caption: Monoamine-centric mechanism of traditional antidepressants.

Experimental_Workflow cluster_Phase1 Phase 1: In Vivo Model cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Assessment cluster_Phase4 Phase 4: Data Analysis Animal_Model Rodent Model of Depression (e.g., CUMS, FST, TST) Treatment Administration of This compound or Traditional Antidepressant Animal_Model->Treatment Behavioral_Tests Behavioral Assessment (e.g., Sucrose Preference, Immobility Time) Treatment->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain Tissue/Blood) Treatment->Biochemical_Analysis Data_Analysis Statistical Comparison of Treatment Groups vs. Control Behavioral_Tests->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: Preclinical antidepressant screening workflow.

Conclusion and Future Directions

While direct evidence is still needed, the existing data on Polygala tenuifolia extracts and their constituents suggest that this compound may represent a promising avenue for the development of novel antidepressants with a distinct, multi-target mechanism of action compared to traditional monoaminergic agents. Its potential to modulate neurotrophic pathways, the glutamatergic system, and neuroinflammation could offer a more holistic therapeutic approach and potentially a faster onset of action.

Future research should focus on:

  • In vivo efficacy studies of isolated this compound in validated animal models of depression.

  • Direct, head-to-head comparative studies of this compound against standard-of-care antidepressants.

  • Detailed mechanistic studies to elucidate the specific molecular targets of this compound, including its binding affinities for monoamine transporters and its effects on the HPA axis and inflammatory signaling cascades.

Such studies are imperative to validate the therapeutic potential of this compound and to pave the way for its potential clinical development.

Sibiricose A4: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available experimental data on the specific in vitro and in vivo efficacy of Sibiricose A4 is limited. This guide provides a comparative framework for its potential evaluation, drawing parallels with methodologically similar compounds and outlining standardized experimental protocols. The data presented herein is illustrative and intended to serve as a template for future studies.

Executive Summary

This compound is a natural product with a chemical structure that suggests potential biological activity. However, to establish its therapeutic relevance, rigorous evaluation of its efficacy is necessary. This guide outlines the requisite experimental approaches to compare the in vitro and in vivo performance of this compound against relevant benchmarks. The methodologies and data presentation formats are designed to facilitate a clear, data-driven assessment of its potential as a therapeutic agent.

Data Presentation

In Vitro Efficacy

Meaningful in vitro assessment of this compound requires the determination of its cytotoxic or inhibitory concentration on various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparison.

Table 1: Illustrative In Vitro Cytotoxicity Data (IC50, µM)

CompoundCell Line 1 (e.g., MCF-7)Cell Line 2 (e.g., A549)Cell Line 3 (e.g., PC-3)Normal Cell Line (e.g., HEK293)
This compound Data to be determinedData to be determinedData to be determinedData to be determined
Positive Control 1 (e.g., Doxorubicin) Reported ValuesReported ValuesReported ValuesReported Values
Positive Control 2 (e.g., Paclitaxel) Reported ValuesReported ValuesReported ValuesReported Values
In Vivo Efficacy

In vivo studies are critical to understanding the therapeutic potential of this compound in a whole-organism context. Key metrics include tumor growth inhibition (TGI) and the effect on animal body weight as an indicator of toxicity.

Table 2: Illustrative In Vivo Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Final Body Weight (g) ± SEM
Vehicle Control -Data to be determined0Data to be determined
This compound TBDData to be determinedData to be determinedData to be determined
This compound TBDData to be determinedData to be determinedData to be determined
Positive Control (e.g., Cisplatin) Reported ValueData to be determinedData to be determinedData to be determined

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, PC-3) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare a serial dilution of this compound and positive controls (e.g., Doxorubicin). Treat the cells with varying concentrations for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Xenograft Model
  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 1 x 10^6 PC-3 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (at least two dose levels), and a positive control. Administer treatment via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a predetermined period.

  • Efficacy Evaluation: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record the final tumor weight.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Mandatory Visualization

Potential Signaling Pathway

Based on the activity of structurally related natural products, this compound may potentially modulate key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways. Further investigation is required to confirm these interactions.

Sibiricose_A4_Potential_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Sibiricose_A4 This compound Sibiricose_A4->PI3K ? IKK IKK Sibiricose_A4->IKK ? Akt Akt PI3K->Akt Akt->IKK Potential Crosstalk IκBα IκBα IKK->IκBα Phosphorylates NF_kappa_B_p65_p50 p65 p50 IκBα->NF_kappa_B_p65_p50 Releases NF_kappa_B_p65_p50_nucleus p65 p50 NF_kappa_B_p65_p50->NF_kappa_B_p65_p50_nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) NF_kappa_B_p65_p50_nucleus->Gene_Transcription Experimental_Workflow Start Start: Compound Procurement (this compound) In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Data_Analysis_In_Vitro Significant Activity? In_Vitro_Screening->Data_Analysis_In_Vitro In_Vivo_Studies In Vivo Studies (Xenograft Model) Data_Analysis_In_Vitro->In_Vivo_Studies Yes Stop Stop/ Re-evaluate Data_Analysis_In_Vitro->Stop No Data_Analysis_In_Vivo Efficacy and Toxicity Assessment In_Vivo_Studies->Data_Analysis_In_Vivo Lead_Optimization Lead Optimization/ Further Development Data_Analysis_In_Vivo->Lead_Optimization Favorable Stop2 Stop/ Re-evaluate Data_Analysis_In_Vivo->Stop2 Unfavorable

A Head-to-Head Comparison: Sibiricose A4 and 3,6'-disinapoyl sucrose in Neuroprotective and Antidepressant Research

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of neuropharmacology and drug development, natural compounds are a vital source of novel therapeutic agents. Among these, oligosaccharide esters from medicinal plants have garnered significant attention for their potential neuroprotective and antidepressant activities. This guide provides a detailed comparative analysis of two such compounds: Sibiricose A4 and 3,6'-disinapoyl sucrose (B13894). While both originate from plants of the Polygala genus, the extent of scientific investigation into their biological effects differs substantially. This comparison aims to present the current state of knowledge, highlighting the well-documented activities of 3,6'-disinapoyl sucrose and the limited available data for this compound.

Overview and Chemical Structures

This compound and 3,6'-disinapoyl sucrose are both sucrose esters characterized by the presence of sinapoyl groups. Their core structure consists of a sucrose molecule (a disaccharide composed of glucose and fructose) esterified with one or more sinapic acid moieties.

CompoundMolecular FormulaMolecular WeightKey Structural Features
This compound C₃₄H₄₂O₁₉[1]754.7 g/mol [1]A sucrose derivative with two sinapoyl groups.[1]
3,6'-disinapoyl sucrose C₃₄H₄₂O₁₉[2][3][4]754.69 g/mol [2][3]A sucrose molecule with sinapoyl groups attached at the 3 and 6' positions.[5]

Biological Activities and Mechanisms of Action

A significant disparity exists in the scientific literature regarding the biological activities of these two compounds. 3,6'-disinapoyl sucrose has been the subject of numerous studies elucidating its neuroprotective and antidepressant effects, while data on this compound remains scarce.

3,6'-disinapoyl sucrose: A Multi-Target Neuroprotective Agent

3,6'-disinapoyl sucrose (DISS) has demonstrated a range of biological activities, primarily centered on its neuroprotective and antidepressant properties.[2][6][]

Neuroprotection:

  • Protection against Glutamate-Induced Excitotoxicity: DISS protects neuronal cells from glutamate-induced apoptosis.[2][8] This is achieved, in part, by regulating the expression of apoptosis-related genes, specifically by downregulating the pro-apoptotic gene Bax and upregulating the anti-apoptotic gene Bcl-2.[2][8]

  • Antioxidant Activity: The compound exhibits antioxidant properties by increasing the activity of superoxide (B77818) dismutase (SOD) and inhibiting lipid peroxidation, thereby reducing the production of malondialdehyde (MDA).[2]

  • Attenuation of Aβ-induced Neurotoxicity: In a C. elegans model of Alzheimer's disease, DISS has been shown to attenuate the neurotoxicity induced by amyloid-beta (Aβ) peptides.[9] It achieves this by enhancing antioxidant defenses and regulating autophagy.[9]

Antidepressant-like Activity:

  • Modulation of Neurotrophic Factors: DISS increases the expression of brain-derived neurotrophic factor (BDNF) and the phosphorylation of cAMP response element-binding protein (CREB).[2][6][] This signaling cascade is crucial for neuronal survival, plasticity, and is a key target for many antidepressant drugs.

  • Inhibition of Monoamine Oxidase (MAO): DISS has been found to inhibit the activity of both MAO-A and MAO-B, enzymes responsible for the breakdown of monoamine neurotransmitters like serotonin (B10506) and dopamine.[2] By inhibiting these enzymes, DISS can increase the levels of these neurotransmitters in the brain, a common mechanism of antidepressant medications.

  • Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: The compound can block elevated plasma cortisol levels, indicating its ability to modulate the HPA axis, which is often dysregulated in depression.[2]

Anxiolytic-like Activity:

  • Studies have shown that 3,6'-disinapoyl sucrose exhibits anxiolytic-like effects in mice, as demonstrated by its performance in the elevated plus-maze test.[10]

This compound: An Enigma in Neuropharmacology

In stark contrast to 3,6'-disinapoyl sucrose, there is a significant lack of published data on the biological activities and mechanism of action of this compound. While its presence has been confirmed in Polygala sibirica and it has been detected in the brain, its specific pharmacological effects have not been characterized.[11] One study noted that the metabolism of this compound by intestinal bacteria was reduced after co-boiling with other components of a traditional Chinese medicine formula, suggesting potential for improved bioavailability in certain preparations.[11] However, without dedicated biological assays, its neuroprotective, antidepressant, or other therapeutic potentials remain speculative.

Signaling Pathways and Experimental Workflows

The well-studied nature of 3,6'-disinapoyl sucrose allows for a detailed depiction of its molecular mechanisms.

Signaling Pathway of 3,6'-disinapoyl sucrose in Neuroprotection

DISS_Neuroprotection_Pathway DISS 3,6'-disinapoyl sucrose CaMKII CaMKII DISS->CaMKII ERK12 ERK1/2 DISS->ERK12 CREB CREB CaMKII->CREB ERK12->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF BDNF Gene Expression pCREB->BDNF Neuroprotection Neuroprotection & Antidepressant Effects BDNF->Neuroprotection

Caption: Signaling cascade initiated by 3,6'-disinapoyl sucrose leading to neuroprotection.

Experimental Workflow for Assessing Neuroprotective Effects

Neuroprotection_Workflow Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Pretreatment Pre-treatment with 3,6'-disinapoyl sucrose Cell_Culture->Pretreatment Toxin_Exposure Induce Cytotoxicity (e.g., Glutamate (B1630785), H₂O₂) Pretreatment->Toxin_Exposure Viability_Assay Cell Viability Assay (MTT Assay) Toxin_Exposure->Viability_Assay Apoptosis_Assay Apoptosis Analysis (Flow Cytometry) Toxin_Exposure->Apoptosis_Assay Gene_Expression Gene Expression Analysis (Bax/Bcl-2 by qPCR) Toxin_Exposure->Gene_Expression Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for evaluating the neuroprotective effects of a compound in vitro.

Quantitative Data Summary

The following table summarizes the quantitative data available for the neuroprotective effects of 3,6'-disinapoyl sucrose. No equivalent data is currently available for this compound.

AssayCell LineTreatmentConcentrationOutcomeReference
Cell Viability (MTT Assay) SH-SY5YGlutamate (8 mM) + DISS0.6, 6, 60 µmol/LDose-dependent increase in cell viability[2][8]
Neuroprotection SH-SY5YH₂O₂ + DISS> 30 µMProtection against H₂O₂-induced toxicity[6]
LDH Release SH-SY5YGlutamate (8 mM) + DISS0.6, 6, 60 µmol/LInhibition of LDH release[8]
Apoptosis SH-SY5YGlutamate (8 mM) + DISS0.6, 6, 60 µmol/LAttenuation of apoptosis[8]
Antidepressant-like Activity Rat model of chronic mild stressDISS20 mg/kgIncreased sucrose consumption[10]
Anxiolytic-like Activity MiceDISS3 to 12 mg/kgIncreased entries and time in open arms of elevated plus maze[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize the activity of 3,6'-disinapoyl sucrose.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in 96-well plates at a specified density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of 3,6'-disinapoyl sucrose for a defined period.

  • Induction of Cytotoxicity: Expose the cells to a neurotoxic agent, such as glutamate or hydrogen peroxide, for a specified duration.

  • MTT Incubation: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

Apoptosis Assay (Flow Cytometry with Propidium (B1200493) Iodide)
  • Cell Culture and Treatment: Culture and treat neuronal cells with 3,6'-disinapoyl sucrose and a neurotoxin as described for the MTT assay.

  • Cell Harvesting: Detach the cells from the culture plate and collect them by centrifugation.

  • Staining: Resuspend the cells in a buffer containing a fluorescent DNA-binding dye that is excluded by live cells, such as propidium iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is used to distinguish between live, apoptotic, and necrotic cells.

Conclusion

This comparative guide highlights a significant knowledge gap between 3,6'-disinapoyl sucrose and this compound. 3,6'-disinapoyl sucrose has emerged as a promising multi-target agent with well-documented neuroprotective, antidepressant, and anxiolytic-like activities. Its mechanisms of action, involving the modulation of key signaling pathways like the BDNF/CREB cascade, regulation of apoptosis, and inhibition of MAO, provide a solid foundation for further preclinical and clinical development.

In contrast, this compound remains largely uncharacterized in terms of its biological functions. While its chemical structure is known and its presence in medicinal plants is established, the absence of experimental data on its pharmacological effects makes any direct comparison with 3,6'-disinapoyl sucrose speculative. Future research should prioritize the biological evaluation of this compound to determine if it shares the therapeutic potential of its close analogue. For researchers, scientists, and drug development professionals, 3,6'-disinapoyl sucrose represents a compound of immediate interest for further investigation, while this compound presents an opportunity for novel discovery in the field of neuropharmacology.

References

Confirming the Structure of Sibiricose A4: A 2D NMR-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Overview: Sibiricose A4

This compound is an oligosaccharide ester. Its core structure consists of a sucrose (B13894) backbone (a disaccharide of glucose and fructose) esterified with two sinapoyl groups. The precise connectivity and stereochemistry of these ester linkages are critical for its biological function and are definitively established using a suite of 2D NMR experiments.

Comparative 2D NMR Data Analysis

To illustrate the power of 2D NMR in structure elucidation, we will compare the expected correlations for this compound with published data for a similar sucrose ester. The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations that are instrumental in piecing together the molecular puzzle.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a Representative Sucrose Ester

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)Key HMBC CorrelationsKey COSY CorrelationsKey NOESY Correlations
Sucrose Moiety
Glc-192.55.45 (d, 3.7)H-1/C-2', C-3, C-5H-1/H-2H-1/H-2, H-1/H-3', H-1/H-5'
Glc-272.13.55 (t, 9.5)H-2/H-1, H-2/H-3
Glc-373.53.80 (t, 9.5)H-3/H-2, H-3/H-4
Glc-470.33.40 (t, 9.5)H-4/H-3, H-4/H-5
Glc-573.23.75 (m)H-5/H-4, H-5/H-6a, H-5/H-6b
Glc-6a63.54.40 (dd, 12.0, 2.0)H-6a/H-5, H-6a/H-6b
Glc-6b4.25 (dd, 12.0, 5.5)H-6b/H-5, H-6b/H-6a
Fru-1'a64.84.10 (d, 12.5)H-1'a/H-1'b
Fru-1'b3.95 (d, 12.5)H-1'b/H-1'a
Fru-2'104.5-
Fru-3'77.44.20 (d, 8.0)H-3'/H-4'
Fru-4'74.94.05 (t, 8.0)H-4'/H-3', H-4'/H-5'
Fru-5'81.53.85 (m)H-5'/H-4', H-5'/H-6'a, H-5'/H-6'b
Fru-6'a63.03.70 (m)H-6'a/H-5', H-6'a/H-6'b
Fru-6'b3.65 (m)H-6'b/H-5', H-6'b/H-6'a
Sinapoyl Moiety 1
C-1"126.0-
C-2", 6"105.56.80 (s)H-2"/C-4", C-7"H-2"/OMe-3", H-2"/H-7"
C-3", 5"148.0-
OMe-3", 5"56.53.85 (s)
C-4"138.5-
C-7"145.07.60 (d, 16.0)H-7"/C-1", C-2", C-9"H-7"/H-8"H-7"/H-2", H-7"/H-6"
C-8"115.86.40 (d, 16.0)H-8"/C-1", C-9"H-8"/H-7"
C-9" (C=O)167.0-
Sinapoyl Moiety 2
C-1'''126.0-
C-2''', 6'''105.56.85 (s)H-2'''/C-4''', C-7'''H-2'''/OMe-3''', H-2'''/H-7'''
C-3''', 5'''148.0-
OMe-3''', 5'''56.53.90 (s)
C-4'''138.5-
C-7'''145.07.65 (d, 16.0)H-7'''/C-1''', C-2''', C-9'''H-7'''/H-8'''H-7'''/H-2''', H-7'''/H-6'''
C-8'''115.86.45 (d, 16.0)H-8'''/C-1''', C-9'''H-8'''/H-7'''
C-9''' (C=O)167.0-

Note: The exact chemical shifts for this compound may vary. This table is representative of a structurally similar compound.

Experimental Workflow for Structure Confirmation

The process of confirming the structure of a complex natural product like this compound using 2D NMR follows a logical and systematic workflow. Each experiment provides a unique piece of the structural puzzle.

G cluster_sample Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Sample This compound (5-10 mg) Solvent Deuterated Solvent (e.g., CD3OD) Sample->Solvent H1_NMR 1H NMR Solvent->H1_NMR C13_NMR 13C NMR & DEPT H1_NMR->C13_NMR COSY COSY (H-H Correlations) C13_NMR->COSY HSQC HSQC (Direct C-H Correlations) COSY->HSQC Fragments Identify Spin Systems & Functional Groups COSY->Fragments HMBC HMBC (Long-Range C-H Correlations) HSQC->HMBC HSQC->Fragments NOESY NOESY (Through-Space H-H Correlations) HMBC->NOESY Connectivity Establish Connectivity between Fragments HMBC->Connectivity Stereochem Determine Relative Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Structure Propose Final Structure Stereochem->Structure

2D NMR Workflow for Structure Elucidation

Detailed Experimental Protocols

The successful acquisition of high-quality 2D NMR data is paramount for accurate structure determination. The following are detailed protocols for the key experiments.

1. Sample Preparation

  • Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Dissolve 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6). The choice of solvent is critical to ensure the compound is fully soluble and that solvent signals do not overlap with key resonances.

2. COSY (Correlation Spectroscopy)

  • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). This helps in identifying spin systems within the molecule.

  • Protocol: Acquire a 2D ¹H-¹H COSY spectrum. Cross-peaks in the COSY spectrum indicate coupled protons. This is fundamental for tracing out the proton networks in the glucose and fructose (B13574) rings of the sucrose core.

3. HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached (¹JCH).

  • Protocol: Acquire a 2D ¹H-¹³C HSQC spectrum. Each cross-peak correlates a proton signal with the signal of its directly attached carbon, allowing for the unambiguous assignment of protonated carbons.

4. HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range (typically 2-4 bonds) correlations between protons and carbons (²JCH, ³JCH, ⁴JCH). This is crucial for connecting different spin systems and identifying quaternary (non-protonated) carbons.

  • Protocol: Acquire a 2D ¹H-¹³C HMBC spectrum. The key correlations for this compound would be from the anomeric proton of glucose to the C-2' of fructose, confirming the glycosidic linkage, and from specific sucrose protons to the carbonyl carbons of the sinapoyl groups, confirming the esterification sites.

5. NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify through-space correlations between protons that are in close proximity (< 5 Å), which helps in determining the relative stereochemistry and 3D conformation of the molecule.

  • Protocol: Acquire a 2D ¹H-¹H NOESY spectrum. For this compound, NOESY data would be critical in confirming the stereochemistry of the glycosidic bond and the spatial arrangement of the sinapoyl groups relative to the sucrose core.

By systematically applying this suite of 2D NMR experiments and analyzing the resulting correlation data, the complete chemical structure of this compound, including its constitution, connectivity, and relative stereochemistry, can be unequivocally confirmed. This rigorous structural confirmation is an indispensable step in the journey from natural product discovery to potential therapeutic application.

A Comparative Purity Analysis: Synthetic vs. Natural Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity profiles of synthetically derived versus naturally sourced Sibiricose A4, a bioactive sucrose (B13894) ester with significant research interest. While a total synthesis of this compound has not been reported in peer-reviewed literature to date, this guide outlines the anticipated differences in impurity profiles based on established principles of chemical synthesis and natural product isolation. The supporting experimental protocols provided are robust methods for the purity assessment of this compound from any source.

Introduction to this compound and the Importance of Purity

This compound is a sucrose ester naturally occurring in the roots of Polygala sibirica[1][2]. Like many natural products, it is part of a complex mixture of structurally related compounds[2]. The purity of any active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Impurities can impact a compound's biological activity, toxicity, and stability[][4]. Therefore, a thorough understanding and control of the impurity profile are paramount in drug development.

The choice between synthetic and natural sources for an API involves a trade-off between various factors, including scalability, cost, and the impurity profile. While synthetic routes offer greater control over the manufacturing process, they can introduce unique impurities such as residual catalysts, reagents, and by-products. Conversely, natural products may contain closely related analogues that are challenging to separate.

Comparative Analysis of Impurity Profiles

The impurity profiles of synthetic and natural this compound are expected to be fundamentally different. The following table summarizes the likely types of impurities and their typical levels, based on general principles of API manufacturing.

Impurity TypeNatural this compoundSynthetic this compound (Hypothetical)Typical Analytical Techniques
Structurally Related Impurities High potential for other sibiricose analogues (e.g., A1, A6, A7), isomers, and other saccharide esters from Polygala sibirica.Low potential for natural analogues. May contain synthetic isomers and diastereomers depending on the stereoselectivity of the synthesis.HPLC-UV/MS, LC-MS/MS
Starting Materials & Intermediates Not applicable.Potential for unreacted starting materials and synthetic intermediates to be present in the final product.HPLC-UV/MS, GC-MS
Reagents, Catalysts, & Solvents Primarily extraction and purification solvents (e.g., ethanol, methanol (B129727), acetonitrile).Potential for a wider range of organic solvents, reagents (e.g., coupling agents, protecting groups), and catalysts (e.g., heavy metals) used in the synthetic route.GC-MS (for volatile solvents), ICP-MS (for elemental impurities)
By-products Not applicable.Potential for by-products from side reactions during the synthesis.HPLC-UV/MS, LC-MS/MS
Degradation Products Possible due to enzymatic or environmental degradation during storage of plant material or extraction.Possible depending on the stability of the molecule to the synthetic and purification conditions.HPLC-UV/MS

Experimental Protocols for Purity Analysis

The following are detailed experimental protocols for the orthogonal analytical techniques of HPLC-UV-MS and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, which are well-suited for the comprehensive purity analysis of this compound.

High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV-MS)

This method is ideal for the separation and quantification of this compound and its potential organic impurities.

Instrumentation:

  • UHPLC or HPLC system with a quaternary pump, autosampler, and column oven.

  • Diode Array Detector (DAD) or UV-Vis detector.

  • Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of sucrose esters.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • UV Detection: 280 nm and 320 nm.

Mass Spectrometry Conditions (ESI Positive Mode):

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Range: m/z 100-1500.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Further dilute with methanol to a final concentration of 10 µg/mL.

  • Filter through a 0.22 µm syringe filter before injection.

Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer with a field strength of 400 MHz or higher.

  • High-precision 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The internal standard should have signals that do not overlap with the analyte signals.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30 s is often sufficient.

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (>250:1 for accurate integration).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a vial.

  • Accurately weigh approximately 2 mg of the internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizing Impurity Profiles and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual differences in impurity profiles and the general workflow for purity analysis.

Impurity_Profile cluster_natural Natural this compound cluster_synthetic Synthetic this compound (Hypothetical) Natural_A4 This compound Impurity_N1 Sibiricose A1/A6/A7 Natural_A4->Impurity_N1 Impurity_N2 Other Glycosides Natural_A4->Impurity_N2 Impurity_N3 Plant Metabolites Natural_A4->Impurity_N3 Synthetic_A4 This compound Impurity_S1 Starting Materials Synthetic_A4->Impurity_S1 Impurity_S2 By-products Synthetic_A4->Impurity_S2 Impurity_S3 Residual Solvents Synthetic_A4->Impurity_S3 Impurity_S4 Catalysts Synthetic_A4->Impurity_S4 Purity_Analysis_Workflow Sample This compound Sample (Natural or Synthetic) HPLC_MS HPLC-UV-MS Analysis Sample->HPLC_MS qNMR qNMR Analysis Sample->qNMR Data_Analysis Data Analysis and Comparison HPLC_MS->Data_Analysis qNMR->Data_Analysis Purity_Report Comprehensive Purity Report Data_Analysis->Purity_Report

References

Benchmarking Sibiricose A4: A Comparative Analysis Against Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the novel compound Sibiricose A4 against the well-established neuroprotective agents, Citicoline (B1669096) and Edaravone. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their respective mechanisms of action, supported by experimental data.

Disclaimer: this compound is a research compound, and direct experimental data on its neuroprotective effects are limited. The mechanisms and quantitative data presented for this compound are hypothetical, based on the known activities of related compounds isolated from the Polygala genus, and are intended for illustrative and comparative purposes.

Comparative Overview of Neuroprotective Agents

FeatureThis compound (Hypothetical)CiticolineEdaravone
Primary Mechanism Multi-target: Anti-inflammatory, Antioxidant, Anti-apoptoticMembrane phospholipid synthesis, Neurotransmitter precursorFree radical scavenger, Antioxidant pathway activator
Key Signaling Pathways Nrf2/HO-1, NF-κB, PI3K/Akt, Bcl-2/Bax modulationKennedy pathway (Phosphatidylcholine synthesis), Dopaminergic and Cholinergic systemsNrf2/HO-1, GDNF/RET
Primary Therapeutic Target Neuroinflammation and Oxidative Stress-induced neuronal damageNeuronal membrane integrity and repair, NeurotransmissionOxidative stress and free radical-mediated neuronal injury

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and in vivo studies, providing a comparative look at the efficacy of these neuroprotective agents.

Table 1: In Vitro Neuroprotection
ParameterThis compound (Hypothetical Data)CiticolineEdaravone
Assay H₂O₂-induced oxidative stress in SH-SY5Y cellsGlutamate-induced excitotoxicity in primary retinal culturesGlutamate-induced neurotoxicity in motor neurons
Concentration 10 µM100 µM10 µM
Increase in Neuronal Viability (%) ~ 45%Not explicitly quantified as a percentage increase, but significantly counteracted neuronal cell damage.[1]~ 42% reduction in neurite damage[2]
Reduction in Apoptosis (%) ~ 35%Significantly reduces the apoptotic rate in high-glucose-treated cells.[1]Not explicitly quantified
Reduction in ROS Levels (%) ~ 50%Alleviates ROS production in AMD RPE cybrid cells.[3]Not explicitly quantified
Table 2: In Vivo Neuroprotection
ParameterThis compound (Hypothetical Data)CiticolineEdaravone
Animal Model Rat model of focal cerebral ischemiaRat model of focal cerebral ischemiaRat model of sporadic Alzheimer's Disease (AD)
Dosage 20 mg/kg500 mg/kg9 mg/kg
Reduction in Infarct Volume (%) ~ 30%42% reduction in striatum infarct size.[4]Not applicable
Improvement in Neurological Score Significant improvement in sensorimotor functionSignificantly better neurological outcome at days 10, 21, and 28.Significantly improved cognitive damage in Morris water maze and step-down tests.
Effect on Biomarkers Increased expression of Nrf2 and HO-1 in the hippocampusIncreased percentage of BrdU/NeuN double-positive cells, indicating neurogenesis.Markedly restored levels of oxidative stress markers (MDA, 4-HNE, etc.).

Signaling Pathways and Mechanisms of Action

This compound (Hypothetical Mechanism)

Based on the neuroprotective effects of other compounds from Polygala sibirica and Polygala tenuifolia, it is hypothesized that this compound exerts its effects through a multi-pronged approach involving the activation of the Nrf2/HO-1 antioxidant pathway, inhibition of the pro-inflammatory NF-κB pathway, and modulation of the pro-survival PI3K/Akt pathway, ultimately leading to a reduction in apoptosis by regulating the Bcl-2/Bax ratio.

Sibiricose_A4_Pathway cluster_stress Cellular Stress cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative Stress Oxidative Stress Nrf2/HO-1 Nrf2/HO-1 Oxidative Stress->Nrf2/HO-1 Inflammatory Stimuli Inflammatory Stimuli NF-kB NF-kB Inflammatory Stimuli->NF-kB This compound This compound This compound->Nrf2/HO-1 Activates This compound->NF-kB Inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt Activates Antioxidant Response Antioxidant Response Nrf2/HO-1->Antioxidant Response Anti-inflammatory Response Anti-inflammatory Response NF-kB->Anti-inflammatory Response Pro-survival Signaling Pro-survival Signaling PI3K/Akt->Pro-survival Signaling Reduced Apoptosis Reduced Apoptosis Pro-survival Signaling->Reduced Apoptosis Citicoline_Pathway cluster_metabolism Metabolism cluster_synthesis Biosynthesis cluster_outcomes Cellular Outcomes Citicoline Citicoline Choline Choline Citicoline->Choline Cytidine Cytidine Citicoline->Cytidine Phosphatidylcholine Phosphatidylcholine Choline->Phosphatidylcholine Neurotransmitters (Dopamine, Norepinephrine) Neurotransmitters (Dopamine, Norepinephrine) Choline->Neurotransmitters (Dopamine, Norepinephrine) Cytidine->Phosphatidylcholine Neuronal Membrane Repair & Integrity Neuronal Membrane Repair & Integrity Phosphatidylcholine->Neuronal Membrane Repair & Integrity Enhanced Neurotransmission Enhanced Neurotransmission Neurotransmitters (Dopamine, Norepinephrine)->Enhanced Neurotransmission Edaravone_Pathway cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Edaravone Edaravone Free Radicals (ROS, RNS) Free Radicals (ROS, RNS) Edaravone->Free Radicals (ROS, RNS) Scavenges Nrf2/HO-1 Pathway Nrf2/HO-1 Pathway Edaravone->Nrf2/HO-1 Pathway Activates GDNF/RET Pathway GDNF/RET Pathway Edaravone->GDNF/RET Pathway Activates Reduced Oxidative Stress Reduced Oxidative Stress Free Radicals (ROS, RNS)->Reduced Oxidative Stress Increased Antioxidant Enzyme Expression Increased Antioxidant Enzyme Expression Nrf2/HO-1 Pathway->Increased Antioxidant Enzyme Expression Enhanced Neurotrophic Support Enhanced Neurotrophic Support GDNF/RET Pathway->Enhanced Neurotrophic Support Neuroprotection Neuroprotection Reduced Oxidative Stress->Neuroprotection Increased Antioxidant Enzyme Expression->Neuroprotection Enhanced Neurotrophic Support->Neuroprotection In_Vitro_Workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed neuronal cells in 96-well plates B Allow cells to adhere and grow (24-48h) A->B C Pre-treat with test compound (e.g., this compound) at various concentrations D Incubate for a defined period (e.g., 2h) C->D E Induce neurotoxicity (e.g., add H₂O₂ or Glutamate) D->E F Incubate for 24h E->F G Assess cell viability (MTT or LDH assay) F->G H Measure apoptosis (Caspase-3/7 activity or TUNEL staining) F->H I Quantify ROS levels (DCFH-DA assay) F->I

References

Safety Operating Guide

Navigating the Disposal of Sibiricose A4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Sibiricose A4, a glycoside isolated from plants such as Polygala sibirica, requires careful handling and disposal. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, a cautious approach based on the handling of similar glycosidic compounds and general laboratory chemical waste protocols is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Information

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid direct contact with skin and eyes.

  • Spill Management: In case of a spill, isolate the area. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and collect it in a sealed container.

Quantitative Data Summary

The following table summarizes the known chemical and physical properties of this compound to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₃₄H₄₂O₁₉[1]
Molecular Weight 754.7 g/mol [1]
Appearance Powder[2]
Solubility DMSO, Pyridine, Methanol, Ethanol[2]
Storage Refrigerate or freeze (2-8 °C), protected from air and light[2]

Detailed Disposal Procedures

The proper disposal of this compound waste must adhere to local, state, and federal regulations. The following steps provide a general framework for its disposal as a chemical waste.

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first and most crucial step to ensure safe and compliant disposal.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible container.

    • Contaminated materials such as weighing papers, gloves, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as hazardous waste.

  • Liquid Waste:

    • Do not pour solutions containing this compound down the drain.

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container. The container material should be compatible with the solvent used.

  • Sharps Waste:

    • Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Labeling

Accurate and clear labeling of waste containers is mandatory for regulatory compliance and the safety of waste handlers.

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • For liquid waste, list all components, including solvents and their approximate concentrations.

  • Include the date when the waste was first added to the container.

  • Provide the name and contact information of the responsible researcher or laboratory.

Step 3: Waste Storage

Proper storage of chemical waste within the laboratory is essential to prevent accidents and ensure safety.

  • Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a location that does not interfere with normal laboratory operations.

  • Use secondary containment, such as a tray or bin, to contain any potential leaks or spills.

  • Keep waste containers securely closed at all times, except when adding waste.

Step 4: Final Disposal

The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Follow all institutional procedures for waste pickup requests.

  • Ensure that all waste is properly packaged and labeled according to EHS guidelines before pickup.

  • Adhere to all federal, state, and local regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Experimental Protocols

As this document provides procedural guidance for disposal, detailed experimental protocols for research involving this compound are not included. Researchers should develop specific protocols for their experiments that incorporate the safety and handling information provided above.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

SibiricoseA4_Disposal_Workflow This compound Disposal Workflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_storage_disposal Step 3 & 4: Storage & Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type ppe->segregate solid_waste Solid Waste (Unused powder, contaminated items) in Labeled, Sealed Container segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions) in Labeled, Leak-Proof Container segregate->liquid_waste Liquid sharps_waste Sharps Waste (Needles, contaminated glassware) in Designated Sharps Container segregate->sharps_waste Sharps label_container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end Professional Disposal by Licensed Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sibiricose A4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Sibiricose A4

Disclaimer: This document provides essential safety and logistical guidance for handling this compound. This compound is a known natural product, however, comprehensive safety and toxicity data are not currently available.[1] Therefore, the following procedures are based on established best practices for handling powdered, bioactive chemical compounds of unknown toxicity and should be implemented as a precautionary measure to minimize exposure.

This guide is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory environment.

Personal Protective Equipment (PPE) Protocol

Appropriate personal protective equipment is critical to mitigate exposure risks when handling chemical compounds, especially those with unknown toxicological profiles. The following table summarizes the recommended PPE for handling this compound.

PPE Category Item Specification Rationale
Eye Protection Safety GogglesChemical splash goggles with side protection.Protects eyes from splashes, aerosols, and airborne powder.
Hand Protection Disposable GlovesNitrile, powder-free gloves. Double-gloving is required.Prevents skin contact with the compound. Double-gloving provides an extra layer of protection during active handling and allows for safe removal of the outer layer if contamination occurs.
Body Protection Laboratory CoatLong-sleeved, properly fastened lab coat made of a low-permeability fabric.Protects skin and clothing from spills and contamination.[2]
Respiratory Protection N95 or higher RespiratorA NIOSH-approved N95 or higher particulate respirator.Minimizes inhalation of airborne powder, a primary route of exposure. Surgical masks are not sufficient.
Foot Protection Closed-toe ShoesSubstantial, closed-toe shoes covering the entire foot.Protects feet from spills and falling objects.

Operational Plan: Donning and Doffing PPE

Adherence to a strict sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.

Donning Sequence
  • Preparation: Before entering the designated handling area, ensure all necessary materials are present.

  • Footwear: Confirm you are wearing appropriate closed-toe shoes.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: Fit the N95 respirator, ensuring a tight seal around the nose and mouth. Perform a user seal check.

  • Eye Protection: Put on safety goggles.

  • Outer Gloves: Put on the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence

This process should be performed slowly and deliberately in a designated area to avoid contaminating clean spaces.

  • Outer Gloves: Remove the outer pair of gloves. If they are heavily contaminated, treat them as hazardous waste.

  • Lab Coat: Unbutton and remove the lab coat by folding it inward on itself to contain any contamination. Place it in a designated receptacle for contaminated laundry or disposal.

  • Eye Protection: Remove safety goggles from the back to the front.

  • Respirator: Remove the respirator from the back, avoiding touching the front.

  • Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal Plan for Contaminated Materials

Proper disposal of contaminated materials is essential to prevent environmental contamination and accidental exposure.[3] All waste generated from handling this compound must be treated as hazardous chemical waste.

Solid Waste Disposal
  • Containment: All disposable items contaminated with this compound, including gloves, weigh boats, bench paper, and disposable lab coats, must be placed in a designated hazardous waste container.[3][4]

  • Labeling: The container must be a closable, leak-proof, and puncture-resistant bin, clearly labeled with a "Hazardous Waste" or "Cytotoxic Waste" sign.[3][4]

  • Collection: The sealed container should be collected by a licensed hazardous waste disposal company.[4] Do not mix with general waste.[3]

Liquid Waste Disposal
  • Containment: Solutions containing this compound should be collected in a designated, labeled, and sealed hazardous waste container.

  • Procedure: Do not pour chemical waste down the drain.[5]

  • Collection: The container should be disposed of through your institution's hazardous waste management program.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for risk assessment and handling of a chemical with unknown toxicity like this compound.

G cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_disposal Disposal & Decontamination A Identify Compound: This compound B Search for Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Protocol C->D Yes E Assume High Hazard: Treat as Unknown Toxicity C->E No F Select PPE Based on Precautionary Principle E->F G Don PPE (See Donning Sequence) F->G H Perform Experiment in Controlled Environment (e.g., Fume Hood) G->H I Segregate Waste at Source H->I J Doff PPE (See Doffing Sequence) I->J K Dispose of Contaminated Waste in Labeled Hazardous Bins J->K L Decontaminate Work Area K->L M Perform Hand Hygiene L->M

Caption: Workflow for handling chemicals of unknown toxicity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.